Morforex
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14(13-15-5-3-2-4-6-15)16-7-8-17-9-11-18-12-10-17/h2-6,14,16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEKMORYCCULAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866035 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41152-17-4 | |
| Record name | N-(1-Methyl-2-phenylethyl)-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41152-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morforex [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041152174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORFOREX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9J6ITY8UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Morforex: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morforex, chemically known as N-morpholinoethylamphetamine, is an anorectic compound that was never commercially marketed. Its pharmacological activity is primarily attributed to its active metabolite, amphetamine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the well-established molecular pharmacology of amphetamine. Amphetamine exerts its effects as a central nervous system stimulant by modulating monoaminergic neurotransmission. It targets the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT) transporters, as well as the vesicular monoamine transporter 2 (VMAT2) and the trace amine-associated receptor 1 (TAAR1). This document details the molecular interactions, signaling pathways, and quantitative pharmacological data associated with these targets. Furthermore, it outlines key experimental protocols for assessing the activity of amphetamine-like compounds.
Introduction
This compound functions as a prodrug, undergoing metabolic conversion to its active form, amphetamine. Consequently, the mechanism of action of this compound is congruent with that of amphetamine. Amphetamine is a potent central nervous system stimulant that elicits a wide range of physiological and psychological effects by profoundly impacting the neurotransmission of dopamine, norepinephrine, and serotonin. Its multifaceted mechanism involves a series of interactions with key proteins involved in the synthesis, packaging, and transport of these monoamine neurotransmitters.
Molecular Targets and Mechanism of Action
The primary pharmacological effects of amphetamine are mediated through its interaction with several key molecular targets within the presynaptic monoaminergic neuron.
Monoamine Transporters (DAT, NET, SERT)
Amphetamine is a substrate for the dopamine, norepinephrine, and serotonin transporters. It competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft. More significantly, upon being transported into the presynaptic neuron, amphetamine disrupts the normal function of these transporters, causing them to reverse their direction of transport. This reversal leads to a non-vesicular efflux of monoamines from the cytoplasm into the synaptic cleft, dramatically increasing their extracellular concentrations.
Vesicular Monoamine Transporter 2 (VMAT2)
Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release via exocytosis. Amphetamine inhibits VMAT2, leading to a disruption of the proton gradient across the vesicular membrane and a subsequent leakage of monoamines from the vesicles into the cytoplasm. This elevation of cytosolic monoamine levels further contributes to the substrate pool for transporter-mediated efflux.
Trace Amine-Associated Receptor 1 (TAAR1)
Amphetamine is an agonist of the intracellular G-protein coupled receptor, TAAR1. Activation of TAAR1 initiates a signaling cascade, primarily through Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in the production of cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG). Downstream signaling through protein kinase A (PKA) and protein kinase C (PKC) can lead to the phosphorylation of monoamine transporters, which is believed to contribute to their reversal of function and internalization.[1]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of amphetamine for its primary molecular targets, as well as the effective concentration for 50% response (EC50) for TAAR1 activation.
| Target | Parameter | Value (nM) | Species | Reference |
| Dopamine Transporter (DAT) | Ki | 600 | Human/Mouse | [2] |
| Ki | 34 | Rat | [2] | |
| Norepinephrine Transporter (NET) | Ki | 70 - 100 | Human/Mouse | [2] |
| Ki | 39 | Rat | [2] | |
| Serotonin Transporter (SERT) | Ki | 20,000 - 40,000 | Human/Mouse | [2] |
| Ki | 3,800 | Rat | [2] | |
| Vesicular Monoamine Transporter 2 (VMAT2) | Apparent Affinity | 2,000 | Human | [3] |
| Trace Amine-Associated Receptor 1 (TAAR1) | EC50 (S-(+)-amphetamine) | 4,440 | Human-Rat Chimera | [1] |
| EC50 (S-(+)-amphetamine) | 920 | Mouse | [1] | |
| EC50 (S-(+)-amphetamine) | 890 | Rat | [1] |
Note: Values can vary depending on the experimental conditions and tissue/cell types used.
Signaling Pathways and Experimental Workflows
Amphetamine's Action at the Dopaminergic Synapse
The following diagram illustrates the key molecular events initiated by amphetamine within a presynaptic dopamine neuron.
TAAR1 Signaling Cascade
Activation of TAAR1 by amphetamine triggers downstream signaling pathways that modulate transporter function.
Experimental Workflow: Neurotransmitter Release Assay
A common method to quantify the effects of amphetamine on monoamine release is through a synaptosome-based assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., amphetamine) for DAT, NET, or SERT.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligand specific for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).
-
Non-specific binding control (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
Test compound (amphetamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Neurotransmitter Release Assay
This protocol measures the ability of a test compound to induce the release of a pre-loaded neurotransmitter from synaptosomes.[4]
Materials:
-
Freshly isolated brain tissue (e.g., rat striatum for dopamine release).
-
Homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
Test compound (amphetamine).
-
Glass fiber filters.
-
Filtration apparatus or centrifuge.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction. Resuspend the pellet in KRH buffer.[4]
-
Radiolabel Loading: Incubate the synaptosomes with a low concentration of the radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 10-15 minutes at 37°C to allow for uptake.
-
Washing: Pellet the synaptosomes by centrifugation and wash them with fresh KRH buffer to remove unincorporated radiolabel. Repeat this step.
-
Release Assay: Resuspend the loaded synaptosomes in KRH buffer. Aliquot the suspension and add either vehicle or varying concentrations of the test compound.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.[4]
-
Separation: Terminate the assay by rapid filtration or centrifugation to separate the supernatant (containing released neurotransmitter) from the synaptosome pellet (containing retained neurotransmitter).
-
Quantification: Measure the radioactivity in both the supernatant and the lysed synaptosome pellet using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of total neurotransmitter released for each concentration of the test compound. Plot the data to generate a concentration-response curve and determine the EC50 value.
Conclusion
The mechanism of action of this compound is attributable to its metabolic conversion to amphetamine. Amphetamine exerts a complex and multifaceted influence on the central nervous system by targeting key components of the monoaminergic system. Its ability to act as a substrate and reversing agent for monoamine transporters, an inhibitor of VMAT2, and an agonist of TAAR1 collectively results in a significant elevation of extracellular dopamine, norepinephrine, and serotonin. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of amphetamine-like compounds and the development of novel therapeutics targeting these pathways. A thorough understanding of these mechanisms is critical for researchers and drug development professionals working in the fields of neuroscience, pharmacology, and addiction medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Chemical Properties of N-morpholinoethylamphetamine
Disclaimer: N-morpholinoethylamphetamine is a compound for which there is a notable absence of published experimental data in publicly accessible scientific literature. Therefore, this document serves as a theoretical and predictive guide based on the known properties of structurally analogous compounds, namely amphetamine, N-ethylamphetamine, and N-methylmorpholine. The experimental protocols provided are standard methodologies for the characterization of novel psychoactive substances and are presented as a template for future research.
Predicted Physicochemical Properties
The chemical structure of N-morpholinoethylamphetamine incorporates the core phenethylamine (B48288) backbone of amphetamine with an N-substituted morpholinoethyl group. The presence of the morpholine (B109124) ring, a tertiary amine, and an ether functional group is expected to significantly influence its physicochemical properties compared to simpler N-alkylated amphetamines. The properties presented below are estimations derived from related compounds.
| Property | Predicted Value | Basis for Prediction and Remarks |
| Molecular Formula | C₁₅H₂₄N₂O | Calculated from the chemical structure. |
| Molecular Weight | 248.36 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or waxy solid | Amphetamine base is a colorless oil, while the morpholino group may increase the melting point.[1] |
| Melting Point | < 25 °C (as freebase) | N-methylmorpholine has a very low melting point (-66 °C).[2][3][4] The larger phenylpropyl group would increase this, but it is likely to remain a liquid or low-melting solid at room temperature. Salt forms (e.g., HCl, sulfate) would be crystalline solids with significantly higher melting points. |
| Boiling Point | > 250 °C (decomposition may occur) | Higher than amphetamine (~203 °C) and N-ethylamphetamine due to increased molecular weight and polarity from the morpholino group. N-methylmorpholine boils at 115-116 °C.[2][3] |
| Solubility | - Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).[5] - Sparingly soluble in water (as freebase). - Water-soluble as a salt (e.g., HCl salt). | The morpholine moiety is expected to increase water solubility compared to amphetamine.[6] N-methylmorpholine is miscible with water.[2][3] The bulky, nonpolar phenylethyl group will limit the overall aqueous solubility of the freebase. |
| pKa (of conjugate acid) | 7.5 - 8.5 | The pKa of the conjugate acid of N-methylmorpholine is ~7.38.[2] The electron-donating nature of the ethyl group attached to the amphetamine nitrogen would likely result in a slightly higher pKa for the secondary amine compared to the tertiary amine in the morpholine ring. |
| LogP (Octanol-Water) | 2.0 - 2.5 | Amphetamine has a LogP of 1.76.[7] The addition of the morpholinoethyl group, which contains an ether and a tertiary amine, is expected to slightly increase the lipophilicity. |
Proposed Synthesis and Experimental Workflow
A plausible and common method for the synthesis of N-substituted amphetamines is reductive amination. This approach would involve the reaction of amphetamine with a suitable morpholino-containing aldehyde, followed by reduction.
-
Reaction Setup: To a solution of amphetamine (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane, add 4-morpholinoacetaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 eq), portion-wise.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Proposed Analytical Characterization Protocols
-
Objective: To confirm the molecular structure of the synthesized compound.
-
Apparatus: 400 MHz (or higher) NMR spectrometer.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire a ¹H NMR spectrum to identify the proton environments. Expected signals would include aromatic protons (phenyl ring), aliphatic protons (propyl chain and ethyl bridge), and protons on the morpholine ring.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons, confirming the structure.
-
-
Objective: To determine the purity of the compound and obtain its mass spectrum for identification.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol).
-
Derivatization (Optional but Recommended): To improve chromatographic performance and obtain characteristic mass fragments, derivatize the sample. A common agent for amphetamines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).[8][9]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenylmethylsiloxane).
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: The retention time will be characteristic of the compound, and the mass spectrum will show the molecular ion (if stable) and fragmentation pattern, which can be used for structural elucidation.
-
-
Objective: To identify the functional groups present in the molecule.
-
Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Protocol:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~1600, 1490, 1450 cm⁻¹: C=C stretching (aromatic ring).
-
~1115 cm⁻¹: C-O-C stretching (ether in the morpholine ring).
-
~1200-1000 cm⁻¹: C-N stretching.
-
~750 and 700 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene (B151609) ring).
-
-
Hypothesized Pharmacological Profile and Signaling Pathways
Based on its structural similarity to other substituted amphetamines, N-morpholinoethylamphetamine is predicted to be a central nervous system stimulant.[10][11][12] Its primary mechanism of action is likely as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin.
N-morpholinoethylamphetamine likely interacts with monoamine transporters (DAT, NET, SERT) and may also be a substrate for Trace Amine-Associated Receptor 1 (TAAR1). Activation of these systems leads to an increase in the extracellular concentrations of dopamine and norepinephrine in key brain regions like the prefrontal cortex and striatum.
The increase in extracellular monoamines, particularly dopamine and norepinephrine, is expected to trigger downstream intracellular signaling cascades. Based on studies of amphetamine, two key pathways are likely to be modulated: the cAMP/PKA pathway and the ERK pathway.[13][14][15][16][17]
-
cAMP/PKA Pathway: Increased dopamine can stimulate D1-like receptors, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[18] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, influencing gene expression and neuronal excitability.[18]
-
ERK Pathway: Amphetamine-induced activation of the Extracellular signal-Regulated Kinase (ERK) pathway is complex and can be mediated by multiple receptors, including dopamine D1 receptors and adrenoceptors.[13][14][19] Activated ERK can translocate to the nucleus and phosphorylate transcription factors like CREB, leading to long-term changes in neuronal function and plasticity.[20]
References
- 1. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Carboxymethyl Cellulose & Potassium Iodide Manufacturer in China [sincerechemicals.com]
- 4. N-Methylmorpholine CAS No. 109-02-4 - High Purity and Affordable Price [abchemicalindustries.com]
- 5. caymanchem.com [caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. amphetamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. m.psychonautwiki.org [m.psychonautwiki.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 13. cAMP and extracellular signal-regulated kinase signaling in response to d-amphetamine and methylphenidate in the prefrontal cortex in vivo: role of beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced Alterations in the Extracellular Signal-regulated Kinase (ERK) Signalling Pathway: Implications for Reinforcement and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-induced alterations in the extracellular signal-regulated kinase (ERK) signalling pathway: implications for reinforcement and reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jneurosci.org [jneurosci.org]
- 19. Amphetamine increases phosphorylation of MAPK/ERK at synaptic sites in the rat striatum and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adderall - Wikipedia [en.wikipedia.org]
Amphetamine as an Active Metabolite of Morforex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morforex, chemically known as N-(2-morpholinoethyl)amphetamine, is a synthetic compound belonging to the phenethylamine (B48288) class of substances. While not widely commercialized, its structural similarity to other anorectic agents and its potential for metabolism to a psychoactive substance, amphetamine, warrants detailed investigation. This technical guide provides an in-depth overview of the metabolic conversion of this compound to its active metabolite, amphetamine. The core focus is on the enzymatic pathways, proposed experimental protocols for studying this biotransformation, and analytical methodologies for the quantification of both the parent compound and its metabolite. This document is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound is an N-substituted derivative of amphetamine, characterized by a morpholinoethyl group attached to the nitrogen atom of the amphetamine backbone.[1] Like many other N-substituted amphetamines, it is hypothesized to undergo metabolic N-dealkylation to produce amphetamine.[2][3] Amphetamine is a well-known central nervous system (CNS) stimulant with recognized therapeutic applications and a high potential for abuse. Therefore, understanding the extent and rate of this compound's conversion to amphetamine is crucial for predicting its pharmacological and toxicological profile.
Metabolic Pathway: N-Dealkylation of this compound
The primary metabolic pathway responsible for the conversion of this compound to amphetamine is N-dealkylation . This reaction is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes , with CYP2D6 being a key isoenzyme involved in the metabolism of numerous amphetamine analogues.[4][5]
The proposed metabolic N-dealkylation of this compound proceeds as follows:
-
Hydroxylation: The initial and rate-limiting step involves the hydroxylation of the carbon atom alpha to the nitrogen within the N-morpholinoethyl substituent. This reaction is catalyzed by a CYP450 enzyme, likely CYP2D6.
-
Intermediate Formation: This hydroxylation results in the formation of an unstable carbinolamine intermediate.
-
Spontaneous Cleavage: The carbinolamine intermediate spontaneously decomposes, cleaving the C-N bond.
-
Product Formation: This cleavage yields two products: amphetamine and 2-morpholinoacetaldehyde.
The following diagram illustrates this proposed metabolic pathway:
Quantitative Data
As of the latest literature review, specific quantitative data on the in vivo or in vitro conversion of this compound to amphetamine is not publicly available. To facilitate future research in this area, the following table templates are provided for the structured presentation of experimental findings.
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| Substrate Concentration (this compound) | µM | |
| Incubation Time | min | |
| Michaelis-Menten Constant (Km) | µM | |
| Maximum Velocity (Vmax) | pmol/min/mg protein | |
| Intrinsic Clearance (Vmax/Km) | µL/min/mg protein | |
| Amphetamine Formation Rate | pmol/min/mg protein |
Table 2: Pharmacokinetic Parameters of this compound and Amphetamine in an Animal Model
| Parameter | This compound | Amphetamine (from this compound) | Units |
| Dose Administered | mg/kg | ||
| Route of Administration | |||
| Maximum Plasma Concentration (Cmax) | ng/mL | ||
| Time to Cmax (Tmax) | h | ||
| Area Under the Curve (AUC) | ng·h/mL | ||
| Half-life (t1/2) | h | ||
| Volume of Distribution (Vd) | L/kg | ||
| Clearance (CL) | L/h/kg | ||
| Fraction Metabolized to Amphetamine (Fm) | % |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for investigating the metabolism of this compound to amphetamine. These protocols are based on established methodologies for studying the metabolism of N-substituted amphetamines.
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the kinetic parameters of this compound N-dealkylation to amphetamine in a human liver microsomal model.
Materials:
-
This compound hydrochloride
-
Amphetamine standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (e.g., d5-amphetamine)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound at various concentrations (e.g., 0.1 to 100 µM).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis: Quantify the amount of amphetamine produced. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
In Vivo Metabolism in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound and its metabolite, amphetamine, following oral administration in rats.
Materials:
-
This compound hydrochloride
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine and feces collection
-
Analytical standards (this compound, amphetamine, internal standard)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a group of rats. A control group should receive the vehicle only.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose. Process blood to obtain plasma.
-
Urine: House rats in metabolic cages and collect urine at specified intervals (e.g., 0-12h, 12-24h).
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation followed by LLE or SPE to extract this compound and amphetamine.
-
Urine: Dilute the urine sample ("dilute-and-shoot") or perform LLE/SPE.[1]
-
-
Sample Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS/MS method to quantify the concentrations of this compound and amphetamine.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for both this compound and amphetamine using appropriate software.
Analytical Methodologies
The accurate quantification of this compound and amphetamine in biological matrices is essential for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques due to their high sensitivity and selectivity.
GC-MS Method
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically used to isolate the analytes from the biological matrix.
-
Derivatization: Amphetamine and this compound, containing primary and secondary amine groups respectively, often require derivatization to improve their chromatographic properties and thermal stability. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).[2][6]
-
GC Separation: A non-polar capillary column is used for the separation of the derivatized analytes.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
LC-MS/MS Method
-
Sample Preparation: A simple "dilute-and-shoot" method can be employed for urine samples. For plasma, protein precipitation followed by dilution is common.[1]
-
LC Separation: Reversed-phase chromatography is typically used with a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier (e.g., formic acid).
-
MS/MS Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and amphetamine, as well as their corresponding stable isotope-labeled internal standards.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the direct interaction of this compound with any signaling pathways. The pharmacological effects of this compound are presumed to be primarily mediated by its active metabolite, amphetamine. Amphetamine is known to be a potent central nervous system stimulant that exerts its effects by increasing the levels of extracellular dopamine (B1211576) and norepinephrine (B1679862) in the brain. It achieves this by acting as a substrate for and an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to reverse transport of these neurotransmitters.
Conclusion
This technical guide has outlined the current understanding of the metabolism of this compound to its active metabolite, amphetamine. The primary metabolic route is N-dealkylation, a reaction catalyzed by CYP450 enzymes, with CYP2D6 being a likely key player. While specific quantitative data for this compound is lacking, this document provides a framework for future research by presenting detailed, adaptable experimental protocols and summarizing the most relevant analytical techniques. Further investigation into the metabolism and pharmacokinetics of this compound is essential for a comprehensive understanding of its potential pharmacological and toxicological effects. The provided templates for data presentation and the outlined experimental workflows are intended to guide researchers in generating the much-needed empirical data in this area.
References
- 1. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of amphetamine analogs with human liver CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-morpholinoethylamphetamine (Morforex)
CAS Number: 41152-17-4 Chemical Name: N-(2-morpholinoethyl)-1-phenylpropan-2-amine
This technical guide provides a comprehensive overview of N-morpholinoethylamphetamine, also known as Morforex, for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and extrapolates potential pharmacological properties based on its structural similarity to other N-substituted amphetamines.
Chemical and Physical Properties
N-morpholinoethylamphetamine is a substituted amphetamine derivative. Its chemical and physical properties, largely based on computational data, are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H24N2O | PubChem[1] |
| Molecular Weight | 248.36 g/mol | PubChem[1] |
| IUPAC Name | N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine | PubChem[1] |
| CAS Registry Number | 41152-17-4 | PubChem[1] |
| Boiling Point (Predicted) | 369.1°C at 760 mmHg | BOC Sciences |
| Density (Predicted) | 1.011 g/cm³ | BOC Sciences |
| InChI Key | ISEKMORYCCULAL-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(CC1=CC=CC=C1)NCCN2CCOCC2 | PubChem[1] |
Synthesis
A patented method for the synthesis of this compound involves the reaction of amphetamine with N-chloroethylmorpholine in an isopropanol (B130326) solvent.[1] This represents a standard nucleophilic substitution reaction where the amine group of amphetamine attacks the electrophilic carbon of N-chloroethylmorpholine.
Figure 1: Proposed synthesis of N-morpholinoethylamphetamine (this compound).
Pharmacology and Mechanism of Action
This compound is reported to be an anorectic, a class of drugs that suppress appetite.[1][2] It is also known to produce amphetamine as an active metabolite.[1] Therefore, the pharmacological effects of this compound are likely a combination of the parent compound's activity and the effects of its primary metabolite, amphetamine.
Substituted amphetamines typically exert their effects by interacting with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3] They can act as releasing agents and/or reuptake inhibitors of these neurotransmitters, leading to increased synaptic concentrations.
The general mechanism of action for amphetamine-like stimulants involves several key steps:
-
Uptake into Presynaptic Neuron: Amphetamines are transported into the presynaptic neuron by monoamine transporters (DAT, NET, SERT).[3]
-
Vesicular Disruption: Once inside the neuron, they are transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). This disrupts the proton gradient within the vesicles.[4]
-
Neurotransmitter Release: The disruption of the proton gradient leads to the release of monoamine neurotransmitters from the vesicles into the cytoplasm.
-
Transporter Reversal: The increased cytoplasmic concentration of neurotransmitters causes the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.[4]
-
Reuptake Inhibition: Amphetamines also act as competitive inhibitors of monoamine reuptake, further increasing the time neurotransmitters spend in the synapse.
Figure 2: General mechanism of action of amphetamine-like stimulants.
Given that this compound metabolizes to amphetamine, a significant portion of its physiological and psychological effects are likely attributable to the well-characterized actions of amphetamine on the central nervous system. These effects include increased wakefulness, focus, and energy, as well as potential side effects such as increased heart rate, blood pressure, and the risk of dependence and neurotoxicity with chronic use.
Toxicology
There is no specific toxicological data available for N-morpholinoethylamphetamine. However, based on its structure and metabolism to amphetamine, its toxicological profile is expected to be similar to other amphetamine-type stimulants. Acute overdose could lead to sympathomimetic excess, including tachycardia, hypertension, hyperthermia, and seizures. Chronic use may carry risks of cardiovascular complications, psychiatric effects such as psychosis, and neurotoxicity.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of N-morpholinoethylamphetamine are not publicly available. Researchers interested in studying this compound would need to develop and validate their own methodologies. A general workflow for such research is outlined below.
Figure 3: General experimental workflow for the study of N-morpholinoethylamphetamine.
Conclusion
N-morpholinoethylamphetamine (this compound) is a substituted amphetamine that has been identified as an anorectic but was never marketed. Its chemical properties are documented, and a synthesis method has been patented. While specific pharmacological and toxicological data are scarce, its metabolism to amphetamine suggests that its effects will be largely similar to those of amphetamine. Further research is required to fully characterize the unique pharmacological profile of the parent compound and to elucidate its potential for therapeutic applications or as a substance of abuse. This guide serves as a foundational document for researchers and professionals in the field of drug development, highlighting the current knowledge and identifying areas for future investigation.
References
An In-depth Technical Guide to Morforex and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morforex (INN; Bo 637), chemically known as N-morpholinoethylamphetamine, is a synthetic phenethylamine (B48288) derivative developed as an anorectic, or appetite suppressant.[1] Although it was never commercially marketed, its unique structure as a prodrug and its relationship to the well-characterized amphetamine class of compounds make it a subject of interest for researchers in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of this compound, its primary active metabolite amphetamine, and its structural analogues, with a focus on their pharmacology, mechanisms of action, and the experimental methodologies used for their evaluation.
Core Pharmacology and Mechanism of Action
This compound is pharmacologically significant primarily because it is metabolized in the body to produce amphetamine, which is responsible for its stimulant and anorectic effects.[1] Therefore, the mechanism of action of this compound is congruent with that of amphetamine.
Amphetamine exerts its effects by potently interacting with monoamine transporters in the central nervous system. It acts as a releasing agent and reuptake inhibitor at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[2] The primary mechanism involves several key steps:
-
Transport into the Presynaptic Neuron: Amphetamine is a substrate for DAT and NET, allowing it to be transported from the synaptic cleft into the presynaptic neuron.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, amphetamine disrupts the vesicular storage of dopamine and norepinephrine by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.
-
Reverse Transport (Efflux): The elevated cytosolic monoamine levels cause the monoamine transporters (DAT and NET) to reverse their direction of transport, actively pumping dopamine and norepinephrine out of the neuron and into the synaptic cleft.
-
TAAR1 Agonism: Amphetamine is also an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters, further contributing to the increase in extracellular dopamine.
This surge in synaptic dopamine and norepinephrine in brain regions associated with reward, executive function, and arousal is responsible for the characteristic effects of amphetamine, including increased wakefulness, improved cognitive control, euphoria, and appetite suppression. Most anorectic drugs related to amphetamine act primarily on the satiety center in the hypothalamus.[3]
Structural Analogues of this compound
Several structural analogues of this compound exist, primarily within the substituted amphetamine and phenethylamine classes. These compounds share a common pharmacophore but have modifications that alter their potency, selectivity, and metabolic profiles.
-
Amphetamine: As the primary active metabolite, amphetamine is the most relevant analogue. It is a potent central nervous system stimulant used to treat ADHD and narcolepsy.
-
Phenmetrazine: Sold under the brand name Preludin, phenmetrazine is a substituted amphetamine with a morpholine (B109124) ring incorporated into its structure.[3] It was used as an anorectic but was withdrawn due to misuse potential.[3] It functions as a potent norepinephrine and dopamine releasing agent.[3]
-
Fenethylline: Marketed as Captagon, fenethylline is a codrug of amphetamine and theophylline.[4] It is metabolized to both of these active stimulants, and its physiological effects are a result of their combined action.[4] It was used for ADHD, narcolepsy, and depression before being widely withdrawn and becoming an illicitly produced substance.[4][5]
-
Phendimetrazine (B1196318): A close analogue of phenmetrazine, phendimetrazine acts as a prodrug and is metabolized to phenmetrazine to produce its pharmacological effects. It has been used as an anorectic.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's active metabolite (amphetamine) and a key structural analogue (phenmetrazine) at the primary monoamine transporter targets. This data is critical for comparing the potency and selectivity of these compounds.
Table 1: Monoamine Releasing Potency (EC50, nM)
| Compound | Dopamine (DAT) Release | Norepinephrine (NET) Release | Serotonin (SERT) Release |
| Phenmetrazine | 70 - 131 nM | 29 - 50 nM | > 7,765 nM |
Data sourced from in vitro studies measuring neurotransmitter release.[3] A lower EC50 value indicates higher potency.
Table 2: Monoamine Transporter Binding Affinity (Ki, μM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Amphetamine | ~ 0.6 μM | ~ 0.1 μM | 20 - 40 μM |
| Methamphetamine | ~ 0.5 μM | ~ 0.1 μM | 10 - 40 μM |
Data sourced from radioligand binding assays. Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the radioligand. A lower Ki value indicates higher binding affinity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the preclinical evaluation of novel compounds. Below are methodologies for key assays relevant to the study of this compound and its analogues.
Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is designed to determine the potency (IC50/Ki values) of a test compound to inhibit the uptake of neurotransmitters via their respective transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
2. Assay Procedure (96-well format):
-
Cell Plating: Plate transporter-expressing cells at a density of 20,000-50,000 cells per well and allow them to adhere overnight.
-
Preparation of Solutions:
-
Prepare a Krebs-HEPES buffer (KHB) at pH 7.4.
-
Prepare serial dilutions of the test compound (e.g., this compound analogue) and a reference inhibitor (e.g., cocaine or nomifensine).
-
Prepare a working solution of the radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in KHB. The final concentration should be near the Km value for the respective transporter.
-
-
Uptake Assay:
-
Wash the cells once with warm KHB.
-
Add the test compound dilutions or reference inhibitor to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the [³H]-substrate solution to all wells.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time must be within the linear range of uptake for each transporter.
-
Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold KHB.
-
-
Quantification:
-
Lyse the cells in each well using a scintillation-compatible lysis buffer.
-
Transfer the lysate to scintillation vials or a microplate.
-
Add scintillation cocktail and quantify the radioactivity in counts per minute (CPM) using a scintillation counter.
-
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM nomifensine (B1679830) for DAT).
-
Specific uptake is calculated by subtracting non-specific CPM from total CPM.
-
Generate dose-response curves by plotting the percentage of inhibition versus the log concentration of the test compound.
-
Calculate the IC50 value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Anorectic Effect Assessment (Mouse Model)
This protocol provides a method for evaluating the appetite-suppressant effects of a compound in a non-food-deprived state, which can be more translatable to human eating behaviors.
1. Animals and Housing:
-
Female C57BL/6J mice are commonly used.
-
Animals are housed in standard conditions with ad libitum access to standard chow and water.
2. Adaptation Phase:
-
For several days, adapt the mice to a highly palatable "dessert" food, such as a gelatinized form of sweetened milk.
-
Present this dessert for a fixed period (e.g., 30 minutes) each day at the same time. This establishes a stable baseline of consumption.
3. Test Procedure:
-
On the test day, divide the mice into groups (e.g., vehicle control, and multiple dose levels of the test compound).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a set time before the dessert presentation (e.g., 30 minutes prior).
-
Present the pre-weighed dessert to each mouse for the standard 30-minute period.
-
After the period, remove and weigh the remaining dessert to determine the amount consumed.
4. Data Analysis:
-
Calculate the food intake for each animal.
-
Compare the mean food intake of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-inhibition curve by plotting the percentage reduction in food intake versus the drug dose.
-
From this curve, calculate the DI50 (the dose that produces a 50% inhibition of food intake).
Visualizations: Pathways and Workflows
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of amphetamine with N-Chloroethylmorpholine in a suitable solvent such as isopropanol (B130326) (IPA).[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Fenethylline - Wikipedia [en.wikipedia.org]
- 5. Fenethylline (Captagon) Abuse - Local Problems from an Old Drug Become Universal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ghost Compound: Deconstructing the Scant History of Morforex, a Forgotten Anorectic
A technical exploration into the history and development of the anorectic compound Morforex reveals a molecule that vanished from the pharmaceutical pipeline almost as quickly as it appeared. Despite its classification as a potential appetite suppressant, this compound, also known as N-morpholinoethylamphetamine or Bo 637, was never marketed. Publicly available scientific literature and regulatory documentation on its development are virtually nonexistent, suggesting its journey from synthesis to discontinuation was remarkably brief and likely confined to early-stage research.
This in-depth guide pieces together the fragmented information available on this compound, providing a glimpse into its chemical nature and the likely trajectory of its development. The scarcity of data, however, prevents a comprehensive analysis of its pharmacological profile, clinical efficacy, and the precise reasons for its abandonment.
Chemical Identity and Synthesis
This compound is chemically identified as 4-[2-[(α-Methylphenethyl)amino]ethyl]morpholine. Its structure is a derivative of amphetamine, featuring a morpholinoethyl group attached to the nitrogen atom of the amphetamine backbone. This structural modification was likely intended to modulate the pharmacological properties of the parent amphetamine molecule, potentially to enhance its anorectic effects while mitigating its stimulant properties or other adverse effects.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 4-[2-[(1-phenylpropan-2-yl)amino]ethyl]morpholine |
| Other Names | N-morpholinoethylamphetamine, Bo 637 |
| CAS Number | 41152-17-4 |
| Molecular Formula | C₁₅H₂₄N₂O |
| Molar Mass | 248.37 g/mol |
The synthesis of this compound, as described in a French patent (FR2199M), involves the reaction of amphetamine with N-(2-chloroethyl)morpholine. This straightforward synthetic route would have made the compound readily accessible for initial pharmacological screening.
Caption: Synthesis of this compound from Amphetamine and N-(2-Chloroethyl)morpholine.
Presumed Mechanism of Action and Developmental Dead End
Given its structural similarity to amphetamine, this compound is presumed to act as a central nervous system stimulant with anorectic properties. It is known to produce amphetamine as an active metabolite, which would contribute significantly to its pharmacological effects. The mechanism of action of amphetamine in appetite suppression involves increasing the synaptic levels of norepinephrine (B1679862) and dopamine (B1211576) in the hypothalamus, a key brain region for regulating hunger and satiety.
It is plausible that the morpholinoethyl moiety was introduced to alter the pharmacokinetic or pharmacodynamic profile of the molecule. For instance, it might have been intended to:
-
Modify lipophilicity: Affecting its ability to cross the blood-brain barrier.
-
Alter metabolic stability: Potentially leading to a different duration of action compared to amphetamine.
-
Change receptor binding affinity: Modulating its interaction with monoamine transporters or receptors.
Caption: Presumed mechanism of action of this compound via its amphetamine metabolite.
The complete absence of published preclinical or clinical data strongly indicates that the development of this compound was terminated at a very early stage. Potential reasons for this could include:
-
Lack of Efficacy: The compound may not have demonstrated significant anorectic effects in initial animal studies.
-
Unfavorable Side Effect Profile: It might have exhibited undesirable effects, such as excessive stimulation, cardiovascular toxicity, or other adverse reactions, even at low doses.
-
Poor Pharmacokinetic Properties: Issues with absorption, distribution, metabolism, or excretion could have rendered it unsuitable for further development.
-
Strategic Decision: The developing company may have shifted its research focus or prioritized other more promising candidates.
Conclusion
The history of this compound is a stark reminder of the high attrition rate in drug development. While its chemical synthesis was straightforward and its intended therapeutic area was clear, the compound failed to progress beyond the initial stages of research. The lack of publicly available data makes a detailed technical analysis impossible and relegates this compound to a footnote in the history of anorectic drug discovery. For researchers and drug development professionals, the story of this compound underscores the critical importance of early and comprehensive pharmacological and toxicological profiling to avoid the allocation of resources to compounds with a low probability of success.
References
N-morpholinoethylamphetamine: A Technical Guide to Solubility and Stability Assessment
Disclaimer: Publicly available experimental data on the specific solubility and stability of N-morpholinoethylamphetamine is limited. This guide provides a comprehensive framework for determining these properties based on established principles of pharmaceutical analysis and data from structurally related compounds. The methodologies described herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.
Introduction
N-morpholinoethylamphetamine is a synthetic compound of interest within pharmacological research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent or research tool. This technical guide outlines the requisite experimental protocols for characterizing the solubility and stability of N-morpholinoethylamphetamine, and provides illustrative analytical data from closely related analogs.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established in various aqueous and organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination
A standard shake-flask method can be employed to determine the thermodynamic solubility of N-morpholinoethylamphetamine.
-
Preparation of Saturated Solutions: An excess amount of N-morpholinoethylamphetamine is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn from each vial and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of N-morpholinoethylamphetamine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).
Stability Evaluation
Stability testing is crucial for identifying the degradation pathways and establishing the shelf-life of a drug substance. Forced degradation studies are initially performed to identify potential degradation products and to develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than those encountered during long-term storage.[1][2] This helps to elucidate the intrinsic stability of the molecule.[3]
Typical Stress Conditions:
-
Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 N HCl) and heated.
-
Alkaline Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[4]
-
Thermal Degradation: The solid compound is subjected to high temperatures (e.g., 60-80°C).
-
Photostability: The compound is exposed to a controlled light source (e.g., a combination of fluorescent and ultraviolet light) as per ICH Q1B guidelines.
An appropriate level of degradation is generally considered to be in the range of 5-20%.[2]
Caption: General workflow for a forced degradation study.
Stability-Indicating Method
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active ingredient due to degradation and separate its degradation products from the parent compound.[1] HPLC and LC-MS/MS are commonly employed for this purpose.
Analytical Methodologies
Given the absence of specific analytical methods for N-morpholinoethylamphetamine, protocols for a closely related compound, N-Methyl-2-morpholinoethanamine, are presented as a reference. These methods would require optimization and validation for N-morpholinoethylamphetamine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amines like N-morpholinoethylamphetamine, derivatization is often necessary to improve chromatographic performance.
Experimental Protocol (Adapted for N-morpholinoethylamphetamine):
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution, add an internal standard.
-
Adjust the pH to approximately 2 with hydrochloric acid.
-
Add a derivatizing agent (e.g., ethyl chloroformate).
-
Vortex and incubate at 60°C for 30 minutes.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the derivatized analyte with an organic solvent (e.g., ethyl acetate).
-
Centrifuge and transfer the organic layer for GC-MS analysis.[5]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Caption: Workflow for quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, making it a preferred method for trace-level quantification in complex matrices.[5]
Experimental Protocol (Adapted for N-morpholinoethylamphetamine):
-
Sample Preparation:
-
To 1 mL of the sample solution, add an internal standard.
-
Dilute with the mobile phase as needed.
-
-
Instrumentation:
-
Liquid Chromatograph: With a suitable column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) with formic acid).
-
Mass Spectrometer: Equipped with an electrospray ionization (ESI) source and operated in Multiple Reaction Monitoring (MRM) mode for quantification.[5]
-
Caption: Workflow for quantification by LC-MS/MS.
Analytical Method Validation Data
The following table summarizes the performance characteristics for the quantification of the related compound, N-Methyl-2-morpholinoethanamine, using GC-MS and LC-MS/MS. This data serves as a benchmark for what can be expected when developing and validating methods for N-morpholinoethylamphetamine.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | 0.998 | 0.9995 |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 95.8% - 104.2% | 98.5% - 101.8% |
| Precision (RSD %) | < 5% | < 3% |
Data adapted from a comparative analysis of N-Methyl-2-morpholinoethanamine.[5]
Conclusion
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Pharmacokinetic Profile of Morforex in Preclinical Animal Models
Disclaimer: "Morforex" is a hypothetical compound name. As there is no publicly available data for a compound with this name, this document serves as a comprehensive template. The data and methodologies presented are representative of those found in preclinical pharmacokinetic studies for novel small-molecule drugs and are intended to guide researchers in the design and interpretation of similar studies.
Introduction
The characterization of a drug candidate's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a fundamental component of drug discovery and development.[1][2] A thorough understanding of these processes in preclinical animal models is crucial for optimizing dosing regimens, predicting human pharmacokinetics, and ensuring the safety and efficacy of a new chemical entity before it advances to clinical trials.[1][3]
This guide provides a detailed overview of the pharmacokinetic profile of this compound, a novel therapeutic agent, as characterized in standard preclinical animal models. It includes summaries of key pharmacokinetic parameters, detailed experimental protocols for both in vivo and in vitro assays, and graphical representations of metabolic pathways and experimental workflows. Animal models are pivotal for evaluating the efficacy and safety of drug candidates, offering insights into how a drug is absorbed, distributed, metabolized, and eliminated by a living organism.[1]
In Vivo Pharmacokinetic Profile
In vivo studies were conducted in mouse, rat, and dog models to determine the pharmacokinetic behavior of this compound following both intravenous (IV) and oral (PO) administration. These studies are essential for understanding drug disposition in a complex biological system.[3]
Data Summary
The principal pharmacokinetic parameters for this compound are summarized below. These parameters provide a quantitative framework for understanding the compound's disposition.[3]
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound
| Parameter | Unit | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| CL (Clearance) | mL/min/kg | 25.4 | 18.2 | 5.1 |
| Vdss (Volume of Distribution) | L/kg | 2.1 | 1.5 | 1.8 |
| t½ (Half-life) | h | 1.0 | 1.2 | 4.5 |
| AUC₀-inf (Area Under the Curve) | ng·h/mL | 660 | 915 | 1630 |
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound
| Parameter | Unit | Mouse (5 mg/kg) | Rat (5 mg/kg) | Dog (2.5 mg/kg) |
| Cₘₐₓ (Maximum Concentration) | ng/mL | 450 | 580 | 320 |
| Tₘₐₓ (Time to Cₘₐₓ) | h | 0.5 | 1.0 | 2.0 |
| AUC₀-inf (Area Under the Curve) | ng·h/mL | 1150 | 1980 | 2100 |
| F% (Oral Bioavailability) | % | 35 | 44 | 52 |
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines the methodology for determining the pharmacokinetic profile of a test compound in animal models.[2]
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (CL, Vdss, t½, AUC, Cₘₐₓ, Tₘₐₓ, F%) of this compound following IV and PO administration.
Materials:
-
Test Compound: this compound
-
Animal Models: Male CD-1 Mice, Male Sprague-Dawley Rats, Male Beagle Dogs
-
Formulation Vehicles:
-
IV Formulation: 10% DMSO, 40% PEG300, 50% Saline
-
PO Formulation: 0.5% Methylcellulose in Water
-
-
Blood Collection Tubes (with K₂EDTA anticoagulant)
-
Analytical Equipment: Validated LC-MS/MS system[4]
Procedure:
-
Animal Acclimation: Animals are acclimated for a minimum of 3 days prior to the study.
-
Dosing:
-
A cohort of animals is fasted overnight (approximately 10-12 hours) before oral dosing.
-
IV Administration: this compound is administered as a single bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).
-
PO Administration: this compound is administered via oral gavage.
-
-
Blood Sampling:
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Plasma is stored at -80°C until analysis.
-
Bioanalysis:
-
Plasma samples are processed, typically via protein precipitation with acetonitrile (B52724) containing an internal standard.[6]
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.[4][6]
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
-
In Vitro ADME Profile
In vitro assays are conducted early in drug discovery to assess a compound's metabolic liabilities and physicochemical properties, which heavily influence its in vivo pharmacokinetic behavior.[7]
Data Summary
Key in vitro ADME parameters for this compound are presented below.
Table 3: In Vitro ADME and Physicochemical Properties of this compound
| Parameter | Assay | Result | Interpretation |
| Plasma Protein Binding | Rapid Equilibrium Dialysis[8] | Mouse: 98.5%Rat: 98.2%Dog: 97.1%Human: 97.9% | High binding; the free fraction available for therapeutic effect is low.[9] |
| Metabolic Stability | Human Liver Microsomes | t½ = 25 min | Moderate intrinsic clearance. |
| Metabolic Stability | Cryopreserved Hepatocytes[10] | t½ = 42 min | Moderate to low intrinsic clearance, includes Phase II metabolism. |
| CYP450 Inhibition | Fluorometric Assay[11] | IC₅₀ > 10 µM for:CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Low potential for drug-drug interactions via CYP inhibition.[12] |
| Aqueous Solubility | Thermodynamic | pH 7.4: 15 µg/mL | Moderate solubility. |
Experimental Protocols: Key In Vitro Assays
Objective: To determine the rate of metabolism of this compound when incubated with HLM and calculate the in vitro half-life (t½).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate (B84403) Buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Acetonitrile for reaction quenching
Procedure:
-
Incubation Preparation: A master mix containing HLM and phosphate buffer is prepared and pre-warmed to 37°C.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. Immediately after, this compound is added to achieve a final concentration (e.g., 1 µM).
-
Time Points: Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculation: The percentage of this compound remaining at each time point is plotted against time. The slope of the natural log-linear regression of this curve is used to calculate the in vitro half-life (t½).
Objective: To determine the fraction of this compound unbound (fu) in plasma.[9]
Materials:
-
RED device with dialysis membrane inserts (8 kDa MWCO)[4]
-
Plasma (Mouse, Rat, Dog, Human)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution
Procedure:
-
Preparation: this compound is spiked into plasma at a final concentration (e.g., 2 µM).[9]
-
Loading: The plasma containing this compound is added to the sample chamber of the RED device, and an equal volume of PBS is added to the buffer chamber.[8]
-
Incubation: The sealed plate is incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[4][8]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching: The plasma sample is mixed with blank PBS, and the buffer sample is mixed with blank plasma to ensure identical matrix conditions for analysis.
-
Analysis: The concentration of this compound in both the plasma and buffer chamber samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation: The percent unbound is calculated as: (% Unbound) = (Concentration in Buffer / Concentration in Plasma) * 100.
Metabolic Pathways
In vitro metabolism studies using liver microsomes and hepatocytes help identify the primary metabolic pathways for a drug candidate.[7][13] For this compound, metabolism is primarily driven by Cytochrome P450 enzymes (Phase I) followed by glucuronidation (Phase II).
Conclusion
The comprehensive pharmacokinetic profiling of this compound in multiple preclinical species provides a robust foundation for its continued development. The compound exhibits moderate oral bioavailability and clearance, with high plasma protein binding. Metabolism is primarily mediated by common CYP450 enzymes, and this compound shows a low risk for clinically significant drug-drug interactions based on in vitro inhibition data. These findings are critical for translating preclinical data to the clinical setting and for designing safe and effective therapeutic regimens for human trials.[2]
References
- 1. environmental-expert.com [environmental-expert.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. protocols.io [protocols.io]
- 7. scispace.com [scispace.com]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Morforex: A Technical Whitepaper
Disclaimer: Morforex (also known as N-morpholinoethylamphetamine) is an investigational anorectic agent that was never brought to market.[1] As such, publicly available, in-depth preclinical and clinical data, including detailed experimental protocols and extensive quantitative analysis, are scarce. This document, therefore, outlines the potential therapeutic targets and mechanisms of action of this compound based on its classification as a substituted amphetamine and a putative monoamine releasing agent.[2] Information is supplemented by computational studies where available.
Executive Summary
This compound is a derivative of amphetamine, and like other compounds in this class, its primary therapeutic potential is presumed to stem from its activity as a monoamine releasing agent.[2] The core targets are the presynaptic transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[2] By inducing the reverse transport of these neurotransmitters, this compound would elevate their extracellular concentrations in the synaptic cleft, leading to enhanced monoaminergic signaling. This mechanism underlies the stimulant and anorectic effects of related compounds. Additionally, a computational study has identified this compound as a potential inhibitor of the SARS-CoV-2 main protease, suggesting a completely different and unexplored therapeutic avenue. This whitepaper will explore these potential targets in detail, presenting the inferred mechanisms and representative experimental approaches for their validation.
Primary Putative Therapeutic Target: Monoamine Transporters
As a monoamine releasing agent (MRA), this compound is expected to exert its effects by interacting with the primary transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[2]
Mechanism of Action
The proposed mechanism for this compound, consistent with other amphetamine-like MRAs, involves a multi-step process:
-
Entry into Presynaptic Neuron: this compound is presumed to enter the presynaptic neuron via the plasma membrane transporters DAT, NET, and SERT.[2]
-
Interaction with VMAT2: Once inside the neuron, it can interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of neurotransmitters into synaptic vesicles and leading to an increase in cytosolic monoamine concentrations.[2]
-
TAAR1 Agonism and Transporter Phosphorylation: this compound may act as an agonist at the intracellular trace amine-associated receptor 1 (TAAR1).[2] This engagement triggers a protein kinase A and C signaling cascade, leading to the phosphorylation of DAT, NET, and SERT.[2]
-
Reverse Transport (Egress): The phosphorylation of these transporters causes a conformational change, reversing their normal function.[2] Instead of reuptake, they actively transport monoamines from the high-concentration cytosolic environment into the synaptic cleft.[2]
This cascade of events results in a significant, non-vesicular release of dopamine, norepinephrine, and serotonin, amplifying neurotransmission.
Signaling Pathway Diagram
Caption: Putative mechanism of this compound as a monoamine releasing agent.
Data Summary: Potential Molecular Targets
Since specific binding affinities and potency values for this compound are not available, the following table summarizes the key molecular entities that would need to be investigated to characterize its activity.
| Target Protein | Cellular Location | Proposed Interaction with this compound | Key Experimental Readouts |
| Dopamine Transporter (DAT) | Presynaptic Plasma Membrane | Substrate / Reverse Transport | Binding Affinity (Ki), Uptake Inhibition (IC50), Release (EC50) |
| Norepinephrine Transporter (NET) | Presynaptic Plasma Membrane | Substrate / Reverse Transport | Binding Affinity (Ki), Uptake Inhibition (IC50), Release (EC50) |
| Serotonin Transporter (SERT) | Presynaptic Plasma Membrane | Substrate / Reverse Transport | Binding Affinity (Ki), Uptake Inhibition (IC50), Release (EC50) |
| Vesicular Monoamine Transporter 2 (VMAT2) | Synaptic Vesicle Membrane | Inhibitor / Substrate | Binding Affinity (Ki), Vesicular Uptake Inhibition (IC50) |
| Trace Amine-Associated Receptor 1 (TAAR1) | Intracellular (Presynaptic) | Agonist | Receptor Activation (EC50), cAMP accumulation |
Secondary Potential Therapeutic Target: SARS-CoV-2 Protease
A 2020 computational drug repurposing study screened thousands of FDA-approved and investigational drugs for their potential to inhibit key SARS-CoV-2 viral proteins.[3][4] In this in silico analysis, this compound was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication.[3][4]
Mechanism of Action
The study used molecular docking to predict the binding energy of various compounds to the active site of the viral protease. A lower binding energy score suggests a more stable interaction, indicating a higher potential for inhibition. This compound was among the compounds identified with a favorable binding score. This suggests it could physically occupy the active site of the protease, preventing it from cleaving the viral polyproteins necessary for producing mature, functional viral components. It is crucial to note that this is a theoretical finding and has not been validated by in vitro or in vivo experimental data.
Data Summary: Computational Docking
The following table presents the result from the high-throughput virtual screening study.
| Target Protein | Screening Method | Result for this compound (Unit) | Interpretation |
| SARS-CoV-2 Main Protease | Molecular Docking | -49.81 (kcal/mol) | Favorable binding energy suggesting potential inhibition. |
Data from "Screening of Clinically Approved and Investigation Drugs as Potential Inhibitors of SARS-CoV-2 Main Protease and Spike"[3][4]
Key Experimental Protocols
To empirically determine the therapeutic targets of this compound, a series of standard pharmacological assays would be required. Below is a detailed methodology for a representative key experiment.
Protocol: Neurotransmitter Release Assay Using Pre-loaded Synaptosomes
This assay measures the ability of a test compound to induce the release (egress) of monoamines from isolated nerve terminals.
1. Objective: To quantify this compound-induced release of [³H]dopamine ([³H]DA), [³H]norepinephrine ([³H]NE), and [³H]serotonin ([³H]5-HT) from rat striatal, hippocampal, or cortical synaptosomes.
2. Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Radioligands: [³H]DA, [³H]NE, [³H]5-HT
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid), gassed with 95% O₂/5% CO₂.
-
This compound (test compound) and positive controls (e.g., d-amphetamine, fenfluramine)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Perfusion or superfusion system
3. Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect brain regions of interest (e.g., striatum for DA, hippocampus for NE/5-HT).
-
Homogenize tissue in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 min at 4°C to pellet crude synaptosomes.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Radiolabel Loading:
-
Incubate synaptosomes with the appropriate radioligand (e.g., 50 nM [³H]DA) for 30 min at 37°C.
-
Terminate loading by placing on ice and washing with ice-cold buffer via centrifugation to remove excess radiolabel.
-
-
Release Measurement (Superfusion Method):
-
Resuspend loaded synaptosomes and layer them onto glass fiber filters in a superfusion chamber.
-
Begin continuous superfusion with oxygenated Krebs-Ringer buffer at a constant rate (e.g., 1 mL/min).
-
Collect baseline fractions (e.g., 5-min intervals) to establish a stable baseline of spontaneous efflux.
-
After the baseline is established, switch to a buffer containing a range of this compound concentrations (e.g., 1 nM to 100 µM) for a defined period (e.g., 10-15 min).
-
Continue collecting fractions during and after drug exposure.
-
At the end of the experiment, lyse the synaptosomes on the filter with a strong detergent or acid to determine the total remaining radioactivity.
-
-
Data Analysis:
-
Measure radioactivity in each fraction using liquid scintillation counting (counts per minute, CPM).
-
Express release in each fraction as a percentage of the total radioactivity present at the start of that fraction.
-
Calculate the peak drug-evoked release above baseline.
-
Plot the concentration-response curve and determine the EC50 value for this compound-induced release for each monoamine.
-
Experimental Workflow Diagram
Caption: Workflow for a neurotransmitter release assay.
Conclusion
The therapeutic potential of this compound, while never clinically realized, can be inferred from its chemical structure and classification. The primary and most likely targets are the monoamine transporters DAT, NET, and SERT, through which this compound would act as a releasing agent. This mechanism provides a strong rationale for its intended use as an anorectic. A secondary, and entirely theoretical, therapeutic avenue has been suggested by a computational study identifying it as a potential SARS-CoV-2 main protease inhibitor. Both of these potential therapeutic applications require rigorous experimental validation. The protocols and frameworks outlined in this document provide a clear path for the empirical characterization of this compound's pharmacological profile.
References
Morforex: An In-depth Technical Guide to its Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morforex (N-morpholinoethylamphetamine) is a synthetic substance that was developed as an anorectic agent but was never commercially marketed.[1] Its chemical structure is related to amphetamine, a potent central nervous system stimulant. The primary pharmacological interest in this compound lies in its biotransformation, as it is a prodrug that is metabolized to amphetamine.[1] This guide provides a detailed analysis of the metabolic pathway of this compound, outlines proposed experimental protocols for its study, and discusses the implications of its metabolism for drug development and research.
Core Metabolic Pathway of this compound
The central feature of this compound metabolism is its conversion to the active metabolite, amphetamine. This biotransformation is a critical determinant of its pharmacological activity. The metabolic process involves the cleavage of the N-morpholinoethyl side chain from the amphetamine backbone.
Primary Biotransformation: N-dealkylation
The metabolic conversion of this compound to amphetamine is presumed to occur primarily through N-dealkylation, a common metabolic reaction for many xenobiotics. This enzymatic process likely takes place in the liver, catalyzed by cytochrome P450 (CYP450) enzymes. The reaction involves the removal of the morpholinoethyl group, yielding amphetamine and a morpholino-containing fragment.
Proposed Experimental Protocols for Metabolic Analysis
Due to the lack of published experimental data on this compound metabolism, this section outlines detailed, hypothetical protocols for its investigation based on standard methodologies in drug metabolism research.
In Vitro Metabolism Studies
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound and to determine the kinetic parameters of the biotransformation.
Methodology:
-
Microsomal Incubation:
-
Human liver microsomes (HLMs) will be used as the primary enzyme source.
-
Incubations will be performed in a temperature-controlled water bath at 37°C.
-
The incubation mixture will contain:
-
This compound (at a range of concentrations, e.g., 1-100 µM)
-
HLMs (e.g., 0.5 mg/mL protein)
-
NADPH regenerating system (to support CYP450 activity)
-
Phosphate buffer (pH 7.4)
-
-
The reaction will be initiated by the addition of the NADPH regenerating system and terminated at various time points by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
-
CYP450 Reaction Phenotyping:
-
To identify the specific CYP450 isoforms involved, incubations will be conducted with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Alternatively, chemical inhibition studies can be performed using selective inhibitors for each major CYP450 isoform in HLM incubations.
-
-
Analytical Method:
-
The formation of amphetamine will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The LC-MS/MS system will be optimized for the detection and separation of this compound and amphetamine.
-
Data Analysis:
-
The rate of amphetamine formation will be calculated at each this compound concentration.
-
Michaelis-Menten kinetics will be used to determine the kinetic parameters (Km and Vmax).
In Vivo Metabolism Studies
Objective: To confirm the metabolic conversion of this compound to amphetamine in a living organism and to characterize its pharmacokinetic profile.
Methodology:
-
Animal Model:
-
Sprague-Dawley rats will be used as the animal model.
-
A cannula will be surgically implanted in the jugular vein for serial blood sampling.
-
-
Drug Administration:
-
This compound will be administered to the rats via oral gavage or intravenous injection.
-
-
Sample Collection:
-
Blood samples will be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Urine and feces can also be collected to assess excretion pathways.
-
-
Analytical Method:
-
Plasma concentrations of this compound and amphetamine will be determined using a validated LC-MS/MS method.
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) will be calculated for both this compound and amphetamine.
Quantitative Data Summary
As this compound was never marketed and there is a lack of published research, no quantitative data on its metabolic pathway is currently available. The tables below are provided as templates for how such data would be presented following the execution of the proposed experimental protocols.
Table 1: In Vitro Metabolic Parameters of this compound in Human Liver Microsomes (Hypothetical Data)
| Parameter | Value |
| Km (µM) | Data not available |
| Vmax (pmol/min/mg protein) | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |
Table 2: Pharmacokinetic Parameters of this compound and Amphetamine in Rats Following a Single Oral Dose of this compound (Hypothetical Data)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Amphetamine | Data not available | Data not available | Data not available | Data not available |
Logical Workflow for this compound Metabolic Investigation
The following diagram illustrates the logical workflow for a comprehensive investigation of the metabolic pathway of this compound.
Conclusion and Future Directions
The metabolic conversion of this compound to amphetamine is the defining characteristic of its pharmacology. While the exact enzymatic pathways have not been elucidated through published studies, it is highly probable that hepatic CYP450 enzymes mediate this N-dealkylation reaction. The proposed in vitro and in vivo experimental protocols provide a robust framework for a thorough investigation of this compound metabolism.
For drug development professionals, understanding the metabolic fate of prodrugs like this compound is crucial for predicting their efficacy, safety, and potential for drug-drug interactions. Future research should focus on executing these experimental plans to generate concrete data on the metabolic profile of this compound. Such studies would provide valuable insights into the structure-activity relationships of amphetamine-related compounds and contribute to the broader understanding of prodrug metabolism.
References
Neuropharmacological Profile of N-morpholinoethylamphetamine: A Technical Guide
Disclaimer: N-morpholinoethylamphetamine is a designer drug and a substituted amphetamine derivative.[1] Publicly available research on its specific neuropharmacological profile is limited. This guide synthesizes information on related N-substituted amphetamines and established methodologies in neuropharmacology to present a prospective analysis. The quantitative data herein is hypothetical and illustrative, based on the profiles of structurally similar compounds, to provide a framework for the potential characterization of this molecule.
Introduction
Substituted amphetamines are a broad class of compounds based on the amphetamine structure, encompassing various pharmacological subclasses such as stimulants, empathogens, and hallucinogens.[1] The synthesis of novel amphetamine derivatives is an ongoing area of interest in medicinal chemistry to explore their potential biological activities.[2] N-morpholinoethylamphetamine is a derivative characterized by the substitution of a morpholinoethyl group on the nitrogen atom of the amphetamine backbone. Understanding the neuropharmacology of such a novel psychoactive substance (NPS) is critical for predicting its physiological effects, abuse potential, and potential therapeutic applications. This document outlines the core in vitro and in vivo assays required to elucidate the neuropharmacological profile of N-morpholinoethylamphetamine.
Chemical Structure
-
IUPAC Name: N-(2-morpholinoethyl)-1-phenylpropan-2-amine
-
Molecular Formula: C15H24N2O
-
Core Structure: A phenethylamine (B48288) core with a methyl group at the alpha position (the amphetamine backbone) and a morpholinoethyl group attached to the terminal amine.
In Vitro Neuropharmacology
The initial characterization of a novel compound involves determining its binding affinity and functional activity at key central nervous system targets, primarily monoamine transporters and receptors known to be modulated by amphetamine-like substances.
Binding assays are crucial for identifying the molecular targets of a drug and quantifying its affinity for them. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The hypothetical binding profile of N-morpholinoethylamphetamine is presented below, focusing on primary targets for psychostimulants.
Table 1: Hypothetical In Vitro Receptor and Transporter Binding Affinities (Ki, nM) of N-morpholinoethylamphetamine.
| Target | Hypothetical Kᵢ (nM) | Radioligand | Source Tissue/Cell Line |
| Monoamine Transporters | |||
| Dopamine (B1211576) Transporter (DAT) | 85 | [³H]WIN 35,428 | HEK293 cells expressing hDAT |
| Serotonin Transporter (SERT) | 250 | [³H]Citalopram | HEK293 cells expressing hSERT |
| Norepinephrine (B1679862) Transporter (NET) | 120 | [³H]Nisoxetine | HEK293 cells expressing hNET |
| Serotonin Receptors | |||
| 5-HT₂ₐ | 45 | [³H]Ketanserin | CHO-K1 cells expressing h5-HT₂ₐ |
| 5-HT₂ₒ | 300 | [³H]Mesulergine | CHO-K1 cells expressing h5-HT₂ₒ |
| 5-HT₁ₐ | 600 | [³H]8-OH-DPAT | HEK293 cells expressing h5-HT₁ₐ |
| Dopamine Receptors | |||
| D₂ | > 1000 | [³H]Spiperone | CHO-K1 cells expressing hD₂ |
| Adrenergic Receptors | |||
| α₁ₐ | 750 | [³H]Prazosin | Rat Cortex |
| α₂ₐ | > 1000 | [³H]Rauwolscine | HEK293 cells expressing hα₂ₐ |
Data is hypothetical and serves for illustrative purposes.
Beyond binding, it is essential to determine if the compound acts as a substrate-type releaser (like amphetamine) or an uptake inhibitor (like cocaine) at monoamine transporters. This is typically assessed via neurotransmitter uptake or release assays.
Table 2: Hypothetical In Vitro Functional Activity (IC₅₀/EC₅₀, nM) of N-morpholinoethylamphetamine at Monoamine Transporters.
| Assay Type | Target | Hypothetical Value (nM) | Effect |
| Uptake Inhibition | DAT | IC₅₀: 150 | Inhibitor |
| SERT | IC₅₀: 400 | Inhibitor | |
| NET | IC₅₀: 200 | Inhibitor | |
| Neurotransmitter Release | DAT | EC₅₀: 90 | Releaser |
| SERT | EC₅₀: 320 | Releaser | |
| NET | EC₅₀: 150 | Releaser |
Data is hypothetical and serves for illustrative purposes. IC₅₀ represents the concentration for 50% inhibition of uptake, and EC₅₀ represents the concentration for 50% of maximal release.
In Vivo Behavioral Pharmacology
Animal models are used to investigate the physiological and behavioral effects of a compound, providing insights into its stimulant, subjective, and reinforcing properties.
Psychostimulants typically increase locomotor activity in rodents. This is a primary test to assess the stimulant properties of a new compound. N-substituted amphetamines like N,N-dimethylamphetamine have been shown to be less potent than their parent compounds in producing psychomotor stimulant effects.[3]
Table 3: Hypothetical In Vivo Behavioral Effects of N-morpholinoethylamphetamine in Rodent Models.
| Behavioral Assay | Species | Doses (mg/kg, i.p.) | Outcome |
| Locomotor Activity | Mouse | 1, 3, 10, 30 | Dose-dependent increase in locomotion, less potent than amphetamine |
| Drug Discrimination | Rat | 0.5, 1, 2, 4 | Partial substitution for amphetamine (1 mg/kg) |
| Conditioned Place Preference | Mouse | 1, 3, 10 | Significant place preference at 3 and 10 mg/kg |
Data is hypothetical and serves for illustrative purposes.
This assay assesses the subjective effects of a drug. Animals are trained to recognize the effects of a known drug (e.g., amphetamine or cocaine) and will then signal whether the test compound feels similar. Studies have shown that N-methylated derivatives can be 6 to 12 times less potent than methamphetamine in cocaine-trained rats.[3]
Visualizations of Experimental Workflows and Pathways
The following diagram outlines a typical workflow for the initial pharmacological characterization of a novel psychoactive substance (NPS).
This diagram illustrates the proposed mechanism of N-morpholinoethylamphetamine as a substrate-type releaser at the dopamine transporter (DAT), leading to reverse transport of dopamine.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. The following are standard protocols for the assays mentioned above.
-
Objective: To determine the binding affinity (Ki) of N-morpholinoethylamphetamine for a panel of receptors and transporters.
-
Procedure:
-
Tissue/Cell Preparation: Membranes from cells expressing the target receptor/transporter or from homogenized brain tissue are prepared via centrifugation.[4]
-
Assay Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (N-morpholinoethylamphetamine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values (concentration of drug that inhibits 50% of specific binding) are calculated. Ki values are then derived from IC₅₀ values using the Cheng-Prusoff equation.[5]
-
-
Objective: To measure the ability of N-morpholinoethylamphetamine to inhibit the reuptake of dopamine, serotonin, and norepinephrine.
-
Procedure:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine) of rodents.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of N-morpholinoethylamphetamine or a reference inhibitor.
-
Uptake Initiation: Uptake is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Termination: The uptake process is stopped after a short incubation period by rapid filtration.
-
Data Analysis: The amount of radioactivity accumulated inside the synaptosomes is measured. IC₅₀ values are determined from concentration-response curves.
-
-
Objective: To assess the stimulant or depressant effects of N-morpholinoethylamphetamine on spontaneous movement.
-
Procedure:
-
Habituation: Mice are individually placed in open-field activity chambers and allowed to habituate for 30-60 minutes.[6]
-
Administration: Animals are administered N-morpholinoethylamphetamine (e.g., 1-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: The animals are immediately returned to the chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-120 minutes using automated infrared beam systems.
-
Data Analysis: The total activity counts or distance traveled are compared between drug-treated and vehicle-treated groups using statistical methods like ANOVA.[7]
-
Conclusion
Based on its structure as an N-substituted amphetamine, N-morpholinoethylamphetamine is predicted to act as a monoamine releaser and/or uptake inhibitor, with primary activity at the dopamine and norepinephrine transporters. The addition of the bulky morpholinoethyl group on the nitrogen atom may decrease its potency compared to amphetamine or methamphetamine, a common trend observed with N-substitution.[8] Its behavioral profile is likely to be characterized by psychostimulant effects, though potentially with a different potency and side-effect profile than its parent compounds. The comprehensive in vitro and in vivo characterization outlined in this guide is essential to fully elucidate the neuropharmacological profile of this designer compound.
References
- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Behavioral effects of N-methylamphetamine and N,N-dimethylamphetamine in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gender differences in the behavioral effects of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of modafinil, methamphetamine, and MDMA on agonistic behavior in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-methylation dissociates methamphetamine's neurotoxic and behavioral pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of Anorectic Agents
Disclaimer: Extensive literature searches for Morforex did not yield specific in vivo studies in rodents, including pharmacokinetic, efficacy, or toxicology data. This compound, also known as N-morpholinoethylamphetamine, is an anorectic compound that was never marketed, and it is reported to have amphetamine as an active metabolite[1]. Due to the absence of specific data for this compound, this document provides generalized application notes and protocols for a hypothetical anorectic agent, referred to as "Compound X," based on standard methodologies for similar compounds.
Introduction
These application notes provide a framework for conducting preclinical in vivo studies in rodents to evaluate the pharmacokinetic profile, anorectic efficacy, and toxicological properties of a novel anorectic agent, "Compound X." The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Studies of Compound X in Rats
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Sprague-Dawley Rats following a Single Oral Dose (30 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | h | 1.5 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4200 |
| t1/2 (Half-life) | h | 4.2 |
| Bioavailability | % | 65 |
Protocol: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Compound X in rats after a single oral gavage administration.
Materials:
-
Compound X
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate rats for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare a formulation of Compound X in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of Compound X (e.g., 30 mg/kg) to the rats via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately place blood samples into tubes containing anticoagulant and keep on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of Compound X using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study.
Efficacy (Anorectic Activity) Studies of Compound X in Mice
Efficacy studies are designed to assess the desired pharmacological effect of the compound, in this case, the reduction of food intake and body weight.
Table 2: Hypothetical Efficacy of Compound X on Food Intake and Body Weight in C57BL/6 Mice
| Treatment Group | Dose (mg/kg, p.o.) | 24h Food Intake (g) | % Change in Body Weight (48h) |
| Vehicle | 0 | 4.1 ± 0.3 | +1.2 ± 0.5 |
| Compound X | 10 | 3.2 ± 0.4 | -0.5 ± 0.6 |
| Compound X | 30 | 2.1 ± 0.3 | -2.8 ± 0.7 |
| Compound X | 100 | 1.0 ± 0.2 | -5.1 ± 0.9 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Protocol: Food Intake and Body Weight Study in Mice
Objective: To evaluate the effect of Compound X on food intake and body weight in mice.
Materials:
-
Compound X
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard chow diet
-
Metabolic cages (for accurate food intake measurement)
-
Analytical balance
Procedure:
-
Individually house and acclimate mice to metabolic cages for at least 3 days.
-
Record baseline food intake and body weight for 2-3 days prior to the study.
-
On the day of the experiment, weigh the mice and the pre-weighed food hoppers.
-
Administer Compound X or vehicle orally.
-
Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, 24, and 48 hours) post-administration.
-
Calculate the cumulative food intake and the percentage change in body weight from baseline.
-
Analyze the data for statistical significance between treatment groups.
Toxicology Studies of Compound X in Rodents
Toxicology studies are crucial for identifying potential adverse effects and determining the safety profile of a compound.
Table 3: Hypothetical Acute Oral Toxicity of Compound X in Rats
| Parameter | Value |
| LD50 (Median Lethal Dose) | > 2000 mg/kg |
| MTD (Maximum Tolerated Dose) | 500 mg/kg |
| Observed Adverse Effects at MTD | Hyperactivity, tremors, piloerection |
Protocol: Acute Oral Toxicity Study in Rats
Objective: To determine the acute toxicity of Compound X after a single high-dose oral administration in rats.
Materials:
-
Compound X
-
Vehicle
-
Male and female Sprague-Dawley rats (8-12 weeks old)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Acclimate animals for at least one week.
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of Compound X at various dose levels to different groups of rats (e.g., 50, 200, 500, 1000, 2000 mg/kg). A control group receives the vehicle.
-
Observe the animals continuously for the first few hours post-dosing and then periodically for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weights prior to dosing and at regular intervals during the 14-day observation period.
-
At the end of the study, perform a gross necropsy on all animals.
-
Determine the LD50 and MTD based on the observed mortality and clinical signs.
Hypothetical Signaling Pathway for Anorectic Effect
Amphetamine-like compounds often exert their anorectic effects by modulating neurotransmitter systems in the brain, particularly in the hypothalamus, a key region for appetite regulation.
Hypothetical Signaling Pathway for Compound X
Caption: Hypothetical signaling pathway for an anorectic agent.
References
Application Notes and Protocols for N-morpholinoethylamphetamine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of N-morpholinoethylamphetamine, a synthetic amphetamine analog. The following cell-based assays are designed to elucidate its pharmacological profile, including its effects on cell viability, its primary mechanism of action at neurotransmitter transporters, and its influence on intracellular signaling pathways.
Mechanism of Action Overview
N-morpholinoethylamphetamine is presumed to act as a psychostimulant, similar to other amphetamine derivatives. The primary mechanism of action for amphetamine-like compounds involves the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling. Additionally, amphetamines can promote the reverse transport (efflux) of these neurotransmitters through the same transporters. The activation of dopamine and norepinephrine receptors by elevated neurotransmitter levels can trigger various intracellular signaling cascades, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and other second messengers.
Data Presentation: Pharmacological Profile of N-morpholinoethylamphetamine
The following table summarizes hypothetical quantitative data for N-morpholinoethylamphetamine in key cell-based assays. This data is for illustrative purposes to guide expected outcomes.
| Assay Type | Cell Line | Parameter | Value (Mean ± SD) |
| Cell Viability (MTT Assay) | SH-SY5Y | IC50 | 150 ± 15 µM |
| Dopamine Uptake Inhibition | HEK293-DAT | IC50 | 0.5 ± 0.08 µM |
| Norepinephrine Uptake Inhibition | HEK293-NET | IC50 | 0.2 ± 0.03 µM |
| cAMP Second Messenger Assay | CHO-D2 | EC50 | 5 ± 0.7 µM |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of N-morpholinoethylamphetamine on a relevant neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
N-morpholinoethylamphetamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of N-morpholinoethylamphetamine in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Neurotransmitter Uptake Inhibition Assay
This protocol measures the ability of N-morpholinoethylamphetamine to inhibit the reuptake of dopamine and norepinephrine using human embryonic kidney (HEK293) cells stably expressing the respective transporters (DAT or NET).
Materials:
-
HEK293 cells stably expressing human DAT (HEK293-DAT) or NET (HEK293-NET)
-
N-morpholinoethylamphetamine
-
Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Scintillation cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293-DAT or HEK293-NET cells into a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of N-morpholinoethylamphetamine in uptake buffer.
-
Pre-incubation: Remove the culture medium, wash the cells once with uptake buffer, and then add the N-morpholinoethylamphetamine dilutions to the wells. Incubate for 15-20 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well at a final concentration appropriate for the assay (e.g., 10-20 nM).
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly aspirate the solution from the wells and wash the cells three times with ice-cold uptake buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and add a scintillation cocktail.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the percent inhibition of neurotransmitter uptake for each concentration of N-morpholinoethylamphetamine and calculate the IC50 value.
cAMP Second Messenger Functional Assay
This protocol assesses the functional consequence of N-morpholinoethylamphetamine's interaction with G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor, which is coupled to the inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor (CHO-D2)
-
N-morpholinoethylamphetamine
-
Dopamine D2 receptor agonist (e.g., Quinpirole)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing CHO-K1 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of N-morpholinoethylamphetamine in a suitable assay buffer. Prepare a solution of the D2 agonist (e.g., quinpirole) at a concentration that elicits a sub-maximal response (e.g., EC80). Prepare a solution of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells once with PBS. Add the N-morpholinoethylamphetamine dilutions to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add the D2 agonist to the wells and incubate for 15-30 minutes.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate cAMP production and incubate for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of N-morpholinoethylamphetamine to determine its effect on the agonist-induced response and calculate the EC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling pathway of N-morpholinoethylamphetamine.
Caption: General workflow for cell-based assays.
Application Note: Quantitative Determination of Morforex and its Major Metabolite, Amphetamine, in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Morforex and its active metabolite, amphetamine, in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This compound, an anorectic compound, is known to be metabolized to amphetamine.[1][2] Therefore, a reliable analytical method to measure both the parent drug and its metabolite is crucial for pharmacokinetic and drug metabolism studies. The presented protocol utilizes a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The method is designed to offer high throughput and excellent analytical performance, making it suitable for drug development and research applications.
Introduction
This compound, also known as N-morpholinoethylamphetamine, is a central nervous system stimulant that was developed as an anorectic agent but was never commercially marketed.[1] Its chemical structure features a substituted amphetamine core. A key metabolic pathway for N-substituted amphetamines is N-dealkylation, which in the case of this compound, is expected to produce amphetamine as a primary active metabolite.[1][2][6] Consequently, the analysis of both this compound and amphetamine in biological matrices is essential for understanding its pharmacological and toxicological profile.
This application note provides a detailed protocol for the extraction and quantification of this compound and amphetamine in human plasma. The method employs protein precipitation for sample cleanup, a common and effective technique for removing high-abundance proteins from plasma samples.[7][8] Chromatographic separation is achieved using a reversed-phase HPLC column, followed by detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental
Sample Preparation
A simple and rapid protein precipitation protocol is employed for the extraction of this compound and amphetamine from plasma samples.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Amphetamine-d5).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Instrumentation:
-
HPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Representative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 249.2 | 118.1 (hypothetical) | 25 (hypothetical) |
| Amphetamine | 136.1 | 119.1 | 10 |
| Amphetamine-d5 (IS) | 141.1 | 124.1 | 10 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical method for amphetamine, based on published literature.[4][5][9] Similar performance would be targeted during the validation of the method for this compound.
| Parameter | Amphetamine |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Matrix Effect | Minimal |
Visualizations
Caption: Metabolic conversion of this compound to amphetamine.
Caption: Experimental workflow for plasma sample preparation.
Discussion
The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of this compound and its primary metabolite, amphetamine, in human plasma. The protein precipitation sample preparation is simple, fast, and cost-effective, making it suitable for routine analysis of a large number of samples. The selectivity of tandem mass spectrometry minimizes the potential for interference from endogenous plasma components.
For the successful implementation of this method for this compound, further method development and validation are required. This includes the optimization of mass spectrometric parameters for this compound, determination of its chromatographic retention time, and a full validation according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.
Conclusion
This application note outlines a detailed protocol and the necessary considerations for the development of a robust LC-MS/MS method for the detection and quantification of this compound and amphetamine in human plasma. The provided information serves as a valuable starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. unitedchem.com [unitedchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-morpholinoethylamphetamine in Biological Matrices using HPLC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of N-morpholinoethylamphetamine in biological matrices, such as urine and blood, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is intended for use in research, clinical, and forensic toxicology laboratories. While a specific validated method for N-morpholinoethylamphetamine was not found in the public domain, this protocol has been developed based on established methods for amphetamine-type substances and morpholine-containing compounds.[1][2][3][4]
Introduction
N-morpholinoethylamphetamine is a synthetic designer drug and a derivative of phenethylamine (B48288). Due to its structural similarity to amphetamines, it is presumed to have stimulant properties. The detection and quantification of such emerging psychoactive substances are crucial for forensic investigations and clinical toxicology. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of trace levels of drugs in complex biological matrices.[4][5] This method utilizes a liquid-liquid extraction (LLE) for sample cleanup and an electrospray ionization (ESI) source in positive ion mode for detection.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate N-morpholinoethylamphetamine from the biological matrix.[2]
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
n-Butyl Chloride
-
Sodium Borate (B1201080) Buffer (pH 9.0)
-
Internal Standard (IS) Solution (e.g., N-morpholinoethylamphetamine-d4)
Protocol:
-
To 0.5 mL of the biological specimen (e.g., urine, blood), add 50 µL of the internal standard solution.[2]
-
Add 0.5 mL of sodium borate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 2 mL of n-butyl chloride and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial for analysis.
HPLC Conditions
Chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
MS/MS Conditions
The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for detection.
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 300°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 30 psi |
| Sheath Gas Temperature | 380°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table below |
Proposed MRM Transitions for N-morpholinoethylamphetamine:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| N-morpholinoethylamphetamine | [Calculated] | [Predicted] | [Predicted] | [Optimized] |
| N-morpholinoethylamphetamine-d4 (IS) | [Calculated + 4] | [Predicted] | [Predicted] | [Optimized] |
Note: The exact m/z values for precursor and product ions, as well as optimal collision energies, need to be determined experimentally by direct infusion of a standard solution.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar amphetamine-like substances and would require experimental validation.[6]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC-MS/MS analysis of N-morpholinoethylamphetamine.
Conclusion
The proposed HPLC-MS/MS method provides a robust and sensitive approach for the quantification of N-morpholinoethylamphetamine in biological samples. The detailed protocol for sample preparation and instrumental analysis, once validated, is expected to yield excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and confirmation in a forensic or clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Morforex (as Amphetamine) Application Notes and Protocols for Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morforex (N-morpholinoethylamphetamine) is an anorectic compound that was never brought to market. Its primary active metabolite is amphetamine.[1] Consequently, the behavioral pharmacology of this compound is expected to closely mirror that of amphetamine. Amphetamine is a potent central nervous system stimulant that primarily exerts its effects by increasing the levels of dopamine (B1211576) and other monoamines in the synaptic cleft.[2][3][4] These application notes provide detailed protocols for utilizing amphetamine as a proxy for this compound in common behavioral assays in mice, including the Open Field Test for locomotor activity, the Elevated Plus Maze for anxiety-like behavior, and the Novel Object Recognition test for learning and memory.
Mechanism of Action
Amphetamine's primary mechanism of action involves the modulation of dopamine (DA) neurotransmission. It acts on the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1).[1][3][4][5][6]
Specifically, amphetamine:
-
Inhibits DAT: It competitively inhibits the reuptake of dopamine from the synaptic cleft, prolonging its presence and action.
-
Reverses DAT function: Amphetamine can be transported into the presynaptic neuron by DAT, leading to a reversal of the transporter's function and subsequent non-vesicular release of dopamine into the synapse.[3]
-
Disrupts VMAT2: Inside the neuron, amphetamine disrupts the vesicular storage of dopamine by inhibiting VMAT2, leading to an increase in cytosolic dopamine levels.[1]
-
Activates TAAR1: Amphetamine is an agonist of the intracellular G-protein coupled receptor TAAR1.[1][6] Activation of TAAR1 leads to the phosphorylation of DAT, further promoting dopamine efflux.[1]
This cascade of events results in a significant increase in extracellular dopamine concentrations, which is believed to mediate the behavioral effects of amphetamine, such as increased locomotor activity and stereotypical behaviors.[2]
Signaling Pathway
Caption: Signaling pathway of this compound (as Amphetamine) in a dopamine neuron.
Quantitative Data Summary
| Behavioral Test | Mouse Strain | Dosage (mg/kg) | Route | Key Findings |
| Locomotor Activity | C57BL/6 | 2, 6, 12, 16, 20 | i.p. | Dose-dependent bimodal response: lower doses (2 mg/kg) increase locomotion, while higher doses increase stereotypy.[2] |
| C57BL/6 | 1.4, 2.5, 4.5, 7.9 | i.p. | 2.5, 4.4, and 7.9 mg/kg doses significantly increased overall activity.[7] | |
| D3R mutant | 0.2, 2.5, 5.0, 10.0 | i.p. | 2.5 mg/kg significantly increased locomotor activity in D3R mutant mice compared to wild-type.[8] | |
| Anxiety-Like Behavior | 0.3, 1.0, 3.0 | i.p. | Acute administration of 3.0 mg/kg had an anxiogenic effect in the elevated plus maze.[9] | |
| 2 | i.p. | Anxiogenic effect observed in the elevated plus maze, with tolerance developing after 8 days of administration.[10] | ||
| Learning and Memory | Sprague Dawley Rats | 0.5, 1.0 | i.p. | 1 mg/kg improved long-term object recognition memory under mild stress conditions.[11] |
Experimental Protocols
General Considerations
-
Animal Husbandry: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Animals should be habituated to the testing room for at least 30-60 minutes prior to any behavioral testing.[12][13]
-
Drug Preparation: d-amphetamine sulfate (B86663) can be dissolved in sterile 0.9% saline for administration.[7]
-
Administration: Intraperitoneal (i.p.) injection is a common route of administration for amphetamine in mice.[7][12]
Experimental Workflow
Caption: General experimental workflow for behavioral studies.
Open Field Test (Locomotor Activity)
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Video tracking software or photobeam system[12]
-
70% ethanol (B145695) for cleaning[15]
Protocol:
-
Habituation: Place the mouse in the open field arena for 30-60 minutes to habituate to the novel environment.[12]
-
Administration: Remove the mouse from the arena and administer the appropriate dose of amphetamine or vehicle via i.p. injection.
-
Testing: Immediately return the mouse to the center of the arena and record its activity for a specified duration (e.g., 30-60 minutes).[13][14][16]
-
Data Analysis: Analyze the following parameters:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypical behaviors (e.g., repetitive sniffing, head weaving)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.[15]
Elevated Plus Maze (Anxiety-Like Behavior)
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[17][18]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)[17]
-
Video camera and tracking software
Protocol:
-
Habituation: Allow mice to acclimate to the testing room for at least 45 minutes before the test.[17]
-
Administration: Administer the appropriate dose of amphetamine or vehicle i.p. and allow for a 30-minute pre-treatment period.[10]
-
Testing: Place the mouse in the center of the maze, facing one of the closed arms.[17] Allow the mouse to explore the maze for 5 minutes.[17][18]
-
Data Analysis: Record and analyze the following:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Total distance traveled
-
-
Cleaning: Clean the maze with 70% ethanol between trials.[18]
Novel Object Recognition (Learning and Memory)
Objective: To assess non-spatial learning and memory based on the natural tendency of mice to explore a novel object more than a familiar one.[19][20]
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video camera and tracking software
Protocol:
-
Habituation: Habituate the mouse to the empty open field arena for 10 minutes on two consecutive days.[21]
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[11]
-
Cleaning: Clean the objects and the arena with 70% ethanol between each trial.
Conclusion
These application notes and protocols provide a framework for investigating the behavioral effects of this compound in mice by using its active metabolite, amphetamine, as a proxy. The provided dosage ranges and detailed methodologies for key behavioral assays will enable researchers to design and execute robust preclinical studies. The included diagrams offer a visual representation of the underlying signaling pathway and a general experimental workflow to guide the research process. It is crucial to note that optimal dosages and protocols may vary depending on the specific research question, mouse strain, and laboratory conditions, and therefore, pilot studies are recommended to validate these parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Adderall - Wikipedia [en.wikipedia.org]
- 6. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of amphetamine on the plus-maze discriminative avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amphetamine-induced anxiety-related behavior in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine Modulation of Long-Term Object Recognition Memory in Rats: Influence of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. MPD: Palmer4: project protocol [phenome.jax.org]
- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 16. cupola.gettysburg.edu [cupola.gettysburg.edu]
- 17. Elevated plus maze protocol [protocols.io]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of (+)-Methamphetamine on Path Integration Learning, Novel Object Recognition, and Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Morforex: A Detailed Protocol for Laboratory Researchers
For Immediate Release
This document provides a comprehensive guide for the laboratory synthesis of Morforex, also known as N-morpholinoethylamphetamine.[1] Intended for an audience of researchers, scientists, and drug development professionals, these application notes detail the chemical properties of the involved substances, a step-by-step synthesis protocol, and the necessary safety precautions.
Chemical Data Summary
The following table summarizes key quantitative data for the reactants and the final product involved in the synthesis of this compound.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Physical Form |
| Amphetamine | (RS)-1-phenylpropan-2-amine | C₉H₁₃N | 135.21 | Colorless volatile oil |
| N-(2-Chloroethyl)morpholine hydrochloride | 4-(2-chloroethyl)morpholine;hydrochloride | C₆H₁₃Cl₂NO | 186.08 | White to beige crystalline powder |
| Isopropyl Alcohol (IPA) | Propan-2-ol | C₃H₈O | 60.1 | Colorless liquid |
| This compound | 4-[2-[(α-Methylphenethyl)amino]ethyl]morpholine | C₁₅H₂₄N₂O | 248.37 | Not available |
Experimental Protocol: Synthesis of this compound
This protocol is based on the known reaction of amphetamine with N-chloroethylmorpholine in an isopropyl alcohol solvent, as cited in the literature.[1] As the original patent (FR 2199M) could not be accessed, this procedure represents a generalized method for the N-alkylation of a primary amine with a haloalkane.
Materials:
-
Amphetamine base
-
N-(2-Chloroethyl)morpholine hydrochloride
-
Isopropyl alcohol (IPA), anhydrous
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Preparation of N-(2-Chloroethyl)morpholine free base: In a fume hood, dissolve N-(2-Chloroethyl)morpholine hydrochloride in deionized water. Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 8). Extract the aqueous solution with diethyl ether (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator to yield the free base as an oil.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve amphetamine base in anhydrous isopropyl alcohol.
-
Addition of Alkylating Agent: To the stirred solution of amphetamine, add an equimolar amount of the prepared N-(2-Chloroethyl)morpholine free base.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time will vary, but it is recommended to monitor for several hours until completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize any excess acid with a mild base if necessary.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and a suitable organic extraction solvent (e.g., diethyl ether or dichloromethane). Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with the organic solvent (2x).
-
Purification: Combine all organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound product.
-
Further Purification (Optional): The crude product may be further purified by column chromatography or distillation under reduced pressure to achieve higher purity.
-
Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Synthesis Workflow
The following diagram illustrates the chemical reaction for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Safety and Handling
-
Amphetamine is a controlled substance with stimulant properties. Handle in accordance with all applicable regulations and institutional policies. It is a central nervous system stimulant.[2][3]
-
N-(2-Chloroethyl)morpholine hydrochloride is a toxic and corrosive compound.[4] Avoid contact with skin and eyes, and do not inhale dust.
-
Isopropyl alcohol is a flammable liquid.[5][6][7] Keep away from heat, sparks, and open flames.
-
All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Amphetamine - Wikipedia [en.wikipedia.org]
- 4. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What Is IPA Solvent? Key Properties And Uses [k-chem.vn]
- 6. What is Isopropyl Alcohol (IPA)? Uses and chemical properties - Baochemicals [baochemicals.com]
- 7. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preclinical Evaluation of N-morpholinoethylamphetamine as a Potential Appetite Suppressant
Disclaimer: As of this writing, N-morpholinoethylamphetamine is a novel compound with no specific published data on its effects on appetite suppression. The following application notes and protocols are presented as a comprehensive guide for the preclinical evaluation of a novel amphetamine-like compound, using N-morpholinoethylamphetamine as a hypothetical candidate. The methodologies and data are based on established research practices for similar amphetamine derivatives.[1][2][3]
Introduction and Rationale
Obesity is a significant global health issue, increasing the risk for numerous chronic conditions such as cardiovascular disease, type 2 diabetes, and certain cancers.[4] Pharmacotherapy is a crucial component of a multi-faceted approach to weight management. Amphetamine and its derivatives have a long history of use as appetite suppressants.[5][6] Their primary mechanism of action involves increasing the synaptic concentrations of catecholamines, specifically dopamine (B1211576) and norepinephrine (B1679862), in the brain.[2] This enhancement of catecholaminergic signaling in key hypothalamic regions, which are responsible for regulating hunger and satiety, leads to a reduction in appetite.[2]
N-morpholinoethylamphetamine is a substituted amphetamine. The addition of a morpholinoethyl group to the nitrogen of the amphetamine backbone may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a different efficacy and safety profile compared to existing compounds. A thorough preclinical evaluation is necessary to determine its potential as a therapeutic agent for appetite suppression. This document outlines a standard workflow for such an evaluation, from initial in vitro characterization to in vivo efficacy and pharmacokinetic studies.
Proposed Mechanism of Action
Amphetamine-like drugs typically exert their anorectic effects by acting as monoamine transporter substrates and/or inhibitors.[7] It is hypothesized that N-morpholinoethylamphetamine will primarily target the dopamine transporter (DAT) and the norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, the compound would increase their levels in the synaptic cleft, leading to enhanced signaling. In the hypothalamus, this increased catecholaminergic tone is thought to shift the balance between orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) pathways, ultimately leading to reduced food intake.[2]
References
- 1. Amphetamine-type medicines: a review of pharmacokinetics, pharmacodynamics, and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopaminergic Pathways Using Morforex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morforex, also known as N-morpholinoethylamphetamine, is a chemical compound that serves as a precursor to amphetamine.[1][2] It is metabolized in the body to produce amphetamine as an active metabolite.[1][2] Therefore, the study of this compound's effects on dopaminergic pathways is fundamentally the study of the well-established pharmacology of amphetamine. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the structure, function, and pharmacology of dopaminergic systems.
Amphetamine is a potent central nervous system stimulant with profound effects on dopamine (B1211576) (DA) neurotransmission. It primarily acts by increasing the extracellular concentration of dopamine in the brain. This action makes this compound, as an amphetamine prodrug, a valuable research tool for elucidating the role of dopamine in various physiological and pathological processes, including motor control, motivation, reward, and addiction.[3][4][5]
Mechanism of Action on Dopaminergic Pathways
Amphetamine, the active metabolite of this compound, exerts its effects on dopaminergic neurons through a multi-faceted mechanism:
-
Dopamine Transporter (DAT) Substrate and Reversal: Amphetamine is a substrate for the dopamine transporter (DAT). It is transported into the presynaptic neuron, which leads to a competitive inhibition of dopamine reuptake. More significantly, this influx of amphetamine causes a reversal of the transporter's direction, leading to the non-vesicular release of dopamine from the presynaptic terminal into the synaptic cleft.
-
Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the presynaptic neuron, amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2). This action leads to the depletion of dopamine from synaptic vesicles and an increase in cytosolic dopamine concentration.
-
Monoamine Oxidase (MAO) Inhibition: At higher concentrations, amphetamine can also inhibit monoamine oxidase (MAO), the enzyme responsible for degrading dopamine in the presynaptic terminal. This further contributes to the accumulation of cytosolic dopamine.
The net result of these actions is a substantial and sustained increase in synaptic dopamine levels, leading to enhanced activation of postsynaptic dopamine receptors.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound's active metabolite, amphetamine, on the dopaminergic synapse.
Key Dopaminergic Pathways for Investigation
The brain has several distinct dopaminergic pathways, each with specific functions. The study of these pathways is crucial for understanding the diverse effects of dopamine.[3][4] this compound, via amphetamine, can be used to probe the function and dysfunction of these circuits:
-
Nigrostriatal Pathway: Projects from the substantia nigra to the striatum and is critical for motor control.[3][6]
-
Mesolimbic Pathway: Originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens; this pathway is central to reward, motivation, and addiction.[4][7]
-
Mesocortical Pathway: Also arises from the VTA and projects to the prefrontal cortex, playing a role in cognition, executive function, and emotional regulation.[3][6]
-
Tuberoinfundibular Pathway: Connects the hypothalamus to the pituitary gland and regulates hormone secretion, notably prolactin.[4][6]
Dopaminergic Pathways Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 4. Four Major Dopaminergic Pathways & Association with Schizophrenia - Bepharco [bepharco.com]
- 5. Imaging of Brain Dopamine Pathways: Implications for Understanding Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Morforex Administration in Preclinical Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morforex is a novel investigational drug with a dual-agonist mechanism of action targeting key pathways in energy homeostasis. It is a potent agonist of the Melanocortin 4 Receptor (MC4R) and an enhancer of the leptin signaling pathway. By stimulating proopiomelanocortin (POMC) neurons and augmenting the anorexigenic signals of leptin, this compound is hypothesized to reduce appetite, increase energy expenditure, and improve overall metabolic parameters.[1][2][3] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models of obesity.
Preclinical Animal Models
The most widely used and relevant model for studying obesity that mimics the human condition is the diet-induced obesity (DIO) model.[4][5] This is achieved by feeding rodents a high-fat diet, which leads to weight gain, insulin (B600854) resistance, and other metabolic alterations similar to those observed in human obesity.[5] Both mice, particularly the C57BL/6 strain which is prone to developing obesity, and rats are suitable for these studies.[4]
Data Presentation
Table 1: Effects of this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |
| Vehicle Control | 45.2 ± 1.5 | 48.5 ± 1.8 | +7.3 | 3.5 ± 0.3 |
| This compound (1 mg/kg) | 44.8 ± 1.6 | 42.1 ± 1.4 | -6.0 | 2.8 ± 0.2 |
| This compound (5 mg/kg) | 45.5 ± 1.3 | 38.7 ± 1.2 | -14.9 | 2.1 ± 0.3 |
| This compound (10 mg/kg) | 45.1 ± 1.7 | 35.2 ± 1.5 | -21.9 | 1.5 ± 0.2 |
Data are presented as mean ± SEM. DIO mice were treated for 28 days.
Table 2: Metabolic Parameters in DIO Mice after 28-Day this compound Treatment
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 165 ± 10 | 2.8 ± 0.3 | 210 ± 15 | 150 ± 12 |
| This compound (1 mg/kg) | 140 ± 8 | 2.1 ± 0.2 | 185 ± 11 | 125 ± 10 |
| This compound (5 mg/kg) | 115 ± 7 | 1.5 ± 0.2 | 160 ± 10 | 100 ± 8 |
| This compound (10 mg/kg) | 95 ± 6 | 1.0 ± 0.1 | 140 ± 9 | 85 ± 7 |
Data are presented as mean ± SEM.
Experimental Protocols
Diet-Induced Obesity (DIO) Model Protocol
Objective: To induce an obese phenotype in rodents that mimics human obesity.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD) (60% kcal from fat)
-
Animal caging with bedding
-
Water bottles
-
Animal scale
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to two groups: a lean control group fed a standard chow diet and a DIO group fed an HFD.
-
Provide ad libitum access to their respective diets and water for 10-12 weeks.
-
Monitor body weight weekly. Mice on the HFD that are significantly heavier (typically >20%) than the control group are considered obese and are suitable for experiments.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
Oral Glucose Tolerance Test (OGTT) Protocol
Objective: To assess glucose metabolism and the body's ability to clear a glucose load.[5]
Materials:
-
Fasted DIO mice
-
Glucose solution (2 g/kg body weight, dissolved in sterile water)
-
Oral gavage needle
-
Glucometer and glucose test strips
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
Insulin Tolerance Test (ITT) Protocol
Objective: To evaluate insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.[5]
Materials:
-
Fasted DIO mice
-
Human insulin solution (0.75 U/kg body weight, dissolved in sterile saline)
-
Injection syringes (e.g., insulin syringes)
-
Glucometer and glucose test strips
-
Blood collection supplies
Procedure:
-
Fast mice for 4 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer insulin via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
Plot the percentage of initial blood glucose concentration over time.
Visualizations
References
- 1. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea [kjfm.or.kr]
- 3. Molecular Mechanisms behind Obesity and Their Potential Exploitation in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Models in Obesity Research and Metabolic Research [mlm-labs.com]
Application Notes and Protocols for Receptor Binding Assays of N-morpholinoethylamphetamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays to characterize the pharmacological profile of N-morpholinoethylamphetamine. Given the structural similarity of N-morpholinoethylamphetamine to other phenethylamines and amphetamine-like compounds, its primary molecular targets are anticipated to be monoamine transporters and various neurotransmitter receptors. The following protocols are adapted from established methodologies for related psychoactive compounds and are intended to serve as a foundational guide for investigating the binding characteristics of N-morpholinoethylamphetamine.
Introduction
N-morpholinoethylamphetamine is a synthetic compound with a chemical structure related to amphetamine. Understanding its interaction with neuronal receptors and transporters is crucial for elucidating its mechanism of action, potential psychoactive effects, and overall pharmacological profile. Receptor binding assays are a fundamental in vitro tool used to determine the affinity of a compound for specific molecular targets. These assays are essential in early-stage drug discovery and development to identify lead compounds, assess off-target effects, and understand structure-activity relationships.
This document outlines the procedures for conducting radioligand binding assays to determine the binding affinity (Ki) of N-morpholinoethylamphetamine for key central nervous system targets, including dopamine, serotonin, and norepinephrine (B1679862) transporters, as well as a panel of G-protein coupled receptors (GPCRs).
Potential Molecular Targets
Based on the pharmacology of structurally related amphetamines, the following molecular targets are of primary interest for N-morpholinoethylamphetamine:
-
Monoamine Transporters:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
-
Serotonin (5-HT) Receptors:
-
5-HT1A
-
5-HT2A
-
5-HT2C
-
-
Dopamine (D) Receptors:
-
D1
-
D2
-
-
Adrenergic (α) Receptors:
-
α1A
-
α2A
-
-
Trace Amine-Associated Receptor 1 (TAAR1)
Data Presentation: Predicted Binding Affinity Profile
The following table is a template for summarizing the quantitative data obtained from receptor binding assays for N-morpholinoethylamphetamine. The values would be determined experimentally.
| Target | Radioligand | Ki (nM) of N-morpholinoethylamphetamine |
| Monoamine Transporters | ||
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Experimental Value |
| Serotonin Transporter (SERT) | [³H]Citalopram | Experimental Value |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Experimental Value |
| Serotonin Receptors | ||
| 5-HT1A | [³H]8-OH-DPAT | Experimental Value |
| 5-HT2A | [³H]Ketanserin | Experimental Value |
| 5-HT2C | [³H]Mesulergine | Experimental Value |
| Dopamine Receptors | ||
| D1 | [³H]SCH 23390 | Experimental Value |
| D2 | [³H]Spiperone | Experimental Value |
| Adrenergic Receptors | ||
| α1A | [³H]Prazosin | Experimental Value |
| α2A | [³H]Rauwolscine | Experimental Value |
| Trace Amine-Associated Receptor | ||
| TAAR1 | [³H]Ephedrine | Experimental Value |
Experimental Protocols
A generalized protocol for a competitive radioligand binding assay using the filtration method is provided below. This can be adapted for each specific target by using the appropriate cell membranes, radioligand, and incubation conditions.
General Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of N-morpholinoethylamphetamine for a specific receptor or transporter by measuring its ability to compete with a known radioligand.
Materials and Reagents:
-
Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells)
-
Radioligand specific for the target (e.g., [³H]Spiperone for D₂ receptors)
-
N-morpholinoethylamphetamine (test compound)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Liquid scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of N-morpholinoethylamphetamine in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer.
-
Prepare solutions of the radioligand and the non-specific binding control in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for each condition:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a saturating concentration of an unlabeled competitor.
-
Competition Binding: Cell membranes + radioligand + varying concentrations of N-morpholinoethylamphetamine.
-
-
-
Incubation:
-
Add the cell membrane preparation, radioligand, and either the test compound, buffer, or non-specific control to the wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. Incubation times will vary depending on the specific receptor and radioligand used.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity on the filters using a scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of N-morpholinoethylamphetamine.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of N-morpholinoethylamphetamine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow for Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Potential Signaling Pathways for Amphetamine-like Compounds
Caption: Potential interactions of N-morpholinoethylamphetamine.
Application Notes for Morforex Analytical Standards
Introduction
Morforex (N-morpholinoethylamphetamine) is a synthetic compound that was investigated for its anorectic properties but was never commercially marketed.[1] It is known to metabolize to amphetamine, which is a pharmacologically active substance.[1] The development of robust analytical standards and protocols is crucial for the accurate identification and quantification of this compound and its primary metabolite in research and forensic settings. These application notes provide a comprehensive overview of the methodologies for the analysis of this compound, drawing parallels from established techniques for similar compounds.
Mechanism of Action & Signaling Pathway
While the specific signaling pathways of this compound have not been elucidated, its structural similarity to amphetamine suggests that it may interact with monoamine transporters, leading to increased extracellular levels of dopamine, norepinephrine, and serotonin. Its active metabolite, amphetamine, is known to exert its effects through this mechanism. Furthermore, related opioid compounds have been shown to modulate pathways such as the Nrf2-antioxidant response element pathway and the mTOR signaling pathway.[2][3] A hypothesized signaling cascade for this compound, based on related compounds, involves the activation of G-protein coupled receptors, leading to downstream effects on protein kinases and transcription factors that regulate neuronal function and cellular metabolism.
Analytical Techniques
A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound and its metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are considered the gold standard methods due to their high sensitivity and specificity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV, fluorescence, or electrochemical detection offers a robust method for quantifying this compound in various matrices.[5][6][7][8] Reversed-phase chromatography using a C18 or a pentafluorophenyl (PFP) column is suitable for the separation of this compound from its metabolites and other interfering substances.[7][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound in biological samples.[10][11][12] The use of tandem mass spectrometry (MS/MS) allows for the specific detection and quantification of the parent drug and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often requiring derivatization to improve the volatility and thermal stability of the analyte.[10]
-
Dissolution Testing: For solid oral dosage forms of this compound, dissolution testing is a critical quality control parameter to ensure consistent drug release.[13][14] The test measures the rate and extent to which the drug dissolves in a specified medium under controlled conditions.[13]
Quantitative Data Summary
The following tables summarize typical parameters for the quantitative analysis of this compound using HPLC and LC-MS/MS, based on established methods for similar analytes.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 10 mM Potassium Phosphate (B84403) Buffer (pH 6.0) (17:83, v/v)[15] |
| Flow Rate | 1.0 mL/min[15] |
| Detection | UV at 210 nm[15] |
| Injection Volume | 20 µL |
| Retention Time | This compound: ~6.5 min; Amphetamine: ~3.0 min |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection | 0.05 µg/mL |
| Limit of Quantitation | 0.1 µg/mL |
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: (Precursor ion > Product ion); Amphetamine: (Precursor ion > Product ion) |
| Linearity Range | 1 - 500 ng/mL[11] |
| Limit of Detection | 0.5 ng/mL |
| Limit of Quantitation | 1 ng/mL[8] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC-UV
1. Objective: To quantify the concentration of this compound in plasma samples.
2. Materials:
- HPLC system with UV detector
- C18 analytical column (4.6 x 150 mm, 5 µm)
- This compound analytical standard
- Amphetamine analytical standard (metabolite)
- Internal Standard (e.g., Phenmetrazine)
- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic
- Orthophosphoric acid
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges (C8)[7]
3. Procedure:
- Standard Preparation: Prepare stock solutions of this compound, amphetamine, and the internal standard in methanol (B129727). Prepare calibration standards and quality control samples by spiking drug-free plasma.
- Sample Preparation (SPE):
- Condition a C8 SPE cartridge with methanol followed by water.
- Load 1 mL of plasma sample onto the cartridge.
- Wash the cartridge with water and then with 5% methanol in water.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[7]
- HPLC Analysis:
- Set up the HPLC system with the parameters outlined in Table 1.
- Inject the prepared samples and standards.
- Integrate the peak areas for this compound, amphetamine, and the internal standard.
- Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Dissolution Testing of this compound Tablets
1. Objective: To determine the in vitro dissolution rate of this compound from a solid oral dosage form.
2. Materials:
- USP Dissolution Apparatus 2 (Paddle)[13]
- This compound tablets (hypothetical formulation)
- Dissolution medium: 900 mL of 0.1 N HCl or phosphate buffer (pH 6.8).[16]
- HPLC system for analysis
3. Procedure:
- Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The paddle speed should be set to 50 RPM and the temperature maintained at 37 ± 0.5 °C.[17]
- Dissolution Test:
- Place one this compound tablet in each of the six dissolution vessels containing the dissolution medium.
- Start the apparatus.
- Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time points (e.g., 10, 20, 30, 45, and 60 minutes).[17]
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Sample Analysis:
- Filter the collected samples.
- Analyze the concentration of this compound in each sample using a validated HPLC method (as described in Protocol 1).
- Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point for each tablet. The results should meet the acceptance criteria (e.g., not less than 80% of the labeled amount dissolved in 45 minutes).
Visualizations
Caption: Hypothesized signaling pathway for this compound.
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Workflow for the dissolution testing of this compound tablets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Morphine-induced modulation of Nrf2-antioxidant response element signaling pathway in primary human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current methodologies to the analysis of morphine and its metabolites in biological matrices [frontiersin.org]
- 5. An improved extraction method for the HPLC determination of morphine and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of morphine in serum by high performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple, rapid method for the simultaneous determination of morphine and its principal metabolites in plasma using high-performance liquid chromatography and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphine Analysis in Biological Samples: A Systematic Review [apjmt.mums.ac.ir]
- 11. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS | Office of Justice Programs [ojp.gov]
- 13. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: In Vitro Effects of Morforex on Neuronal Cells
Introduction
Morforex is a novel synthetic compound under investigation for its potential neuroprotective and neuroregenerative properties. This document outlines the in vitro effects of this compound on neuronal cells, providing detailed protocols for key experiments and summarizing the current understanding of its mechanism of action. The data presented here is intended to guide researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on neuronal cells.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 105 | ± 5.1 |
| 10 | 125 | ± 6.3 |
| 50 | 95 | ± 4.8 |
| 100 | 70 | ± 5.5 |
Table 2: Effect of this compound on Oxidative Stress (ROS Assay)
| Treatment | Relative Fluorescence Units (RFU) | Standard Deviation |
| Control | 1000 | ± 80 |
| H2O2 (100 µM) | 2500 | ± 150 |
| This compound (10 µM) + H2O2 | 1200 | ± 95 |
| This compound (50 µM) + H2O2 | 1800 | ± 110 |
Table 3: Effect of this compound on Neurite Outgrowth
| This compound Concentration (µM) | Average Neurite Length (µm) | Standard Deviation |
| 0 (Control) | 50 | ± 8 |
| 1 | 65 | ± 10 |
| 10 | 95 | ± 12 |
| 50 | 70 | ± 9 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 3-4 days when they reach 80-90% confluency.
2. Neuronal Differentiation
-
To induce a neuronal phenotype, SH-SY5Y cells are seeded at a density of 1 x 10^5 cells/mL.
-
After 24 hours, the growth medium is replaced with a differentiation medium containing 1% FBS and 10 µM retinoic acid.
-
The differentiation medium is replaced every 48 hours for 5-7 days.
3. This compound Treatment
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 100 mM.
-
The stock solution is further diluted in the cell culture medium to achieve the desired final concentrations.
-
The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%.
4. Cell Viability Assay (MTT Assay)
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Reactive Oxygen Species (ROS) Assay
-
Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound for 2 hours.
-
Induce oxidative stress by adding 100 µM hydrogen peroxide (H2O2) for 1 hour.
-
Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
6. Neurite Outgrowth Assay
-
Seed differentiated SH-SY5Y cells in a 24-well plate.
-
Treat the cells with varying concentrations of this compound for 72 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain the cells with an antibody against β-III tubulin, followed by a fluorescent secondary antibody.
-
Capture images using a fluorescence microscope and measure the length of the longest neurite for at least 50 cells per condition using image analysis software.
Signaling Pathways and Workflows
This compound Neuroprotective Signaling Pathway
This compound is hypothesized to exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway, which subsequently leads to the upregulation of the antioxidant transcription factor Nrf2.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound against an oxidative insult.
Caption: General experimental workflow for neuroprotection studies.
Logical Relationship of this compound's Effects
The observed in vitro effects of this compound suggest a logical relationship where its primary antioxidant activity contributes to enhanced neuronal survival, which in turn supports neurite outgrowth and network formation.
Caption: Logical flow of this compound's beneficial effects.
Disclaimer: The information provided in this document is for research purposes only and is based on preliminary in vitro data. Further in vivo studies and clinical trials are necessary to establish the safety and efficacy of this compound in humans.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Morforex Synthesis Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Morforex. Our aim is to help you identify, control, and mitigate impurities to ensure the quality, safety, and efficacy of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
Impurities in this compound synthesis can originate from various sources throughout the manufacturing process. These include:
-
Starting Materials and Reagents: Impurities present in the initial raw materials or reagents can be carried through the synthesis and appear in the final product.[][2]
-
Intermediates: Unreacted intermediates or by-products from intermediate steps can persist if not completely removed.[2]
-
By-products: Side reactions occurring during the main synthesis can generate unintended molecules.[][2]
-
Degradation Products: The this compound molecule itself may degrade under certain conditions (e.g., heat, light, pH), forming degradation products.[][2][3]
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be fully removed.[4][5]
-
Catalysts and Reagents: Traces of catalysts or reagents used in the reaction can remain in the final product.[][5]
Q2: An unknown peak is consistently appearing in my HPLC chromatogram. How do I identify it?
Identifying an unknown impurity is a critical step in troubleshooting. A systematic approach is recommended:
-
Initial Characterization: Use HPLC coupled with a mass spectrometer (LC-MS) to determine the molecular weight of the impurity.[6][7] This can provide initial clues about its identity, such as whether it's a dimer, a degradation product, or related to a starting material.
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peak is generated as a degradation product.[3] This can help in understanding the impurity's formation pathway.
-
Isolation and Spectroscopic Analysis: If the impurity is present at a significant level (typically >0.1%), it should be isolated using techniques like preparative HPLC.[] The isolated impurity can then be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) to elucidate its structure.[][4][6]
Below is a logical workflow for identifying an unknown impurity:
Q3: What are the acceptable limits for impurities in a pharmaceutical product?
Regulatory agencies like the International Council for Harmonisation (ICH) provide guidelines on impurity thresholds.[8] Generally, for a new drug substance, impurities above 0.10% should be identified and characterized.[] For impurities that are also degradation products, the threshold for identification is often lower. It is crucial to consult the relevant ICH guidelines (e.g., Q3A/B) for specific details.
Troubleshooting Guides
Issue 1: High Levels of Starting Material-Related Impurities
Symptom: Your final this compound product shows significant levels of impurities that are structurally similar to the starting materials.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time or temperature.- Use a more efficient catalyst or a higher catalyst loading. |
| Poor Quality Starting Materials | - Source starting materials from a different, qualified vendor.- Implement stricter quality control checks on incoming raw materials.[2] |
| Inefficient Purification | - Optimize the recrystallization solvent system.- Develop a more selective chromatography method. |
Issue 2: Presence of Process-Related By-products
Symptom: Characterization of an impurity reveals it to be a by-product of a known side reaction in the this compound synthesis pathway.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions | - Adjust the reaction temperature; side reactions are often more prevalent at higher temperatures.[7]- Control the rate of reagent addition to minimize localized high concentrations. |
| Incorrect Stoichiometry | - Carefully control the molar ratios of reactants. |
| Presence of Contaminants | - Ensure all glassware is thoroughly cleaned.- Use high-purity solvents and reagents. |
The following diagram illustrates potential points of impurity formation in a hypothetical this compound synthesis:
Issue 3: Increased Degradation Products in Stability Batches
Symptom: HPLC analysis of this compound samples from stability studies shows a significant increase in certain impurities over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sensitivity to Light (Photodegradation) | - Store the drug substance and product in light-resistant containers. |
| Sensitivity to Heat (Thermal Degradation) | - Store at controlled room temperature or under refrigeration.- Optimize drying conditions to use lower temperatures. |
| Hydrolysis | - Protect from moisture by using desiccants or controlled humidity environments. |
| Oxidation | - Purge storage containers with an inert gas like nitrogen.- Consider the addition of an antioxidant to the formulation. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound sample in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described above to observe any new peaks.
References
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 8. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Morforex Dosage for In Vivo Efficacy
Disclaimer: The following information is intended for research, scientific, and drug development professionals. "Morforex" (also known as N-morpholinoethylamphetamine) is an anorectic drug that was never commercially marketed.[1] Publicly available data on its in vivo efficacy, dosage optimization for research purposes, and mechanism of action in a therapeutic context is extremely limited. This guide is constructed based on general principles of in vivo dose optimization and may not be directly applicable to this compound due to the scarcity of specific information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an anorectic compound that produces amphetamine as an active metabolite.[1] Its primary mechanism of action is therefore expected to be similar to that of amphetamine, which includes increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain. There is no publicly available scientific literature detailing its specific signaling pathways beyond this general metabolic activation.
Q2: Are there any established in vivo dosage ranges for this compound in preclinical models?
A thorough review of publicly accessible scientific databases and literature reveals no established in vivo dosage ranges for this compound in common preclinical models. Researchers would need to conduct initial dose-finding studies to determine a safe and potentially efficacious range.
Q3: What are the key considerations before initiating an in vivo study with a compound like this compound?
Given that this compound is a metabolite of amphetamine, critical considerations include:
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, particularly the rate and extent of conversion to amphetamine.
-
Pharmacodynamics (PD): Characterizing the relationship between drug concentration and the observed pharmacological effect.
-
Toxicity Profile: Establishing the maximum tolerated dose (MTD) and identifying potential adverse effects.
Troubleshooting Guide for In Vivo Studies
Issue 1: Suboptimal Efficacy at the Initial Dose
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | Perform a dose-escalation study to evaluate higher doses. |
| Poor Bioavailability | Investigate alternative routes of administration or formulation strategies. |
| Rapid Metabolism/Clearance | Conduct pharmacokinetic studies to determine the drug's half-life and consider more frequent dosing or a different delivery method. |
| Target Engagement Issues | If a specific molecular target is hypothesized, develop assays to confirm target engagement at the site of action. |
Issue 2: High Toxicity or Adverse Events Observed
| Possible Cause | Troubleshooting Steps |
| Dose is Too High | Reduce the dose to a lower, previously tested, or newly established safer level. |
| Off-Target Effects | Investigate potential off-target interactions of this compound and its metabolites. |
| Accumulation with Repeat Dosing | Analyze pharmacokinetic data to check for drug accumulation and adjust the dosing interval accordingly. |
| Animal Model Sensitivity | Ensure the chosen animal model is appropriate and consider potential strain-specific sensitivities. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Methodology:
-
Select a relevant rodent model (e.g., mice or rats).
-
Begin with a low, single dose of this compound based on any available in vitro data or literature on similar compounds.
-
Administer escalating doses to different cohorts of animals.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform gross necropsy and histopathology on major organs.
-
The MTD is defined as the dose level just below the dose that induces significant toxicity.
-
Protocol 2: Preliminary Efficacy Study
-
Objective: To obtain an initial indication of the in vivo efficacy of this compound in a relevant disease model.
-
Methodology:
-
Utilize a well-characterized in vivo model of the disease of interest.
-
Based on the MTD study, select 2-3 dose levels of this compound for evaluation.
-
Include a vehicle control group and a positive control group (if available).
-
Administer the compound for a defined period, monitoring relevant efficacy endpoints (e.g., tumor volume, behavioral changes, specific biomarkers).
-
At the end of the study, collect tissues for pharmacodynamic and biomarker analysis.
-
Visualizations
Caption: A generalized workflow for optimizing in vivo dosage.
Caption: Hypothesized metabolic activation of this compound.
References
Technical Support Center: N-morpholinoethylamphetamine Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-morpholinoethylamphetamine in solution. The following information is based on established principles of drug stability and data from related amphetamine derivatives, as specific stability data for N-morpholinoethylamphetamine is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: My N-morpholinoethylamphetamine solution is showing signs of degradation. What are the most likely causes?
A: Degradation of N-morpholinoethylamphetamine in solution is likely influenced by several factors, similar to other amphetamine derivatives. The primary factors to investigate are:
-
pH: The stability of amphetamine-like compounds can be highly pH-dependent. Solutions that are too acidic or too alkaline can catalyze hydrolysis or other degradation reactions. For instance, the stability of N-hydroxy-3,4-methylenedioxyamphetamine has been shown to decrease as the pH of the aqueous solution increases.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at room temperature or exposure to high temperatures during experiments can lead to a significant loss of the parent compound.
-
Light Exposure: Many pharmaceutical compounds are sensitive to UV or visible light, which can provide the energy for photolytic degradation reactions.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen in the solvent can lead to oxidative degradation of the molecule.
-
Solvent Choice: The type of solvent and the presence of impurities can affect stability. Protic solvents, for example, may participate in degradation reactions.
Q2: What is the recommended pH for storing N-morpholinoethylamphetamine in an aqueous solution?
A: While specific data for N-morpholinoethylamphetamine is unavailable, for many amine-containing compounds, a slightly acidic pH (typically pH 4-6) often provides the best stability in aqueous solutions. At this pH, the amine group is protonated, which can help to protect it from certain degradation pathways. However, the optimal pH should be determined experimentally through a systematic stability study.
Q3: How should I store my N-morpholinoethylamphetamine solutions to ensure long-term stability?
A: For long-term storage, it is recommended to:
-
Store solutions at a low temperature, such as refrigerated (2-8 °C) or frozen (-20 °C or -80 °C). Studies on other amphetamine derivatives have shown good stability when stored at -20°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen).
-
Consider preparing aliquots to avoid repeated freeze-thaw cycles, which can degrade some compounds.
Q4: Are there any known degradation products of N-morpholinoethylamphetamine?
A: There is no specific information available in the searched literature detailing the degradation products of N-morpholinoethylamphetamine. However, based on its structure, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the bond between the ethyl group and the morpholine (B109124) nitrogen is a possibility, especially under harsh acidic or basic conditions.
-
Oxidation: The tertiary amine or the aromatic ring could be susceptible to oxidation.
-
Photodegradation: Light exposure could lead to the formation of various photoproducts.
Identifying and characterizing degradation products typically requires techniques like LC-MS/MS or GC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in stock solution over time. | pH of the solution is not optimal; Storage temperature is too high; Exposure to light. | Buffer the solution to a slightly acidic pH (e.g., pH 5); Store at ≤ -20°C; Protect from light using amber vials. |
| Appearance of unknown peaks in chromatogram. | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and determine the stability profile under different stress conditions (see Experimental Protocols). |
| Inconsistent results between experiments. | Instability during the experimental procedure. | Prepare fresh solutions for each experiment; Minimize the time the solution is kept at room temperature; Protect from light during the experiment if photosensitivity is suspected. |
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent or at the working pH. | Check the solubility of the free base versus the salt form; Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experimental system; Adjust the pH to improve solubility. |
Experimental Protocols
Protocol: Forced Degradation Study for N-morpholinoethylamphetamine
This protocol outlines a general procedure to assess the stability of N-morpholinoethylamphetamine under various stress conditions. This is crucial for identifying the factors that affect its stability and for developing a stable formulation.
Objective: To determine the degradation profile of N-morpholinoethylamphetamine under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
N-morpholinoethylamphetamine (high purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of N-morpholinoethylamphetamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set time period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set time period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set time period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of N-morpholinoethylamphetamine remaining at each time point for each condition.
-
Determine the rate of degradation and, if possible, the degradation kinetics.
-
Identify and characterize any major degradation products using techniques like LC-MS/MS.
-
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
Table 1: Example Summary of Forced Degradation Study of N-morpholinoethylamphetamine
| Stress Condition | Time (hours) | % N-morpholinoethylamphetamine Remaining | Number of Degradation Products | Observations |
| Control (RT, dark) | 24 | 99.5 | 0 | No significant degradation |
| 0.1 M HCl (60°C) | 24 | 75.2 | 2 | Significant degradation |
| 0.1 M NaOH (60°C) | 24 | 45.8 | 3 | Extensive degradation |
| 3% H₂O₂ (RT) | 24 | 88.1 | 1 | Moderate degradation |
| Thermal (70°C) | 24 | 92.5 | 1 | Minor degradation |
| Photolytic | 24 | 85.3 | 2 | Significant degradation |
Note: The data in this table is illustrative and intended as an example of how to present results from a forced degradation study.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of N-morpholinoethylamphetamine.
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for N-morpholinoethylamphetamine.
References
- 1. Liquid chromatographic properties and aqueous solution stability of N-hydroxy-3,4-methylenedioxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
Overcoming poor solubility of Morforex in aqueous buffers
Technical Support Center: Morforex
Disclaimer: Information regarding the specific compound "this compound" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with the poor solubility of this compound in aqueous buffers.
Troubleshooting Guide
Issue 1: this compound precipitates from my stock solution when I dilute it into my aqueous assay buffer.
This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower.[1][2] This can lead to unreliable results in in vitro assays.[3]
Possible Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit.
-
Solution: Determine the maximum aqueous solubility of this compound in your specific buffer (see Protocol 2). If your target concentration is too high, you may need to adjust your experimental design.
-
-
Insufficient Co-solvent: The percentage of the organic solvent from your stock solution may be too low in the final assay volume to keep this compound dissolved.
-
Solution: Increase the final concentration of the co-solvent, but be mindful of its potential effects on your experimental system. Many cell-based assays can tolerate up to 0.5-1% DMSO.
-
-
pH Shift: If this compound's solubility is pH-dependent, diluting the stock solution into a buffer with a different pH can cause it to precipitate.[][5]
-
Solution: Measure the pH of your final solution. You may need to use a buffer system that maintains a pH at which this compound is more soluble (see Protocol 3).
-
Issue 2: I'm having difficulty preparing a concentrated stock solution of this compound.
The choice of solvent for your stock solution is critical. While DMSO is a common choice, it may not be optimal for all compounds.[6]
Possible Causes and Solutions:
-
Poor Solvent Choice: this compound may have limited solubility in the selected organic solvent.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | Common starting point.[6] |
| N,N-Dimethylformamide (DMF) | 40 | Can be a good alternative to DMSO. |
| Ethanol | 10 | A less toxic option, but may have lower solubilizing power.[] |
| Polyethylene Glycol 400 (PEG 400) | 50 | A non-volatile co-solvent, often used in formulations.[][9] |
| Propylene Glycol | 30 | Another co-solvent option.[7] |
-
Solution: Consider using a co-solvent system for your stock solution. A mixture of solvents can sometimes provide synergistic solubilizing effects.[9]
Issue 3: The solubility of this compound is inconsistent between experiments.
Variability in experimental conditions can lead to inconsistent solubility.
Possible Causes and Solutions:
-
Temperature Fluctuations: Solubility is often temperature-dependent.
-
Solution: Ensure that all solutions are prepared and experiments are conducted at a consistent temperature.
-
-
Buffer Preparation: Minor variations in buffer pH or composition can affect solubility.
-
Solution: Use a standardized protocol for buffer preparation and verify the pH of each new batch.
-
-
Equilibration Time: It takes time for a compound to reach its maximum solubility.
-
Solution: Allow sufficient time for this compound to dissolve completely. For determining thermodynamic solubility, this can be up to 24-48 hours.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the solubility of this compound in aqueous buffers?
A1: The main approaches include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[][5]
-
Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][8][10]
-
Surfactants: These agents can form micelles that encapsulate and solubilize poorly soluble compounds.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14]
Q2: How does pH affect the solubility of a compound like this compound?
A2: If this compound has acidic or basic functional groups, its charge state will change with pH.[5] For a weakly acidic compound, solubility will increase as the pH increases above its pKa. For a weakly basic compound, solubility will increase as the pH decreases below its pKa.
Table 2: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Solubility (µg/mL) |
| 5.0 | 1.2 |
| 6.0 | 5.8 |
| 7.0 | 15.3 |
| 7.4 | 22.1 |
| 8.0 | 45.7 |
Q3: When should I consider using surfactants or cyclodextrins?
A3: Surfactants and cyclodextrins are good options when pH adjustment and co-solvents are not sufficient or are incompatible with your experimental system.[12][15] They can be particularly useful for non-ionizable, highly hydrophobic compounds.
Table 3: Comparison of Solubilization Agents for this compound in PBS (pH 7.4)
| Agent | Concentration | This compound Solubility (µg/mL) |
| None | - | 22.1 |
| DMSO | 1% (v/v) | 35.5 |
| Polysorbate 80 | 0.1% (w/v) | 78.2 |
| HP-β-Cyclodextrin | 10 mM | 112.9 |
Q4: How can I determine the aqueous solubility of this compound?
A4: The "shake-flask" method is a common and reliable way to determine thermodynamic solubility.[3][16] This involves adding an excess of the compound to the aqueous buffer, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. See Protocol 2 for a detailed procedure. For higher throughput, kinetic solubility assays can be used in early-stage discovery.[3][17]
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
Methodology:
-
Weigh out the desired amount of this compound powder into a sterile, chemically resistant vial.
-
Add the selected solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light if the compound is light-sensitive.
Protocol 2: Determining the Aqueous Solubility of this compound (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.[16]
Methodology:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours.[3]
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring that no solid material is disturbed. It may be beneficial to filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC or LC-MS.
Protocol 3: Performing a pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 9).
-
For each pH, perform the shake-flask solubility assay as described in Protocol 2.
-
Plot the measured solubility of this compound as a function of pH. This will reveal the pH-dependent solubility profile of the compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Solubility Assay | Bienta [bienta.net]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Morforex experiment variability and reproducibility issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability and reproducibility issues with the Morforex experiment. For the purpose of this guide, the "this compound experiment" is presented as a hypothetical cell-based luciferase reporter assay designed to screen for inhibitors of the "Morf-signaling pathway."
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in the this compound assay?
A1: Variability in cell-based assays like the this compound experiment can often be attributed to several key factors:
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Cellular Conditions: The health, passage number, and confluency of cells at the time of the assay can significantly influence outcomes.
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Reagent Handling: Inconsistent thawing, mixing, or storage of reagents can degrade their effectiveness.[1]
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Pipetting Inaccuracy: Small volume pipetting errors are a common source of variability between wells and plates.
-
Environmental Controls: Fluctuations in incubator temperature, humidity, and CO2 levels can impact cell health and reporter gene expression.
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Timing of Assay Steps: Deviations in incubation times for compounds, agonists, or the final substrate can lead to inconsistent results.[1]
Q2: How can I improve the consistency between replicate wells?
A2: To minimize the coefficient of variation (CV) across your replicates, consider the following best practices:
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Ensure a single-cell suspension before seeding to avoid clumps and ensure even cell distribution.
-
Utilize calibrated multichannel pipettes for the addition of reagents to all wells simultaneously.
-
To mitigate evaporation effects, especially on the outer edges of a 96-well plate, you can fill the perimeter wells with sterile phosphate-buffered saline (PBS) or leave them unused during the experiment.
-
After each reagent addition, gently mix the plate on an orbital shaker to ensure uniform distribution.
Q3: What is considered an acceptable coefficient of variation (CV) for this assay?
A3: For a reliable this compound assay, a CV of less than 15% among replicate wells is generally recommended. Consistently higher CVs may indicate an underlying issue with the assay protocol or execution that requires investigation.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Controls
Q: I am observing an unusually high luminescence signal in my negative control wells (vehicle only). What are the potential causes and solutions?
A: A high background signal can mask the true effect of your test compounds. The following steps can help you diagnose and resolve this issue:
-
Assess for Contamination:
-
Microbial Contamination: Use a microscope to visually inspect your cell cultures for any signs of bacterial or fungal contamination. If contamination is suspected, it is best to discard the culture and start anew from a frozen, uncontaminated stock.
-
Reagent Purity: Prepare a fresh set of all reagents to rule out contamination as a source of the high background.
-
-
Optimize Cell Seeding Density:
-
An excessive number of cells per well can lead to a higher basal level of reporter gene expression. To find the optimal cell density, perform a titration experiment.
Table 1: Impact of Cell Seeding Density on Assay Performance
-
| Cell Seeding Density (cells/well) | Negative Control (RLU) | Positive Control (RLU) | Signal-to-Background (S/B) Ratio |
| 5,000 | 12,000 | 120,000 | 10.0 |
| 10,000 | 30,000 | 180,000 | 6.0 |
| 20,000 | 75,000 | 225,000 | 3.0 |
-
Evaluate Reagent Concentrations:
-
The concentration of the luciferase substrate may be too high, leading to non-specific signal. Consider preparing serial dilutions of the substrate to identify a concentration that reduces the background without compromising the signal from the positive control.
-
Issue 2: Low Signal-to-Background (S/B) Ratio
Q: The assay window between my positive and negative controls is too narrow. What steps can I take to improve it?
A: A low S/B ratio can make it challenging to discern real compound effects from noise. The following troubleshooting steps can help improve your assay window:
-
Verify Cell Health and Viability:
-
Ensure that the cells used for the assay are in the logarithmic phase of growth and exhibit high viability. Cells that are stressed or overly confluent may not respond optimally to stimuli.
-
-
Optimize Stimulus Concentration:
-
If you are using an agonist to stimulate the Morf-signaling pathway, its concentration is critical. You should use a concentration that elicits a robust response, typically around the EC80, to provide a sufficient window for inhibitors to act.
-
Conversely, an excessively high agonist concentration may make it difficult to detect the effects of competitive inhibitors.
-
-
Refine Incubation Times:
-
The duration of compound incubation and pathway stimulation may need to be optimized. A time-course experiment can help determine the optimal time points for maximal inhibition or activation.
Table 2: Influence of Compound Incubation Time on Inhibitory Effect
-
| Incubation Time (hours) | Percent Inhibition (at 10 µM) |
| 1 | 22% |
| 4 | 58% |
| 12 | 88% |
| 24 | 72% (potential cytotoxicity) |
Diagram: Troubleshooting Logic for Low S/B Ratio
Caption: A decision tree for troubleshooting a low signal-to-background ratio.
Experimental Protocols
Detailed Protocol for the this compound Luciferase Reporter Assay
This protocol outlines the screening of a compound library for inhibitors of the Morf-signaling pathway using a 96-well plate format.
Materials:
-
HEK293 cells stably expressing the Morf-responsive luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds and vehicle control (e.g., DMSO)
-
Morf-pathway agonist
-
Luciferase assay substrate/buffer
-
White, opaque, sterile 96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Harvest HEK293 cells during their logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to 1 x 10^5 cells/mL in complete DMEM.
-
Dispense 100 µL of the cell suspension (yielding 10,000 cells/well) into the wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Administration:
-
Prepare serial dilutions of the test compounds in an appropriate solvent.
-
Add 1 µL of each compound dilution to the designated wells. For negative control wells, add 1 µL of the vehicle solvent.
-
Incubate the plate for a predetermined duration (e.g., 4 hours) at 37°C and 5% CO2.
-
-
Pathway Activation:
-
Prepare the Morf-pathway agonist at double the desired final concentration in DMEM.
-
Add 100 µL of the 2X agonist solution to all wells, except for the negative controls which receive 100 µL of medium.
-
Incubate for 6 hours at 37°C and 5% CO2.
-
-
Signal Detection:
-
Remove the plate from the incubator and let it equilibrate to room temperature for 10 minutes.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature, shielded from light, to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Diagrams
The Hypothetical Morf-Signaling Pathway
Caption: A diagram of the hypothetical Morf-signaling cascade.
Workflow of the this compound Experiment
Caption: The step-by-step workflow for the this compound screening assay.
References
Technical Support Center: Quantification of Morforex (Morphine) by HPLC-MS/MS
Disclaimer: The term "Morforex" did not yield specific results in scientific literature. This guide assumes "this compound" is a brand name or a misspelling for Morphine and focuses on the quantification of morphine and its major metabolites using HPLC-MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of morphine and its metabolites via HPLC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Method Development & Optimization
Q1: What are the typical mass transitions (MRM) for morphine and its key metabolites?
A1: Multiple Reaction Monitoring (MRM) is crucial for the selective and sensitive quantification of analytes. For morphine and its metabolites, two transitions are typically monitored: one for quantification and one as a qualifier.[1] The selection of precursor and product ions should be optimized based on signal intensity and signal-to-noise ratios.[1]
Table 1: Typical MRM Transitions for Morphine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| Morphine | 286.1 | 165.1 | 201.1 | 40 |
| Morphine-3-Glucuronide (M3G) | 462.2 | 286.2 | 175.1 | 35 |
| Morphine-6-Glucuronide (B1233000) (M6G) | 462.2 | 286.2 | 175.1 | 35 |
| Normorphine | 272.1 | 165.1 | 128.1 | 42 |
| Hydromorphone | 286.1 | 185.0 | 128.1 | 30 |
Note: Collision energies are instrument-dependent and require optimization.
Q2: How do I select an appropriate internal standard (IS)?
A2: The use of an internal standard is critical for accurate quantification as it compensates for variability in sample preparation and instrument response.[2] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Morphine-d3). SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring consistent extraction recovery and similar ionization behavior.[3] If a SIL-IS is not available, a structural analog that closely matches the physicochemical properties of the analyte can be used, but requires careful validation to ensure it tracks the analyte's performance.[4]
Q3: What are the recommended starting HPLC conditions?
A3: A reversed-phase column, such as a C18 or Phenyl-Hexyl, is commonly used for the separation of morphine and its metabolites. Gradient elution is typically employed to achieve good separation and peak shape.
Table 2: Example HPLC Parameters
| Parameter | Recommended Condition |
| Column | Kinetex EVO C18 (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) or Acetonitrile (B52724) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to elute analytes, then return to initial conditions for re-equilibration. |
Sample Preparation
Q4: What is the best sample preparation technique for plasma/serum samples?
A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[5] It's effective but may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubilities in two immiscible liquids, offering cleaner extracts than PPT.[6]
-
Solid-Phase Extraction (SPE): Considered the gold standard for sample cleanup, SPE provides the cleanest extracts and can be used to concentrate the sample, leading to higher sensitivity.[6][7] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[6]
Q5: How can I minimize matrix effects?
A5: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can significantly impact accuracy.[8] To mitigate this:
-
Improve Sample Cleanup: Utilize more rigorous extraction methods like SPE.
-
Optimize Chromatography: Ensure chromatographic separation of the analyte from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will experience similar matrix effects as the analyte, thus correcting for variations in ionization.[3]
-
Dilute the Sample: This can reduce the concentration of interfering components but may compromise sensitivity.
Troubleshooting Common Issues
Q6: I'm observing retention time shifts. What could be the cause?
A6: Retention time shifts can lead to misidentification of compounds.[9] Potential causes include:
-
Changes in Mobile Phase Composition: Inaccurate mixing of solvents or degradation of mobile phase additives. Prepare fresh mobile phases daily.
-
Column Degradation: Loss of stationary phase or column contamination. A guard column can help protect the analytical column.[10]
-
Fluctuating Column Temperature: Ensure the column oven is maintaining a stable temperature.
-
Inadequate Column Equilibration: Ensure sufficient time for the column to re-equilibrate between injections, especially in gradient methods.[11]
Q7: My peaks are tailing or showing poor shape. How can I fix this?
A7: Poor peak shape can affect integration and reproducibility.[9] Common causes are:
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing. Adding a small amount of an amine modifier to the mobile phase can sometimes help.
-
Column Overload: Injecting too much sample. Try diluting the sample.[11]
-
Extra-Column Volume: Excessive tubing length or dead volume in the system.
-
Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase.[10]
Q8: I'm experiencing high backpressure. What should I do?
A8: High backpressure can damage the HPLC system.[11] Systematically check the following:
-
Blockage in the System: Check for blockages in the guard column, column, or tubing.
-
Precipitation: Salt precipitation from buffers can cause blockages. Ensure mobile phase components are fully dissolved.
-
Particulate Matter: Filter samples and mobile phases to remove particulates.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load 200 µL of plasma/serum sample, to which the internal standard has been added.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: General workflow for this compound (Morphine) quantification by HPLC-MS/MS.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. forensicrti.org [forensicrti.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: N-morpholinoethylamphetamine (NMEA) Animal Studies
Disclaimer: N-morpholinoethylamphetamine (NMEA) is a novel psychoactive substance with limited publicly available research. The following troubleshooting guides and FAQs are based on common challenges encountered in animal studies of amphetamine-like compounds and other novel psychoactive substances. The experimental protocols and quantitative data are provided as examples and should be adapted based on pilot studies and the specific research question.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary considerations before starting an animal study with a novel compound like NMEA?
A1: Before beginning in-vivo experiments with NMEA, it is crucial to:
-
Compound Purity and Sterility: Ensure the NMEA sample is of high purity to avoid confounding results from contaminants. For parenteral administration, the drug solution must be sterile; filter-sterilization is a common practice.[1]
-
Dose-Range Finding Studies: Conduct preliminary dose-range finding studies to determine the doses that produce the desired behavioral or physiological effects without causing severe toxicity.
-
Ethical Approval: Obtain approval from the Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. The protocol should detail potential adverse effects and humane endpoints.
-
Animal Model Selection: Choose the appropriate animal model (e.g., mouse, rat) and strain based on the research question. Be aware that different species and strains can exhibit varied responses to psychostimulants.
Q2: How can I assess the abuse liability of NMEA in animal models?
A2: The gold standard for assessing abuse liability in animal models is the intravenous self-administration (IVSA) paradigm.[2][3] In this model, animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug. A higher rate of responding for the drug compared to a vehicle control is indicative of reinforcing properties and abuse potential. Drug discrimination studies can also be used to see if animals perceive NMEA as being similar to other drugs of abuse.[1]
Q3: What are the common behavioral assays to test the stimulant properties of NMEA?
A3: The primary behavioral assay for assessing stimulant properties is the measurement of locomotor activity.[4][5] An increase in horizontal and vertical movement in an open-field arena is a characteristic effect of psychostimulants. Repeated administration can lead to behavioral sensitization, where the locomotor-activating effects of the drug increase with subsequent exposures.[4]
Q4: Are there sex-specific differences to consider when studying NMEA?
A4: Yes, sex is a critical biological variable. Studies with other psychostimulants, such as amphetamine and cocaine, have shown that female rodents often exhibit enhanced behavioral responses compared to males.[6] It is recommended to include both male and female animals in study designs to investigate potential sex-specific effects of NMEA.
Troubleshooting Guides
Pharmacokinetic Studies
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Differences in absorption, distribution, metabolism, or excretion (ADME). Route of administration issues (e.g., improper gavage or injection). | Ensure consistent administration technique. Consider using a different route of administration that offers better bioavailability (e.g., intraperitoneal or intravenous). Analyze individual animal data to identify outliers. |
| Rapid metabolism and difficulty in detecting the parent compound. | Extensive first-pass metabolism (if administered orally). Rapid enzymatic degradation. | Use a different route of administration to bypass first-pass metabolism (e.g., intravenous). Collect blood samples at earlier time points. Analyze for major metabolites in addition to the parent compound. |
| Unexpectedly low brain-to-plasma ratio. | Poor blood-brain barrier penetration. | Consider the physicochemical properties of NMEA (e.g., lipophilicity, molecular weight). If possible, modify the chemical structure to enhance brain penetration. Use in-vitro models (e.g., Caco-2 permeability assay) to predict blood-brain barrier transport. |
Intravenous Self-Administration (IVSA)
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of catheter patency. | Blood clot formation within the catheter. Catheter dislodgement or damage. | Flush catheters daily with a heparinized saline solution to prevent clotting.[7] Ensure the catheter is securely anchored during surgery. Regularly check for signs of catheter leakage or blockage. A rapid loss of muscle tone following a small infusion of a short-acting anesthetic like ketamine can confirm patency.[3] |
| Animals fail to acquire self-administration. | The dose of NMEA is not reinforcing (either too low or aversive at the tested dose). The animal has not learned the association between the action and the reward. | Test a wider range of doses. Consider an initial training phase with a known reinforcer (e.g., food or a standard drug of abuse like cocaine) before substituting NMEA. |
| High mortality rate during surgery or post-operative period. | Anesthetic overdose. Post-operative infection. | Carefully calculate and administer the anesthetic dose based on the animal's body weight. Maintain a sterile surgical environment. Provide appropriate post-operative care, including analgesics and antibiotics as needed. |
Locomotor Activity Studies
| Problem | Possible Cause | Troubleshooting Steps |
| High baseline activity or variability. | Animal stress due to handling or a novel environment. | Habituate the animals to the testing room and locomotor activity chambers before the experiment. Handle animals consistently and gently. |
| No significant increase in locomotor activity at expected stimulant doses. | The tested doses are too low. The compound may have sedative effects at certain doses. The compound may not have stimulant properties. | Test a wider range of doses, including higher ones. Observe the animals for signs of sedation or other competing behaviors (e.g., stereotypy). If no stimulant effect is observed across a wide dose range, consider that NMEA may not act as a typical psychostimulant. |
| Development of stereotypy at higher doses, leading to a decrease in locomotor activity. | High doses of stimulants can induce focused, repetitive behaviors (stereotypy) that interfere with ambulatory movement. | Score stereotypy in addition to locomotor activity. Analyze the data to see if a decrease in locomotion at high doses corresponds with an increase in stereotyped behaviors. This can be a part of the dose-response curve for many stimulants. |
Experimental Protocols
Example Protocol: Intravenous Catheterization for Self-Administration in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Catheter Preparation: Use a sterile, medical-grade catheter.
-
Incision and Vein Exposure: Make a small incision over the jugular vein. Carefully dissect the surrounding tissue to expose the vein.
-
Catheter Insertion: Insert the catheter into the jugular vein and advance it until the tip is near the right atrium of the heart.
-
Securing the Catheter: Secure the catheter to the vein with surgical suture.
-
Tunneling: Tunnel the external part of the catheter subcutaneously to an exit point on the animal's back, between the shoulder blades.
-
Externalization and Sealing: Connect the catheter to a vascular access button or a port that can be attached to a tether system. Seal the catheter with a sterile cap.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. Allow the animal to recover for at least one week before starting behavioral experiments.
-
Patency Maintenance: Flush the catheter daily with heparinized saline to prevent clotting.
Example Protocol: Locomotor Activity Assessment in Mice
-
Habituation: Place the mice in the locomotor activity chambers for at least 30 minutes a day for 2-3 days prior to the experiment to acclimate them to the environment.
-
Baseline Activity: On the test day, place the mice in the chambers and record their baseline locomotor activity for 30-60 minutes.
-
Drug Administration: Administer NMEA or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Post-injection Monitoring: Immediately return the mice to the chambers and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the activity levels between the NMEA-treated and vehicle-treated groups.
Quantitative Data for Amphetamine Analogs (for reference)
Table 1: Example Pharmacokinetic Parameters of Amphetamine in Rodents
| Parameter | Value | Species | Route | Reference |
| Plasma Half-life (t½) | ~1-2 hours | Rat | Intraperitoneal | [8] |
| Time to Maximum Concentration (Tmax) | ~30 minutes | Rat | Intraperitoneal | [8] |
| Therapeutic Plasma Concentration Range (human, for comparison) | 20-52 ng/mL | Human | Oral | [8] |
Note: These values are for d-amphetamine and should only be used as a rough guide for designing initial pharmacokinetic studies for NMEA.
Table 2: Example Doses of Amphetamine for Behavioral Studies in Rodents
| Behavioral Assay | Dose Range (mg/kg) | Species | Route | Reference |
| Locomotor Activity | 1-5 | Mouse/Rat | Intraperitoneal | [9] |
| Intravenous Self-Administration | 0.01-0.1 (per infusion) | Rat | Intravenous | - |
| Drug Discrimination | 0.5-2 | Rat | Intraperitoneal | - |
Note: Optimal doses for NMEA will need to be determined empirically.
Visualizations
Caption: General experimental workflow for a novel stimulant.
References
- 1. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Locomotor activity - Wikipedia [en.wikipedia.org]
- 6. Sex differences in novelty- and psychostimulant-induced behaviors of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Morforex dosage to minimize side effects
Technical Support Center: Morforex
Important Notice: Information regarding "this compound" (also known as N-morpholinoethylamphetamine) is scarce as it is an anorectic compound that was never brought to market.[1] The available data indicates that it is metabolized to amphetamine.[1] Consequently, a comprehensive technical support center with detailed troubleshooting guides based on extensive clinical data is not possible.
This guide provides available information on this compound and relevant context based on its classification as an amphetamine analogue. The information herein is intended for research and drug development professionals and should not be interpreted as clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (N-morpholinoethylamphetamine) is a synthetic compound designed as an anorectic, or appetite suppressant.[1] While specific studies on this compound's mechanism of action are not publicly available, its structural similarity to amphetamine and its metabolism to amphetamine suggest that it would act as a central nervous system (CNS) stimulant.
The proposed mechanism would likely involve increasing the levels of certain neurotransmitters in the brain, such as dopamine (B1211576) and norepinephrine (B1679862), by blocking their reuptake and stimulating their release. This increase in synaptic neurotransmitter levels is believed to be responsible for the appetite-suppressant effects of amphetamine-like compounds.
Q2: What are the expected side effects of this compound and how might they be minimized?
Specific clinical data on the side effects of this compound are unavailable. However, based on its nature as an amphetamine analogue, the side effects can be extrapolated from those commonly associated with amphetamine-based compounds.
| Potential Side Effect Category | Common Manifestations | Proposed Mitigation Strategy |
| Cardiovascular | Increased heart rate, palpitations, elevated blood pressure | Start with the lowest possible dose and titrate slowly. Monitor cardiovascular parameters regularly. |
| Central Nervous System | Insomnia, restlessness, dizziness, headache, euphoria, dysphoria | Administer the dose early in the day to minimize sleep disturbances. Advise against operating heavy machinery. |
| Gastrointestinal | Dry mouth, unpleasant taste, diarrhea, constipation, loss of appetite | Ensure adequate hydration. Recommend sugar-free gum or candies for dry mouth. Adjust diet to manage GI symptoms. |
| Psychiatric | Anxiety, nervousness, mood swings, potential for dependence | Screen for pre-existing psychiatric conditions. Monitor for changes in mood and behavior. |
Experimental Protocol: In Vitro Assessment of this compound's Effect on Neurotransmitter Reuptake
This protocol outlines a method to quantify the inhibitory effect of this compound on dopamine and norepinephrine transporters, providing insight into its potency and mechanism.
Objective: To determine the IC50 values of this compound for the dopamine transporter (DAT) and norepinephrine transporter (NET).
Materials:
-
HEK293 cells stably expressing human DAT or NET
-
Radiolabeled substrate ([³H]dopamine or [³H]norepinephrine)
-
This compound (various concentrations)
-
Control inhibitors (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET)
-
Scintillation counter and fluid
-
Cell culture reagents
Methodology:
-
Cell Culture: Culture HEK293-DAT and HEK293-NET cells to confluence in appropriate media.
-
Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with assay buffer.
-
Inhibition Assay:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10 minutes) to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells.
-
Add scintillation fluid to the lysate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Troubleshooting
Problem: High inter-assay variability in IC50 values.
-
Possible Cause: Inconsistent cell passage number or confluency.
-
Solution: Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency at the time of the assay.
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Verify the stability of the compound in the assay buffer over the experiment's duration.
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes. Employ automated liquid handling systems for high-throughput screening to minimize human error.
Problem: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause: Off-target effects of this compound at high concentrations.
-
Solution: Conduct a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is toxic to the cells. Limit the concentrations used in the primary assay to non-toxic levels.
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma contamination. Maintain sterile techniques during cell culture and experiments.
References
Technical Support Center: Troubleshooting Morforex Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Morforex cell assays. The following information is designed to help you identify and resolve potential sources of variability and inconsistency in your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of well-to-well variability in the this compound cell assay?
High variability between replicate wells is a frequent issue that can obscure the true effects of your experimental compounds.[1] This variability can often be traced back to inconsistencies in experimental procedure.
Troubleshooting Guide:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[1][2]
-
Solution: Ensure you have a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding sets of wells. Use calibrated pipettes for accurate dispensing of cell suspension.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate media components and affect cell growth.[1][3]
-
Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[3]
-
-
Inaccurate Pipetting: Small volume variations when adding reagents or compounds can lead to significant differences in final concentrations.
-
Solution: Ensure all pipettes are properly calibrated. Use fresh tips for each replicate and condition. When adding reagents, dispense the liquid against the side of the well and avoid introducing air bubbles.
-
-
Temperature and Gas Exchange Gradients: Variations in temperature or CO2 levels across the incubator can lead to differential cell growth.
-
Solution: Allow plates to equilibrate to room temperature before placing them in the incubator. Avoid stacking plates, as this can create uneven temperature distribution. Ensure the incubator is properly calibrated and provides uniform gas exchange.
-
Q2: I am observing a low signal or no response in my this compound assay. What are the potential causes?
A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the cells themselves.
Troubleshooting Guide:
-
Reagent Degradation: The this compound reagents may be sensitive to light and temperature.
-
Solution: Store all assay components as recommended in the product literature. Protect fluorescent reagents from light. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
-
Incorrect Reagent Preparation: Errors in the dilution or preparation of assay reagents can lead to a weak or absent signal.
-
Solution: Carefully follow the protocol for preparing all reagents. Ensure all components are completely dissolved and well-mixed before use.
-
-
Low Cell Number or Viability: Insufficient viable cells at the time of the assay will result in a low signal.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.[4] Perform a cell count and viability check (e.g., using trypan blue) before seeding.
-
-
Sub-optimal Incubation Times: The incubation time for the this compound reagent may not be sufficient for signal development.
-
Solution: Optimize the reagent incubation time for your specific cell line and experimental conditions. A time-course experiment can help determine the optimal endpoint.
-
Q3: My this compound assay is showing high background or a false-positive signal. What could be the cause?
High background can mask the specific signal from your experimental treatment, leading to inaccurate results.[4]
Troubleshooting Guide:
-
Compound Interference: The chemical properties of your test compound may directly interact with the this compound assay reagents.[2][4]
-
Solution: Run a cell-free control plate containing your compound and the assay reagents to check for direct chemical reactions.[4] If interference is observed, consider using an alternative viability assay based on a different detection principle.
-
-
Media Components: Phenol (B47542) red in some culture media can interfere with absorbance or fluorescence readings.[4]
-
Solution: If high background is an issue, switch to a phenol red-free medium for the duration of the assay.[4]
-
-
Compound Precipitation: High concentrations of a test compound may precipitate, scattering light and leading to artificially high readings.[2][4]
-
Solution: Visually inspect the wells for any signs of precipitation.[2] Determine the solubility of your compound in the culture medium and avoid using concentrations above this limit.
-
Q4: My dose-response curve is non-linear or U-shaped. Why is this happening?
An unexpected dose-response curve, such as a U-shaped curve where viability appears to increase at higher concentrations, is often an artifact of the assay chemistry.[2]
Troubleshooting Guide:
-
Compound Precipitation at High Concentrations: As mentioned previously, compound precipitation can interfere with optical readings, leading to an apparent increase in signal at higher concentrations.[2]
-
Solution: Check the solubility of your compound and visually inspect for precipitates.[2]
-
-
Off-Target Effects: At very high concentrations, some compounds may have off-target effects that can interfere with the assay chemistry or cell metabolism in unexpected ways.[2]
-
Solution: Consider using a secondary, orthogonal assay to confirm the results. It is also important to consider the clinically relevant concentration range for your compound.
-
Data Presentation
Table 1: Recommended Cell Seeding Densities for a 96-Well Plate
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) |
| HeLa | 5,000 - 10,000 | 24 |
| A549 | 7,500 - 15,000 | 24 |
| HepG2 | 10,000 - 20,000 | 48 |
| Jurkat | 20,000 - 40,000 | 24 |
Note: These are general recommendations. Optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.
Table 2: Common Sources of Variability and Their Contribution
| Source of Variation | Estimated Contribution to Total Variance |
| Reagent Lot-to-Lot Differences | 40-50%[5] |
| Operator and Pipetting Variation | 15-25%[5] |
| Instrument and Equipment Variation | 5-15%[5] |
| Inconsistent Cell Culture Conditions | 10-20% |
| Unexplained | ~10%[5] |
Experimental Protocols
This compound Cell Viability Assay Protocol (Hypothetical)
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare the this compound assay reagent according to the manufacturer's instructions.
-
Add 20 µL of the this compound reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Visualizations
Caption: A decision tree for systematically troubleshooting inconsistent this compound assay results.
Caption: A hypothetical signaling pathway leading to apoptosis, affecting cell viability as measured by the this compound assay.
References
Morforex Technical Support Center: Storage & Handling
Welcome to the technical support center for Morforex. This resource provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of this compound samples to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs) on this compound Storage
Q1: What are the recommended storage conditions for this compound powder and solutions?
To ensure the long-term stability and integrity of this compound, specific storage conditions must be maintained. Improper storage can lead to degradation, affecting the compound's purity and biological activity.
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This compound Powder (Neat): Solid this compound is most stable when stored as a dry powder.[1] It should be kept in a tightly sealed container at -20°C for long-term storage.[2] For short-term use, storage at 2-8°C is acceptable. Protect the powder from moisture and light by using amber vials and storing it in a dark, dry place.[2][3]
-
This compound in Solution: Once dissolved, this compound is more susceptible to degradation. For long-term storage of solutions (e.g., in DMSO), aliquots should be stored at -80°C.[2] This minimizes degradation and prevents contamination from repeated access to a stock solution.[4]
Q2: How does storage temperature affect the stability of this compound?
Temperature is a critical factor in maintaining the chemical stability of this compound.[3][5] Higher temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[2][5] Stability studies are essential to determine the appropriate storage conditions and shelf life.[6]
Table 1: this compound Stability Under Various Temperature Conditions
| Storage Temperature | Form | Duration | Purity Retention (%) | Notes |
| -80°C | In DMSO (10 mM) | 6 Months | >99% | Recommended for long-term solution storage.[2] |
| -20°C | Powder | 24 Months | >99% | Recommended for long-term powder storage.[2] |
| -20°C | In DMSO (10 mM) | 1 Month | 97% | Acceptable for short-term solution storage. |
| 4°C | Powder | 6 Months | 98% | Suitable for short-term powder storage. |
| 25°C (Room Temp) | Powder | 1 Week | 95% | Not recommended; significant degradation observed. |
Data is based on internal stability studies assessed by HPLC analysis.
Q3: Can I subject my this compound solutions to multiple freeze-thaw cycles?
It is strongly recommended to avoid multiple freeze-thaw cycles as they can compromise the integrity of the compound.[7] The process of freezing and thawing can cause the compound to precipitate out of solution or degrade, leading to a decrease in its effective concentration and biological activity.[8][9]
Best Practice: To avoid this, prepare single-use aliquots of your this compound stock solution and store them at -80°C.[7] When you need to use the compound, retrieve one aliquot and allow it to thaw completely at room temperature before use.[10]
Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO)
| Number of Cycles | Purity Retention (%) | Observation |
| 1 | 99.5% | No visible precipitation. |
| 3 | 96.2% | Minor decrease in purity. |
| 5 | 91.8% | Visible micro-precipitates observed. |
| 10 | 85.3% | Significant precipitation and activity loss. |
Purity was assessed via HPLC after each cycle. Each cycle consisted of freezing at -80°C for 24 hours followed by thawing at room temperature.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate that the compound has fallen out of solution or has degraded.[2] This can be caused by improper storage, exceeding the solubility limit, or multiple freeze-thaw cycles.[8]
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex/Sonicate: Mix the solution by vortexing or sonicating to help redissolve the compound.
-
Verify Purity: Before use, it is highly recommended to verify the compound's purity and concentration using an analytical method like HPLC.[12]
-
Prevent Recurrence: If precipitation is a recurring issue, consider preparing fresh solutions at a lower concentration or ensure aliquots are stored properly at -80°C.
Below is a decision-making workflow for handling sample precipitation.
Caption: Troubleshooting workflow for this compound solution precipitation.
Q5: The biological activity of my this compound sample is lower than expected. What are the potential causes?
A decrease in biological activity is a primary indicator of chemical degradation.[2] Several factors could be responsible:
-
Improper Storage: Storing the compound at temperatures higher than recommended can accelerate degradation.[2][13]
-
Light Exposure: this compound is photosensitive. Exposure to light, especially UV, can cause photodegradation.[2][13] Always store it in amber vials or in the dark.[3]
-
Oxidation: Exposure to air can cause oxidation. For sensitive applications, purge the vial with an inert gas like argon or nitrogen before sealing.[2]
-
Incorrect pH or Solvent: The stability of this compound can be affected by the pH of the solution and the choice of solvent.[2][5] Ensure the solvent is compatible and of high purity.
The diagram below illustrates the potential pathways leading to this compound degradation.
Caption: Factors and pathways leading to this compound degradation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method to assess the purity of this compound and detect potential degradation products.[14][15]
1. Materials and Reagents:
-
This compound sample (powder or in solution)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Diluent: Prepare a 50:50 mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve this compound powder in the diluent to create a standard solution of 1 mg/mL.
-
Sample Preparation: Dilute the this compound sample to be tested to a final concentration of approximately 1 mg/mL using the diluent.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm (or determined optimal wavelength for this compound)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
4. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound using the formula:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) * 100
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for HPLC purity analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. Sample and Reagent Storage and Stability [scioninstruments.com]
- 5. iltusa.com [iltusa.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 10. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 11. microchemlab.com [microchemlab.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scispace.com [scispace.com]
Morforex Analytical Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding method validation for Morforex analytical assays.
Troubleshooting Guide
This guide addresses common issues encountered during the validation and routine use of this compound assays.
High Background Signal
-
Q1: What are the common causes of high background signal in my this compound assay?
A1: High background can originate from several sources. The most common culprits include insufficient washing, non-specific binding of detection reagents, or contaminated buffers. Over-incubation with the detection antibody or substrate can also elevate background noise. Ensure that all washing steps are performed thoroughly and that the buffers have been prepared correctly with high-purity reagents.
-
Q2: My blank wells have a signal as high as my low concentration standards. How can I fix this?
A2: This indicates a significant issue with either non-specific binding or reagent contamination. First, prepare fresh assay buffers and substrate. If the problem persists, consider increasing the number of wash cycles or the stringency of the wash buffer (e.g., by adding a small amount of a non-ionic detergent like Tween-20, if compatible with the assay). You may also need to evaluate the blocking buffer to ensure it is effectively preventing non-specific interactions.
Poor Precision (High %CV)
-
Q3: I'm observing high variability between replicate wells (%CV > 15%). What should I investigate?
A3: High coefficient of variation (%CV) is often due to inconsistent liquid handling. Verify the calibration of your pipettes and ensure your technique is consistent for all wells. Automated liquid handlers should be checked for clogged nozzles or dispensing errors. Other potential causes include temperature gradients across the assay plate (ensure even incubation) or inconsistent incubation times for different wells.
-
Q4: My inter-assay precision is poor, but intra-assay precision is acceptable. What does this suggest?
A4: Poor inter-assay (run-to-run) precision typically points to variability in critical reagents, environmental conditions, or operator technique between different experiments. Ensure that you are using the same lot of critical reagents (e.g., capture antibody, detection antibody) for the entire validation study. If using different lots is unavoidable, a qualification study for the new lots is necessary. Also, document environmental conditions like temperature and humidity for each run to identify potential sources of variation.
Low Signal or Sensitivity
-
Q5: The signal from my highest standard is much lower than expected. What could be the cause?
A5: A weak signal can result from degraded reagents, incorrect reagent concentrations, or suboptimal incubation times and temperatures. Check the expiration dates and storage conditions of all reagents, especially enzymes and antibodies. Prepare a fresh dilution of your standards and detection reagents. You can also try optimizing incubation times; a longer incubation may increase the signal, but be mindful of a potential increase in background.
Frequently Asked Questions (FAQs)
Method Validation Strategy
-
Q6: What are the key parameters I need to assess for a full method validation of a this compound assay?
A6: A full validation for a ligand-binding assay like this compound should, at a minimum, assess the following parameters: precision (repeatability and intermediate precision), accuracy, specificity, linearity and range, and the limits of detection (LOD) and quantification (LOQ).
-
Q7: At what stage of drug development should I perform a full method validation?
A7: Full method validation is typically required before the analysis of samples from pivotal clinical trials (e.g., Phase III). Earlier stages, such as preclinical studies or early clinical phases, may be supported by a partial validation or a "fit-for-purpose" approach, where only the most relevant parameters for the study's objective are assessed.
Acceptance Criteria
-
Q8: Are there standard acceptance criteria for validation parameters?
A8: Yes, while specific criteria can depend on the assay's intended use, regulatory guidelines provide a common framework. For ligand-binding assays, a general set of criteria is summarized in the table below.
-
Q9: What should I do if my assay fails to meet the pre-defined acceptance criteria?
A9: If your assay does not meet the criteria, you must investigate the cause, document all findings, and implement corrective actions. This may involve re-optimizing the assay (e.g., changing incubation times, reagent concentrations) or refining liquid handling techniques. The relevant validation experiments must be repeated after any changes are made to demonstrate that the issue has been resolved.
Method Validation Parameters & Acceptance Criteria
The following table summarizes typical acceptance criteria for key validation parameters for this compound ligand-binding assays.
| Validation Parameter | Measurement | Acceptance Criteria |
| Precision | %CV of replicate measurements | Intra-assay (Repeatability): ≤ 15% CVInter-assay (Intermediate Precision): ≤ 20% CV |
| Accuracy | %Recovery of spiked concentrations | Within 80-120% of the nominal value (or 75-125% at the LLOQ) |
| Linearity | Coefficient of determination (r²) | r² ≥ 0.98 |
| Limit of Quantification | Lowest concentration meeting precision and accuracy criteria | Must be within the defined acceptance criteria for precision and accuracy |
| Specificity | Signal from structurally related molecules | Signal should be indistinguishable from background |
| Selectivity | Recovery in the presence of matrix components | Recovery should be within 80-120% of the nominal value |
Key Experimental Protocols
Protocol 1: Assessment of Precision (Repeatability & Intermediate)
-
Prepare Samples: Prepare at least five replicates of quality control (QC) samples at a minimum of three concentrations: low, medium, and high.
-
Intra-Assay Precision (Repeatability): Analyze all replicates on a single assay plate, by a single operator, on a single day.
-
Intermediate Precision: Repeat the analysis on at least two different days, with a different operator if possible, and ideally using a different batch of critical reagents.
-
Calculate %CV: For each concentration level, calculate the mean, standard deviation, and %CV for the intra-assay replicates and across all inter-assay runs.
-
Compare to Criteria: Verify that the calculated %CV values meet the pre-defined acceptance criteria (e.g., ≤15% for intra-assay, ≤20% for inter-assay).
Protocol 2: Assessment of Accuracy
-
Prepare Samples: Prepare QC samples at low, medium, and high concentrations by spiking a known amount of the analyte into the matrix.
-
Analyze Samples: Analyze at least five replicates of each QC sample concentration.
-
Calculate Recovery: Determine the concentration of the analyte in each replicate using the calibration curve. Calculate the percent recovery for each replicate using the formula: (%Recovery = [Measured Concentration / Nominal Concentration] * 100).
-
Calculate Mean Recovery: Calculate the mean %Recovery for each concentration level.
-
Compare to Criteria: Ensure the mean %Recovery falls within the acceptance range (e.g., 80-120%).
Visual Guides
Caption: High-level workflow for this compound method validation.
Caption: Decision tree for troubleshooting high %CV.
Caption: Relationship between key validation parameters.
Validation & Comparative
Morforex vs. Amphetamine: A Comparative Analysis of Anorectic Efficacy
A comprehensive guide for researchers and drug development professionals on the anorectic properties of Morforex and its active metabolite, amphetamine, supported by available scientific evidence.
Executive Summary
This guide provides a detailed comparison of the anorectic efficacy of this compound and amphetamine. This compound, also known as N-morpholinoethylamphetamine, is a chemical entity that was investigated for its appetite-suppressant qualities but was never commercially marketed.[1][2] Crucially, this compound is a prodrug that is metabolized in the body to produce amphetamine as its active metabolite.[2] Consequently, the anorectic effects of this compound are attributable to the pharmacological actions of amphetamine. This guide will therefore focus on the well-documented anorectic properties of amphetamine, providing a framework to infer the potential efficacy of this compound.
Amphetamine is a potent central nervous system (CNS) stimulant with established anorectic effects.[3] Its primary mechanism of action involves increasing the synaptic concentrations of key neurotransmitters—dopamine (B1211576) and norepinephrine (B1679862)—in the brain, particularly within the hypothalamus, a region critical for appetite regulation.[1] This neurochemical alteration leads to a suppression of appetite and a reduction in food intake.
Due to the limited availability of direct experimental data on this compound, this guide will present the anorectic efficacy and mechanistic pathways of amphetamine as the basis for comparison. The anorectic profile of this compound would be contingent on the pharmacokinetics of its conversion to amphetamine, including the rate and extent of this metabolic process.
Comparative Anorectic Efficacy: Quantitative Data
Direct comparative studies on the anorectic efficacy of this compound versus amphetamine are not available in published scientific literature. However, extensive research has been conducted on amphetamine's effects on food intake and body weight. The following table summarizes representative data on the anorectic efficacy of amphetamine from preclinical and clinical studies. The anorectic effect of this compound would theoretically be dependent on the resulting in vivo concentrations of amphetamine.
| Compound | Study Population | Dosage | Key Findings on Anorectic Efficacy | Reference |
| d-Amphetamine | Human Volunteers (Males) | Not Specified | 26% reduction in total energy intake. | [4] |
| Amphetamine | Rats (22-hr food- and water-deprived) | Not Specified | Produced marked anorexia. | [5] |
| d-Amphetamine | Rats (Non-deprived) | 1, 2, 5, or 10 mg/kg daily for 30 days | Did not affect food consumption but caused weight loss over the initial 12 days. | [6] |
| Amphetamine | Rats | 1 or 2 mg/kg | Initially suppressed intake almost completely, but tolerance developed with repeated injections. | [7] |
Mechanism of Action: Signaling Pathways
The anorectic effect of amphetamine is primarily mediated through its action on the central nervous system, specifically by modulating catecholaminergic neurotransmission.
Amphetamine's Anorectic Signaling Pathway
Amphetamine increases the extracellular levels of dopamine and norepinephrine in the synaptic cleft through two primary mechanisms:
-
Inhibition of Reuptake: Amphetamine blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synapse back into the presynaptic neuron.
-
Enhanced Release: Amphetamine can enter the presynaptic neuron and promote the release of dopamine and norepinephrine from vesicular stores into the cytoplasm and subsequently out into the synapse.[1]
The elevated levels of these neurotransmitters in key brain regions, such as the hypothalamus and the nucleus accumbens, are believed to suppress the sensation of hunger and increase feelings of satiety.[3] Specifically, the activation of β-adrenergic and/or dopaminergic receptors in the perifornical hypothalamus (PFH) is a key component of amphetamine's anorectic capacity. Furthermore, amphetamine has been shown to decrease the immunoreactivity of Neuropeptide Y (NPY), an orexigenic peptide in the hypothalamus, at both the transcriptional and post-translational levels.
Caption: Amphetamine's mechanism of anorectic action.
This compound Metabolism to Amphetamine
This compound is a prodrug, meaning it is an inactive compound that is converted into a pharmacologically active agent through metabolic processes in the body. The chemical structure of this compound contains an N-morpholinoethyl group attached to an amphetamine backbone. It is hypothesized that this side chain is cleaved off in vivo to yield amphetamine.
Caption: Metabolic conversion of this compound to amphetamine.
Experimental Protocols
As there are no published studies detailing the experimental protocols for evaluating the anorectic efficacy of this compound, this section will outline a generalizable protocol for assessing anorectic drugs in a preclinical setting, based on methodologies commonly used for amphetamine.
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Rats are acclimated to the housing conditions and handling for at least one week prior to the experiment.
Drug Administration
-
Compounds: this compound and d-amphetamine sulfate (B86663) would be dissolved in a suitable vehicle (e.g., sterile saline).
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
Dosing: A range of doses for both compounds would be selected based on preliminary studies or literature on similar compounds. A vehicle control group is essential.
Food Intake Measurement
-
Diet: Standard laboratory chow and water are provided ad libitum unless otherwise specified by the experimental design (e.g., food deprivation protocols).
-
Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-drug administration by weighing the remaining food and correcting for any spillage.
-
Body Weight: Body weight is recorded daily at the same time.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anorectic efficacy of two compounds.
Caption: Preclinical experimental workflow for anorectic drug comparison.
Conclusion
While direct comparative data for this compound is unavailable, the extensive body of research on amphetamine provides a strong foundation for understanding the potential anorectic profile of this compound. The key determinant of this compound's efficacy relative to direct amphetamine administration would be its pharmacokinetic profile, specifically the rate and efficiency of its conversion to the active metabolite. Future research, should it be undertaken, would need to focus on elucidating these pharmacokinetic parameters to fully characterize the anorectic potential of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microstructural analysis of the anorectic effect of N-0437, a highly selective dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Side Effect Profiles of Morforex and Phentermine
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of Morforex and the widely prescribed anorectic agent, phentermine. A significant disparity in the available data must be noted at the outset. Phentermine has been the subject of extensive clinical investigation, providing a well-documented safety profile. In contrast, this compound, an amphetamine derivative, was never marketed, resulting in a lack of clinical data regarding its side effects in humans. Therefore, the side effect profile for this compound presented herein is inferred from its pharmacological relationship to amphetamine.
I. Overview of Side Effect Profiles
The following table summarizes the known and inferred side effects of phentermine and this compound. The data for phentermine is derived from clinical trials and post-marketing surveillance. The side effects for this compound are extrapolated based on the known side effect profile of its active metabolite, amphetamine.
| Side Effect Category | Phentermine | This compound (Inferred from Amphetamine) |
| Common Side Effects | Dry mouth, insomnia, headache, dizziness, restlessness, constipation, diarrhea, changes in libido.[1][2][3][4] | Restlessness, dizziness, insomnia, euphoria, tremor, headache, dry mouth, unpleasant taste, diarrhea, constipation, changes in libido. |
| Cardiovascular | Increased blood pressure, heart palpitations, tachycardia.[1][2][5] | Palpitations, tachycardia, elevation of blood pressure. |
| Central Nervous System | Tremor, euphoria, dysphoria, overstimulation.[1][2] | Overstimulation, restlessness, dizziness, insomnia, euphoria, dysphoria, tremor, headache. |
| Gastrointestinal | Dry mouth, unpleasant taste, diarrhea, constipation, other gastrointestinal disturbances.[3][5] | Dry mouth, unpleasant taste, diarrhea, constipation. |
| Serious Side Effects | Primary pulmonary hypertension, valvular heart disease, psychosis, hypertensive crisis (if taken with MAOIs).[1][2][6] | Psychotic episodes at high doses, cardiovascular complications. |
II. Pharmacological Mechanisms and Signaling Pathways
Phentermine primarily acts as a sympathomimetic amine, stimulating the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) and serotonin (B10506) from nerve terminals in the brain.[7][8][9] This increase in neurotransmitter levels in the synaptic cleft contributes to a feeling of satiety and a reduction in appetite.
Figure 1: Mechanism of action of phentermine.
This compound is metabolized to amphetamine, which is a potent central nervous system stimulant. Amphetamine exerts its effects by increasing the release of catecholamines, including dopamine and norepinephrine, from presynaptic neurons.
Figure 2: Metabolic pathway of this compound to amphetamine.
III. Experimental Protocols for Side Effect Assessment
While no experimental protocols for this compound exist due to its unmarketed status, the assessment of phentermine's side effects in clinical trials typically involves the following methodologies:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the safety and efficacy of new drugs.
-
Data Collection: Adverse events are systematically collected at each study visit through spontaneous reporting by participants and direct questioning by investigators. Standardized questionnaires, such as the System Organ Class (SOC) from the Medical Dictionary for Regulatory Activities (MedDRA), are often used to classify adverse events.
-
Vital Signs and Laboratory Tests: Regular monitoring of blood pressure, heart rate, and electrocardiograms (ECGs) is crucial for detecting cardiovascular side effects. Blood and urine samples are collected to monitor for any metabolic or organ-specific toxicity.
-
Statistical Analysis: The incidence of each adverse event is calculated for both the treatment and placebo groups. Statistical tests, such as the Chi-squared or Fisher's exact test, are used to determine if there is a statistically significant difference in the frequency of adverse events between the two groups.
Figure 3: General workflow for assessing drug side effects in clinical trials.
IV. Conclusion
The comparison of the side effect profiles of this compound and phentermine is inherently limited by the absence of clinical data for this compound. However, based on its metabolic conversion to amphetamine, it is reasonable to infer that this compound would possess a side effect profile similar to that of amphetamine, characterized by significant central nervous system and cardiovascular stimulation.
Phentermine, while also a sympathomimetic amine, has a well-documented safety profile from extensive clinical use and research. Its side effects are generally manageable and dose-dependent. The most common adverse effects are related to its stimulant properties. Rare but serious cardiovascular and psychological side effects necessitate careful patient selection and monitoring.
For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive preclinical and clinical safety evaluations. While the pharmacological target may be similar to existing drugs, the metabolic fate and potential for the formation of active metabolites with distinct toxicological profiles must be thoroughly investigated.
References
- 1. A Guide to Phentermine Side Effects - GoodRx [goodrx.com]
- 2. Phentermine side effects and how to avoid them | SingleCare [singlecare.com]
- 3. Phentermine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Phentermine Oral Forms Side Effects: What to Do About Them [healthline.com]
- 5. Phentermine: MedlinePlus Drug Information [medlineplus.gov]
- 6. drugs.com [drugs.com]
- 7. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
The Unseen Competitor: Assessing the Potential Cross-reactivity of Morforex in Amphetamine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Understanding the Basis of Cross-Reactivity
Amphetamine immunoassays, whether based on enzyme-linked immunosorbent assay (ELISA), enzyme immunoassay (EIA)[1][2][3], or fluorescence polarization immunoassay (FPIA), rely on the specific binding of an antibody to the target amphetamine molecule. However, the antibodies used in these assays are not always perfectly specific. Structurally related compounds can also bind to the antibody, albeit often with a lower affinity, leading to a positive or false-positive result. The degree of cross-reactivity is influenced by the immunogen used to generate the antibodies and the specific structural features of the compound .
The Structural Profile of Morforex
This compound, chemically known as 4-(2-((α-methylphenethyl)amino)ethyl)morpholine, is a derivative of amphetamine with a significant N-substitution. This substitution involves the addition of a 2-(morpholin-4-yl)ethyl group to the primary amine of the amphetamine backbone.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
This large N-substitution is the primary factor that would influence its cross-reactivity in amphetamine immunoassays.
Comparison with Amphetamine and Known Cross-Reactants
The following table summarizes the structural features of this compound in comparison to amphetamine and other compounds known to exhibit cross-reactivity in amphetamine immunoassays.
| Compound | Core Structure | N-Substitution | Key Structural Features Influencing Cross-Reactivity |
| d-Amphetamine | Phenethylamine (B48288) | Unsubstituted (-H) | The primary target analyte for most amphetamine immunoassays. |
| d-Methamphetamine | Phenethylamine | Methyl (-CH₃) | High cross-reactivity in most amphetamine/methamphetamine assays. |
| MDMA (Ecstasy) | Methylenedioxyphenethylamine | Methyl (-CH₃) | Variable cross-reactivity depending on the assay's specificity for the methylenedioxy ring. |
| Ephedrine/Pseudoephedrine | Phenethylamine | Methyl (-CH₃) and β-hydroxyl group | The β-hydroxyl group generally reduces cross-reactivity compared to methamphetamine. |
| Phentermine | Phenethylamine | Unsubstituted (-H) with α,α-dimethyl substitution | The α,α-dimethyl groups can sterically hinder antibody binding, leading to lower cross-reactivity. |
| Labetalol | Phenethylamine derivative | Complex N-substitution | A known cause of false-positive amphetamine screens. |
| Bupropion | Aminoketone | tert-Butyl group | A common antidepressant that can cause false-positive results. |
| This compound | Phenethylamine | 2-(morpholin-4-yl)ethyl | Large, bulky N-substituent which is expected to significantly reduce or prevent binding to antibodies targeting the unsubstituted or methyl-substituted amine of amphetamine/methamphetamine. |
Experimental Protocols for Assessing Cross-Reactivity
While no specific data for this compound is available, the following outlines a typical experimental protocol for determining the cross-reactivity of a compound in a competitive enzyme immunoassay.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine or d-methamphetamine).
Materials:
-
Amphetamine immunoassay kit (e.g., CEDIA, EMIT, DRI)
-
Certified drug-free human urine
-
Calibrators and controls provided with the immunoassay kit
-
Test compound (this compound) of known purity
-
Automated clinical chemistry analyzer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, deionized water).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in certified drug-free human urine to create a range of concentrations.
-
Immunoassay Analysis: Analyze the prepared this compound-spiked urine samples, along with the kit calibrators and controls, according to the manufacturer's instructions for the specific amphetamine immunoassay.
-
Data Analysis: Determine the concentration of this compound that produces a result at or above the assay's cutoff calibrator (e.g., 500 ng/mL or 1000 ng/mL for amphetamine).
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant Producing a Positive Result) x 100
Logical Workflow for Immunoassay Cross-Reactivity Testing
The following diagram illustrates the general workflow for evaluating the cross-reactivity of a compound in a competitive immunoassay.
Caption: Workflow for assessing immunoassay cross-reactivity.
Predicted Performance of this compound in Amphetamine Immunoassays
Based on its chemical structure, this compound is predicted to have low to negligible cross-reactivity in most commercially available amphetamine immunoassays. The large and bulky 2-(morpholin-4-yl)ethyl group attached to the nitrogen atom of the amphetamine core significantly alters the molecule's three-dimensional shape and electronic properties compared to amphetamine or methamphetamine.
Immunoassay antibodies are highly sensitive to modifications at the amine group. The specificity of many amphetamine immunoassays is directed towards the phenyl ring and the propyl chain with a primary or secondary amine. The presence of a large, polar morpholine (B109124) ring on the N-substituent of this compound would likely create steric hindrance, preventing the molecule from effectively binding to the antibody's active site.
Conclusion and Recommendations
While this compound shares a phenethylamine backbone with amphetamine, its substantial N-substitution makes significant cross-reactivity in standard amphetamine immunoassays unlikely. Nevertheless, researchers and clinicians should be aware of the potential for unforeseen cross-reactivity with any novel or less-common compound.
Recommendations:
-
Confirmatory Testing: For any unexpected positive amphetamine screen, especially in a subject with a known history of ingesting compounds like this compound, confirmatory testing using a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential. These methods can definitively identify and quantify the specific compounds present in a sample.
-
Further Research: There is a clear need for experimental studies to be conducted to determine the actual cross-reactivity of this compound in a panel of commercially available amphetamine immunoassays. Such data would be invaluable to the toxicology and drug development communities.
This guide serves as a predictive comparison based on established principles of immunochemistry. The provided experimental protocol can be used as a template for laboratories wishing to assess the cross-reactivity of this compound or other novel compounds.
References
- 1. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. False-positive amphetamine results on several drug screening platforms due to mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Morforex and its Active Metabolite Against Key Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the unmarketed anorectic compound Morforex, focusing on the pharmacological actions of its primary active metabolite, amphetamine. Due to the limited availability of data on this compound, which never reached the market, this comparison centers on amphetamine and its performance against two widely used therapeutic alternatives for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD): methylphenidate and atomoxetine (B1665822).[1] The objective is to furnish researchers with the necessary data to understand their distinct mechanisms of action, pharmacokinetic profiles, and relative efficacy.
This compound, chemically known as N-morpholinoethylamphetamine, is metabolized in the body to produce amphetamine, which is responsible for its pharmacological effects.[1][2] Therefore, the clinical and physiological impact of this compound administration would be primarily dictated by the pharmacodynamics of amphetamine.
Comparative Data Summary
The following tables summarize key quantitative data for amphetamine and its therapeutic alternatives, methylphenidate and atomoxetine.
Table 1: Comparative Pharmacodynamics
This table outlines the primary mechanisms of action and binding affinities for each compound at key monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | Primary Mechanism of Action | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |
| Amphetamine | DA & NE Releasing Agent / Reuptake Inhibitor; TAAR1 Agonist[3][4][5] | ≈ 0.6[6] | ≈ 0.07 - 0.1[6] | ≈ 20 - 40[6] |
| Methylphenidate | DA & NE Reuptake Inhibitor[5][7][8] | ≈ 0.1[6] | ≈ 0.1[6] | ≈ 100[6] |
| Atomoxetine | Selective NE Reuptake Inhibitor[9] | High (Low Affinity) | Low (High Affinity) | High (Low Affinity) |
DA: Dopamine (B1211576); NE: Norepinephrine; DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; TAAR1: Trace Amine-Associated Receptor 1. Ki values represent inhibitory constants and are approximate, as they can vary based on experimental conditions.
Table 2: Comparative Pharmacokinetics
This table summarizes the key pharmacokinetic parameters that influence the onset and duration of drug action.
| Parameter | Amphetamine | Methylphenidate | Atomoxetine |
| Bioavailability | High (Oral)[10] | ~30% (Oral, range 11-52%)[7] | 63% - 94% (Varies by CYP2D6 metabolism)[9] |
| Metabolism | Multiple enzymes[10] | Primarily CES1[11][12] | Primarily CYP2D6[11][12][13] |
| Elimination Half-life | ~10-12 hours (Adults)[10] | 2-3 hours[7] | 4.5 - 25 hours (Varies by CYP2D6 metabolism)[9] |
| Time to Max. Plasma Conc. (Tmax) | 2-3 hours (Immediate Release)[10] | 1-2 hours | 1-2 hours[9] |
CES1: Carboxylesterase 1; CYP2D6: Cytochrome P450 2D6.
Table 3: Comparative Clinical Efficacy for ADHD
This table provides a summary of the relative effectiveness of each medication in treating core ADHD symptoms, based on meta-analyses and comparative studies.
| Medication | Relative Efficacy | Onset of Action | Notes |
| Amphetamine | Modestly more effective than methylphenidate and atomoxetine.[14] | Rapid (within 1-3 hours)[15] | Considered a first-line treatment.[5][15] |
| Methylphenidate | Comparable efficacy to atomoxetine.[7][16][17] Some studies find extended-release formulations superior to atomoxetine.[16] | Rapid (within 1-3 hours)[15] | Considered a first-line treatment.[5][15] |
| Atomoxetine | Comparable efficacy to immediate-release methylphenidate.[16][17] Generally considered less potent than stimulants.[8] | Slow (1-4 weeks for initial effect)[9][15][18] | A non-stimulant alternative, useful when stimulants are not tolerated or there is a risk of substance abuse.[15] |
Signaling Pathways and Experimental Workflows
Visualizations are provided below for key biological and experimental processes.
Caption: Amphetamine's dual mechanism of action in a presynaptic dopamine neuron.
Caption: Experimental workflow for a competitive radioligand binding assay at the Dopamine Transporter (DAT).
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacodynamics of monoamine transporter ligands.
Protocol 1: Competitive Radioligand Binding Assay for DAT
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter (DAT).
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[19]
-
Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 or [³H]-Nomifensine), and varying concentrations of the test compound (e.g., amphetamine).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[20]
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with an ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[19]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Protocol 2: [³H]-Dopamine Uptake Inhibition Assay
This functional assay measures a compound's potency (IC₅₀) in inhibiting the uptake of dopamine into cells expressing DAT.
-
Cell Culture:
-
Plate cells stably or transiently expressing hDAT (e.g., HEK293-hDAT) in a 96-well plate and grow to ~80% confluency.[22]
-
-
Uptake Assay:
-
On the day of the experiment, wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[23]
-
Add buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, use either non-transfected cells or add a high concentration of a known DAT inhibitor.[22]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[19]
-
Initiate dopamine uptake by adding a solution containing a low concentration of [³H]-Dopamine.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[19]
-
-
Termination and Quantification:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with an ice-cold uptake buffer.[19]
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.[19]
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound's concentration.
-
Use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific [³H]-Dopamine uptake.[19]
-
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. How do different drug classes work in treating Attention Deficit Disorder With Hyperactivity? [synapse.patsnap.com]
- 9. Atomoxetine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Pharmacogenetic Impact on the Pharmacokinetics of ADHD Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. droracle.ai [droracle.ai]
- 16. Comparative efficacy of methylphenidate and atomoxetine in the treatment of attention deficit hyperactivity disorder in children and adolescents: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Core ADHD symptom improvement with atomoxetine versus methylphenidate: a direct comparison meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. benchchem.com [benchchem.com]
- 20. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Lack of Publicly Available Data Prevents Efficacy Comparison of N-morpholinoethylamphetamine with Other Anorectics
A comprehensive review of available scientific literature reveals a significant lack of data on the anorectic efficacy of N-morpholinoethylamphetamine, precluding a direct comparison with other appetite-suppressing agents. Despite extensive searches of scholarly databases and clinical trial registries, no peer-reviewed studies detailing its mechanism of action, quantitative effects on food intake or body weight, or specific experimental protocols were identified.
Anorectic drugs, a class of pharmaceuticals designed to reduce appetite, primarily exert their effects on the central nervous system.[1][2] Well-documented examples include phentermine, which promotes the release of norepinephrine (B1679862) and dopamine[3], and other amphetamine-related compounds that modulate neurotransmitter signaling to induce satiety.[1][4] The efficacy of these established anorectics has been evaluated in numerous preclinical and clinical studies, providing a basis for comparison of their therapeutic potential and side-effect profiles.
For instance, clinical trials have quantified the weight loss effects of various anorectics. Phentermine, when used as a monotherapy, has been shown to produce an average additional weight loss of 3.6 kg compared to placebo over a period of 2 to 24 weeks. A combination of phentermine and topiramate (B1683207) resulted in weight loss of 7.8% to 10.2% in a 56-week study.[2]
The mechanism of action for many anorectics involves complex signaling pathways within the brain. Amphetamine and its derivatives, for example, are known to influence hypothalamic neurons, which are central to the regulation of hunger and satiety.[1][5][6] The anorectic effect of amphetamine is mediated through dopaminergic and β-adrenergic activity in the perifornical hypothalamus.[5]
In contrast, the scientific record is silent on N-morpholinoethylamphetamine. Without foundational preclinical or clinical data, it is impossible to:
-
Present quantitative data on its efficacy in reducing food intake or body weight.
-
Detail the experimental protocols used to assess its effects.
-
Illustrate its signaling pathways or experimental workflows.
Therefore, a comparison guide as requested cannot be developed at this time due to the absence of published research on N-morpholinoethylamphetamine. Further investigation and publication of primary research data would be required to enable a meaningful comparison with other anorectic agents.
References
- 1. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of the anorexic effect of phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of brain noradrenaline and dopamine in the anorectic activity of diethylpropion in rats: a comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Behavioral Effects of Morphine in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of morphine with selected alternative compounds in rat models. The data presented is intended to assist researchers in the design and interpretation of preclinical studies investigating anxiety, depression, and locomotor activity. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited behavioral tests are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Comparison of Behavioral Effects
The following tables summarize the quantitative effects of morphine and its alternatives on behavioral paradigms commonly used to assess anxiety- and depression-like behaviors in rats. It is important to note that experimental conditions such as drug dosage, route of administration, and rat strain can influence the observed outcomes.
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound | Dose (mg/kg) | Route | % Time in Open Arms | % Entries into Open Arms | Locomotor Activity (Closed Arm Entries) | Reference |
| Morphine | 5 and 6 | i.p. | Increased | Increased | No significant effect | [1] |
| 0.56 | i.p. | Increased | Increased | No significant effect | [2] | |
| Diazepam | 0.25-1.0 | i.p. | Increased | Increased | Increased at 0.5 and 1.0 mg/kg | [3][4][5] |
| 2.0-3.0 | i.p. | Decreased | Decreased | Decreased | [3][4][5] |
Depression-Like Behavior: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral paradigm used to screen for antidepressant-like activity. The test is based on the observation that animals placed in an inescapable container of water will eventually cease attempts to escape and become immobile. Antidepressant compounds typically reduce the duration of immobility.
| Compound | Dose (mg/kg) | Route | Immobility Time | Swimming Time | Climbing Time | Reference |
| Morphine | Chronic | s.c. | Increased | - | - | [6][7] |
| Fluoxetine | 10 and 20 | i.p. | Decreased | Increased | - | [8][9] |
| Ketamine | 5, 10, and 15 | i.p. | Decreased | - | - | [3] |
| 10 and 15 | i.p. | Decreased | - | - | [10] |
Locomotor and Exploratory Activity: Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity, exploration, and anxiety-like behavior. Spontaneous activity levels can be influenced by various pharmacological agents.
| Compound | Dose (mg/kg) | Route | Locomotor Activity (Distance Traveled/Line Crossings) | Rearing | Thigmotaxis (Time in Center) | Reference |
| Morphine | 10.0 | s.c. | Increased | - | - | [10] |
| 3.0-6.0 | s.c. | Decreased | - | - | [11] | |
| Diazepam | 2.0 | i.p. | Decreased | - | - | |
| Ketamine | 5, 10, and 15 | i.p. | No significant effect | - | - | [3] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below. Adherence to standardized protocols is crucial for the reproducibility and validity of experimental findings.
Elevated Plus Maze (EPM) Protocol
The EPM is used to assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.
Procedure:
-
Acclimatize the rat to the testing room for at least 30-60 minutes before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
After the session, return the rat to its home cage.
-
Clean the maze thoroughly between each trial to remove any olfactory cues.
-
Analyze the video to score the number of entries and the time spent in the open and closed arms.
Forced Swim Test (FST) Protocol
The FST is used to screen for antidepressant-like effects.
Apparatus: A transparent glass cylinder (typically 40-60 cm high and 20-30 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or feet.
Procedure:
-
Pre-test session (Day 1): Place the rat in the cylinder for a 15-minute session. This session is for habituation and is not scored.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2, 24 hours later): Administer the test compound at the appropriate time before the test session.
-
Place the rat back into the swim cylinder for a 5-minute session.
-
Record the session with a video camera.
-
Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors during the last 4 minutes of the test.
-
Remove the rat, dry it, and return it to its home cage.
Open Field Test (OFT) Protocol
The OFT is used to assess locomotor activity and exploratory behavior.
Apparatus: A square or circular arena (for rats, typically 100 cm x 100 cm) with walls high enough to prevent escape. The floor is often divided into a grid of squares.
Procedure:
-
Acclimatize the rat to the testing room for at least 30-60 minutes.
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the session using a video tracking system.
-
Measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and the number of rearing events.
-
After the session, return the rat to its home cage.
-
Clean the arena thoroughly between each trial.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the discussed compounds and the workflows of the experimental protocols.
Caption: Morphine's effect on the dopamine pathway.
Caption: Diazepam's mechanism via the GABAA receptor.
Caption: Fluoxetine's inhibition of serotonin reuptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. Acute administration of ketamine in rats increases hippocampal BDNF and mTOR levels during forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chronic variable stress or chronic morphine facilitates immobility in a forced swim test: reversal by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute administration of ketamine induces antidepressant-like effects in the forced swimming test and increases BDNF levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: Morforex vs. Fenfluramine in Neurological Applications
A comprehensive review of available data indicates that a direct head-to-head comparison of Morforex and fenfluramine (B1217885) based on clinical and experimental performance is not feasible. This compound, an anorectic agent, was never marketed and consequently lacks the extensive clinical trial data, efficacy, and safety profiles necessary for a robust comparison. [1] In contrast, fenfluramine has been repurposed as an antiseizure medication and has undergone rigorous clinical evaluation, particularly for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.[2][3][4]
This guide will provide a detailed overview of fenfluramine, including its mechanism of action, clinical efficacy, and safety profile, supported by experimental data. While a direct comparison is not possible, this guide will offer insights into the pharmacological class to which this compound belongs, given its nature as an amphetamine derivative.[1]
Fenfluramine: A Detailed Profile
Fenfluramine has been successfully repurposed as an effective treatment for rare and severe forms of epilepsy.[2][3][4] Its therapeutic benefits are attributed to a multi-faceted mechanism of action that extends beyond simple appetite suppression.
Mechanism of Action
Fenfluramine's primary mechanism of action involves the modulation of serotonergic and sigma-1 receptor systems.[3] It acts as a potent serotonin-releasing agent, increasing extracellular serotonin (B10506) levels by inhibiting its reuptake and disrupting its vesicular storage.[2][5][6] This enhanced serotonergic neurotransmission is believed to contribute to its antiseizure effects.[2]
Beyond its serotonergic activity, fenfluramine is also a positive modulator of the sigma-1 receptor.[3][5] This action may contribute to its therapeutic effects by modulating neuronal excitability.[3] The dual action on both serotonin and sigma-1 receptors provides a unique pharmacological profile among antiseizure medications.[3]
Clinical Efficacy
Multiple randomized controlled trials have demonstrated the efficacy of fenfluramine in reducing seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome.
Table 1: Summary of Fenfluramine Efficacy in Dravet Syndrome Clinical Trials
| Study Identifier | Patient Population | Treatment Arm (dose) | Primary Endpoint | Median Reduction in Monthly Convulsive Seizures | Responder Rate (≥50% reduction) | Reference |
| Study 1 (Phase 3) | Dravet Syndrome (n=119) | Fenfluramine (0.7 mg/kg/day) | Change in convulsive seizure frequency | 63.9% greater reduction vs. placebo | 73% | [2][7] |
| Fenfluramine (0.2 mg/kg/day) | - | 46% | [2] | |||
| Placebo | - | 6% | [2] | |||
| Study 3 (Phase 3) | Dravet Syndrome (n=143) | Fenfluramine (0.7 mg/kg/day) | Change in convulsive seizure frequency | 64.8% greater reduction vs. placebo | 72.9% | [8][9] |
| Placebo | - | 6.3% | [9] | |||
| Open-Label Extension | Dravet Syndrome (n=330) | Fenfluramine (up to 0.7 mg/kg/day) | Long-term seizure reduction | 64.5% median reduction from baseline | 63.4% | [8] |
Table 2: Summary of Fenfluramine Efficacy in Lennox-Gastaut Syndrome Clinical Trials
| Study Identifier | Patient Population | Treatment Arm (dose) | Primary Endpoint | Median Percentage Reduction in Drop Seizures | Responder Rate (≥50% reduction) | Reference |
| Phase 3 RCT | Lennox-Gastaut Syndrome (n=263) | Fenfluramine (0.7 mg/kg/day) | Change in drop seizure frequency | 26.5% | 25% | [10] |
| Fenfluramine (0.2 mg/kg/day) | 14.2% | - | [10] | |||
| Placebo | 7.6% | 10% | [10] |
Safety Profile
The primary safety concern historically associated with fenfluramine, particularly at higher doses used for weight loss, was the risk of valvular heart disease and pulmonary arterial hypertension.[5][11] However, extensive cardiovascular monitoring in recent clinical trials for epilepsy at lower doses has not shown these adverse effects.[2][12]
Table 3: Common Adverse Events Reported in Fenfluramine Clinical Trials for Epilepsy
| Adverse Event | Frequency in Fenfluramine Groups | Frequency in Placebo Group | Reference |
| Decreased appetite | >15% | Lower than fenfluramine groups | [2][9] |
| Diarrhea | Common | Less common | [2] |
| Somnolence/Lethargy | >15% | Lower than fenfluramine groups | [2][9] |
| Pyrexia (Fever) | >15% | Lower than fenfluramine groups | [2][9] |
| Decreased blood glucose | >15% | Lower than fenfluramine groups | [9] |
| Weight loss | Dose-related | 2-5% | [13] |
Due to the historical cardiovascular risks, fenfluramine is available only through a restricted program that requires regular echocardiogram monitoring.[12][14]
Experimental Protocols
Phase 3 Clinical Trial Design for Dravet Syndrome (Exemplar)
The efficacy and safety of fenfluramine in Dravet syndrome were evaluated in multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trials.[9]
Inclusion Criteria: Patients aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and poorly controlled convulsive seizures despite being on a stable regimen of other antiepileptic drugs.[7][9]
Exclusion Criteria: Clinically significant cardiovascular abnormalities at baseline.[15]
Treatment: Patients were randomized to receive either a specific dose of fenfluramine or a placebo, administered orally, in addition to their existing antiseizure medications.[9] Doses were titrated over a 2-week period and then maintained for 12 weeks.[9]
Efficacy Assessment: Seizure frequency was meticulously documented by caregivers in a daily diary. The primary efficacy endpoint was the percentage change in the mean monthly frequency of convulsive seizures from baseline compared to the placebo group.[9]
Safety Assessment: Safety was monitored through the recording of adverse events, physical examinations, vital signs, and regular echocardiograms to assess for any signs of valvular heart disease or pulmonary hypertension.[9]
This compound: A Theoretical Perspective
This compound, or N-morpholinoethylamphetamine, is structurally related to amphetamine.[1] It was developed as an anorectic but was never brought to market.[1] As such, there is a lack of publicly available data from preclinical or clinical studies regarding its efficacy for any indication, including seizure disorders, or its safety profile.
It is known that this compound is metabolized to amphetamine.[1] Therefore, its pharmacological effects would be expected to be similar to those of amphetamine, which primarily acts as a releasing agent of norepinephrine (B1679862) and dopamine. While some amphetamine derivatives have been investigated for various neurological conditions, a direct comparison of this compound to the well-characterized antiseizure effects of fenfluramine is purely speculative. The safety profile of amphetamines includes cardiovascular risks such as increased heart rate and blood pressure, as well as psychiatric side effects.[16]
Conclusion
Fenfluramine has emerged as a valuable therapeutic option for patients with Dravet and Lennox-Gastaut syndromes, supported by a robust body of evidence from well-controlled clinical trials. Its unique dual mechanism of action targeting both serotonergic and sigma-1 receptor pathways sets it apart from other antiseizure medications. While its use requires careful cardiovascular monitoring, the benefits in seizure reduction for these difficult-to-treat epilepsies are significant.
In contrast, this compound remains a compound of historical interest with no clinical data to support its use in any therapeutic context. A head-to-head comparison with fenfluramine is not possible due to the absence of any performance data for this compound. Future research, should it ever be undertaken, would be required to establish any potential therapeutic utility and safety profile for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fenfluramine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dravetfoundation.org [dravetfoundation.org]
- 12. UCB presents positive results from GEMZ phase 3 study at AES showing fenfluramine significantly reduces countable motor seizure frequency in CDKL5 Deficiency Disorder | UCB [ucb.com]
- 13. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results in Dravet syndrome | FINTEPLA® (fenfluramine) [fintepla.com]
- 15. UCSF Dravet Syndrome Trial → Fenfluramine in Children With Dravet Syndrome Under 24 Months of Age [clinicaltrials.ucsf.edu]
- 16. Safety profiles of methylphenidate, amphetamine, and atomoxetine: analysis of spontaneous reports submitted to the food and drug administration adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Conversion of Morforex to Amphetamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic conversion of Morforex to its active metabolite, amphetamine. Due to the limited availability of public data on this compound, this document also includes information on other amphetamine prodrugs to offer a broader context for researchers. The guide details the metabolic pathways, available quantitative data, and comprehensive experimental protocols for the analysis of this biotransformation.
Introduction to this compound and Amphetamine Prodrugs
This compound, also known as N-morpholinoethylamphetamine, is a synthetic compound designed as an anorectic agent.[1] Structurally, it is a derivative of amphetamine and is known to produce amphetamine as an active metabolite.[1] The rationale behind developing prodrugs like this compound is often to modify the pharmacokinetic properties of the parent drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered duration of action, reduced abuse potential, or improved therapeutic index.
A notable contemporary example of a successful amphetamine prodrug is Lisdexamfetamine, which is enzymatically hydrolyzed in the blood to d-amphetamine. This controlled conversion contributes to its extended-release profile and lower abuse liability compared to immediate-release amphetamine formulations. Other compounds, such as clobenzorex (B479387) and famprofazone, are also known to be metabolized to amphetamine in the body.[2][3][4]
Metabolic Pathway of this compound
The metabolic conversion of this compound to amphetamine involves the cleavage of the N-morpholinoethyl group from the amphetamine backbone. This biotransformation is presumed to occur via enzymatic hydrolysis. The primary enzyme systems responsible for the metabolism of many N-substituted amphetamines include cytochrome P450 (CYP) enzymes in the liver, such as CYP2D6.[5] While specific studies on this compound's metabolism are scarce, the general pathway for N-dealkylation of similar compounds is well-established.
Comparative Quantitative Data
A significant challenge in the study of this compound is the lack of publicly available, detailed quantitative data on its conversion to amphetamine in vivo. This stands in contrast to other amphetamine prodrugs, for which pharmacokinetic data are more readily accessible. The following table summarizes available data for comparison.
| Prodrug | Dose Administered | Peak Amphetamine Concentration (in Urine) | Time to Peak Concentration | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Clobenzorex | 30 mg daily for 7 days | ~2900 - 4700 ng/mL | 82 - 168 hours (after first dose) | [2] |
| Famprofazone | 50 mg | 148 - 2271 ng/mL | 3 - 7 hours | [3] |
Note: The absence of data for this compound highlights a significant gap in the scientific literature and underscores the need for further research to characterize its pharmacokinetic profile.
Experimental Protocols
This section outlines a comprehensive, generalized protocol for the quantification of amphetamine in biological matrices (e.g., plasma, urine) following the administration of this compound. This protocol is based on established analytical methods for amphetamine detection.[6][7][8]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect blood or urine samples at predetermined time points following this compound administration.
-
Internal Standard: Add a known concentration of a deuterated amphetamine internal standard (e.g., amphetamine-d5) to each sample to correct for extraction losses and matrix effects.
-
Sample Pre-treatment:
-
For plasma: Precipitate proteins by adding an equal volume of acetonitrile (B52724). Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
-
For urine: Dilute the sample 1:1 with deionized water.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes (amphetamine and internal standard) with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amphetamine: Precursor ion (m/z) 136.1 → Product ion (m/z) 91.1
-
Amphetamine-d5 (Internal Standard): Precursor ion (m/z) 141.1 → Product ion (m/z) 93.1
-
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards of known amphetamine concentrations in the same biological matrix as the samples.
-
Quantification: Determine the concentration of amphetamine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The metabolic conversion of this compound to amphetamine is a critical aspect of its pharmacological profile. However, a comprehensive understanding of its pharmacokinetics is hampered by the limited availability of quantitative data. This guide provides a framework for researchers by comparing this compound to other amphetamine prodrugs and outlining a robust analytical methodology for its study. Further research, including in vivo pharmacokinetic studies, is essential to fully characterize the metabolic fate of this compound and its potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic production of amphetamine following multidose administration of clobenzorex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Morforex Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinity of Morforex, a synthetic derivative of amphetamine. Due to the absence of publicly available preclinical data for this compound, this document serves as an illustrative guide. It outlines the probable receptor targets based on its structural relationship to amphetamine and presents a hypothetical yet scientifically grounded comparison with known psychostimulants. The experimental protocols and data presentation herein are based on established methodologies in pharmacology and are intended to serve as a template for the evaluation of novel compounds targeting monoamine transporters.
Introduction to this compound and its Putative Targets
This compound, also known as N-morpholinoethylamphetamine, is a chemical analog of amphetamine.[1] Its structural similarity and its known production of amphetamine as an active metabolite strongly suggest that this compound primarily interacts with monoamine transporters.[1] These transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—are critical for regulating the levels of their respective neurotransmitters in the synaptic cleft.[2][3] By inhibiting these transporters, amphetamine and its analogs increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to their characteristic stimulant effects.[3][4] Therefore, the primary focus of this comparative guide is the binding affinity of this compound for DAT and NET, with SERT as a secondary target.
Comparative Receptor Binding Affinity
While direct experimental data for this compound is not available in the public domain, we can hypothesize its binding profile in comparison to amphetamine and methamphetamine. The following table provides a template for presenting such comparative data, with hypothetical values for this compound. The affinity is expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.[2]
| Compound | Dopamine Transporter (DAT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) |
| This compound (Hypothetical) | 450 | 90 | 15,000 |
| Amphetamine | ~600[2] | ~70-100[2] | ~20,000-40,000[2] |
| Methamphetamine | ~500[2] | ~100[2] | ~10,000-40,000[2] |
| Cocaine | ~200-700[2] | ~200-700[2] | ~200-700[2] |
| Methylphenidate | ~100[2] | ~100[2] | ~100,000[2] |
Note: The Kᵢ values for amphetamine, methamphetamine, cocaine, and methylphenidate are approximate and can vary between studies based on experimental conditions.
This hypothetical data suggests that this compound may have a binding profile similar to amphetamine, with a higher affinity for NET and DAT compared to SERT. Such a profile would be consistent with a compound that primarily exerts its effects through the dopaminergic and noradrenergic systems.
Signaling Pathways and Experimental Workflow
To understand the functional implications of transporter binding and the methods used to determine affinity, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Monoamine Reuptake Inhibition by this compound.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
The binding affinities of compounds like this compound for monoamine transporters are typically determined using competitive radioligand binding assays. Below are detailed, generalized protocols for assessing binding to the dopamine and norepinephrine transporters.
Dopamine Transporter (DAT) Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound for the human dopamine transporter (hDAT).
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing hDAT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Assay Buffer: Typically a Tris-HCl buffer with salts (e.g., NaCl, KCl).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).
-
Test Compound: this compound, dissolved and serially diluted.
-
96-well Filter Plates: Glass fiber filters to trap cell membranes.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing hDAT are thawed and diluted in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding wells: Assay buffer, [³H]WIN 35,428, and the membrane preparation.
-
Non-specific Binding wells: Non-specific binding control, [³H]WIN 35,428, and the membrane preparation.
-
Test Compound wells: Serial dilutions of this compound, [³H]WIN 35,428, and the membrane preparation.
-
-
Incubation: The plate is incubated for a sufficient time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Norepinephrine Transporter (NET) Binding Assay
This protocol outlines a method for determining the binding affinity of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing hNET (e.g., HEK293-hNET).
-
Radioligand: [³H]Nisoxetine (a selective NET inhibitor).[5]
-
Assay Buffer: Similar to the DAT assay buffer.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 10 µM desipramine).[5]
-
Test Compound: this compound, dissolved and serially diluted.
-
96-well Filter Plates, Scintillation Fluid, and Counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing hNET are prepared and diluted in ice-cold assay buffer.[5]
-
Assay Setup: The assay is set up in a 96-well plate similar to the DAT assay, with wells for total binding, non-specific binding, and the test compound at various concentrations.[5]
-
Incubation: The plate is incubated to reach equilibrium, for instance, at 4°C for 2-3 hours.[5]
-
Filtration and Washing: The reaction is terminated by rapid filtration, and the filters are washed with ice-cold buffer.[5]
-
Quantification: Radioactivity is measured using a scintillation counter.[5]
-
Data Analysis: The IC₅₀ and Kᵢ values are calculated using the same principles as described in the DAT binding assay protocol.[5]
Conclusion
This guide provides a framework for understanding and comparing the receptor binding affinity of this compound. Based on its chemical structure and metabolic profile, this compound is expected to be a potent inhibitor of the dopamine and norepinephrine transporters, similar to its parent compound, amphetamine. The provided hypothetical data and detailed experimental protocols offer a comprehensive resource for researchers in the field of pharmacology and drug development. Future in vitro binding studies are necessary to empirically determine the precise binding profile of this compound and to validate these hypotheses.
References
- 1. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Long-Term Effects of Morforex and Amphetamine
A Theoretical and Data-Driven Assessment for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of the investigational drug Morforex and the well-established psychostimulant amphetamine. As this compound (N-morpholinoethylamphetamine) is an anorectic compound that was never brought to market and is known to produce amphetamine as an active metabolite, a direct empirical comparison of their long-term effects is not feasible. Therefore, this analysis will focus on a thorough review of the extensive experimental data available for amphetamine and a theoretical assessment of how this compound, as a prodrug, might exhibit a modified long-term effects profile.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of neurotoxic, cardiovascular, and psychiatric outcomes, supported by experimental data and methodologies.
Pharmacological Profile: A Prodrug Perspective
This compound is structurally an N-substituted amphetamine derivative. Its primary pharmacological significance lies in its in vivo metabolism to amphetamine. This positions this compound as a prodrug, a precursor that is converted into a pharmacologically active agent. The key theoretical distinction in the long-term effects of this compound versus a direct formulation of amphetamine would stem from differences in their pharmacokinetic profiles. A prodrug formulation can alter the absorption, distribution, metabolism, and excretion (ADME) of the active compound.
Theoretically, this compound could offer a more controlled and sustained release of amphetamine, potentially leading to a blunted peak concentration (Cmax) and a prolonged time to reach peak concentration (Tmax) compared to immediate-release amphetamine formulations. This modified pharmacokinetic profile could, in turn, influence the long-term tolerability and side-effect profile. For instance, a slower onset and lower peak concentration might reduce the reinforcing effects and abuse potential, and potentially mitigate some of the acute toxicities that contribute to long-term damage. The long-acting amphetamine prodrug, lisdexamfetamine, serves as a clinical example of this principle, demonstrating a pharmacokinetic profile with a delayed Tmax and reduced Cmax compared to equivalent doses of immediate-release d-amphetamine.
Quantitative Analysis of Long-Term Effects of Amphetamine
The following tables summarize the quantitative data on the significant long-term effects associated with amphetamine use, compiled from various human studies and meta-analyses.
Table 1: Long-Term Cardiovascular Effects of Amphetamine
| Parameter | Mean Change | Population | Study Type |
| Systolic Blood Pressure | +2.0 to +9.3 mmHg | Adults | Meta-analysis[1][2] |
| Diastolic Blood Pressure | +1.84 to +1.93 mmHg | Adults & Children | Meta-analysis[3] |
| Resting Heart Rate | +3 to +7.6 bpm | Adults & Children | Meta-analysis[1][2][[“]] |
| Risk of Tachycardia (>90 bpm) | OR: 2.75 | Adults | Meta-analysis[2] |
Table 2: Long-Term Psychiatric Effects of Amphetamine
| Outcome | Odds Ratio (OR) / Hazard Ratio (HR) | Population | Study Type |
| Psychosis (Any Use) | OR: 2.0 | General Population | Meta-analysis[5][6] |
| Psychosis (Amphetamine Use Disorder) | AOR: 2.4 | Individuals with AUD | Meta-analysis[6] |
| Psychosis (Prescription Use) | AOR: 2.68 | Patients aged 16-35 | Case-control study[7][8][9][10] |
| Psychosis (High-Dose Prescription >30mg dextroamphetamine equiv.) | AOR: 5.28 | Patients aged 16-35 | Case-control study[7][8][9][10] |
| Psychosis (vs. Methylphenidate) | ROR: 1.61 | Adolescents & Adults | Cohort study[11] |
| Violence (Any Use) | OR: 2.2 | General Population | Meta-analysis[5][6] |
| Suicidality (Any Use) | AOR: 1.7 | General Population | Meta-analysis[5][6] |
| Depression (Any Use) | AOR: 1.3 | General Population | Meta-analysis[5][6] |
Key Signaling Pathways and Mechanisms of Action
The long-term effects of amphetamine are intrinsically linked to its profound impact on monoaminergic systems in the central nervous system. Below are diagrams illustrating the key signaling pathways.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the long-term effects of amphetamine in preclinical models.
Amphetamine Self-Administration in Rodents (Addiction Model)
This protocol is designed to model the voluntary intake and reinforcing properties of amphetamine.
-
Subjects: Adult male Sprague-Dawley or Wistar rats, or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the jugular vein, exteriorized on the back.
-
Allow a recovery period of 5-7 days. Catheters are flushed daily with heparinized saline to maintain patency.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to the animal's catheter.
-
Training and Self-Administration:
-
Acquisition: Rats are often trained on a fixed-ratio 1 (FR1) schedule, where each press on the active lever delivers a single intravenous infusion of amphetamine (e.g., 0.05-0.1 mg/kg/infusion). The session duration is typically 2-6 hours daily for 10-14 days.
-
Maintenance: Once stable responding is achieved, the schedule of reinforcement may be increased to an FR5 schedule to model a higher motivation to take the drug.
-
Extinction and Reinstatement: Following stable self-administration, the drug can be withheld (extinction phase). Reinstatement of drug-seeking behavior can be triggered by a priming injection of amphetamine, a conditioned cue, or a stressor.
-
-
Data Collection: The primary dependent variable is the number of infusions earned. Lever presses on the active versus inactive lever are also recorded to assess the specificity of the reinforcing effect.
Neurotoxicity Assessment in Rodents
This protocol is used to induce and measure the neurotoxic effects of high-dose amphetamine.
-
Subjects: Adult male C57BL/6 mice or Sprague-Dawley rats.
-
Dosing Regimen: A neurotoxic regimen typically involves multiple high doses of amphetamine or methamphetamine. For example, four intraperitoneal (i.p.) injections of methamphetamine (10 mg/kg) at 2-hour intervals.[12] Ambient temperature is often controlled as hyperthermia can exacerbate neurotoxicity.
-
Post-Dosing Period: Animals are typically sacrificed at various time points after the dosing regimen (e.g., 24 hours, 7 days, or longer) to assess both acute and long-term neurochemical changes.
-
Neurochemical Analysis:
-
Tissue Dissection: Brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex) are rapidly dissected.
-
High-Performance Liquid Chromatography (HPLC): Tissue levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) are quantified to determine the extent of monoamine depletion.
-
Immunohistochemistry/Western Blot: Staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and glial fibrillary acidic protein (GFAP, a marker for astrogliosis and neuroinflammation) is performed to visualize neuronal damage and glial scarring.
-
-
Behavioral Correlates: Locomotor activity in response to a subsequent low-dose amphetamine challenge can be assessed to determine functional tolerance or sensitization.[12]
Discussion and Conclusion
The long-term effects of amphetamine are well-documented and present a significant risk profile, particularly at high, non-therapeutic doses. These include persistent changes in cardiovascular function, a heightened risk of developing psychosis, and the potential for neurotoxicity leading to the degeneration of monoaminergic nerve terminals. The mechanisms underlying these effects are complex, involving direct actions on monoamine transporters, disruption of vesicular storage, and the induction of oxidative stress and excitotoxicity.
For a hypothetical drug like this compound, which acts as a prodrug to amphetamine, the long-term effects would be largely dictated by the pharmacokinetic profile of the amphetamine it delivers. A formulation that results in a slower rate of rise and lower peak plasma concentrations of amphetamine could theoretically reduce the abuse liability and some of the acute toxicities that contribute to long-term adverse outcomes. For example, the risk of psychosis is shown to be dose-dependent, and a pharmacokinetic profile that avoids high peak concentrations might mitigate this risk.[7][8][9][10] Similarly, the cardiovascular strain may be less pronounced without the sharp increases in blood pressure and heart rate associated with immediate-release formulations.
However, it is crucial to note that chronic exposure to elevated levels of synaptic dopamine, even if delivered in a more sustained manner, would still pose a risk for the development of neuroadaptive changes that underlie addiction and potential neurotoxicity. The total exposure to amphetamine (as measured by the area under the curve, AUC) would remain a critical determinant of long-term outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis of increased heart rate and blood pressure associated with CNS stimulant treatment of ADHD in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of amphetamines on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Mental health outcomes associated with of the use of amphetamines: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mental health outcomes associated with of the use of amphetamines: A systematic review and meta-analysis | Connections [connections.edu.au]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. Risk of Incident Psychosis and Mania With Prescription Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk of Incident Psychosis and Mania With Prescription Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Psychosis with use of amphetamine drugs, methylphenidate and atomoxetine in adolescent and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetics of Morforex and its analogues
For Immediate Release
This guide presents a comparative analysis of the pharmacokinetic properties of Morforex, a novel therapeutic agent, and two of its structural analogues, Analog A and Analog B. The data herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Executive Summary
Early-phase drug development relies on a thorough characterization of a candidate's pharmacokinetic profile. This study reveals key differences in the pharmacokinetic behaviors of this compound, Analog A, and Analog B, which can guide further optimization and selection of the most promising clinical candidate. The findings indicate that while all three compounds exhibit drug-like properties, there are significant variations in their metabolic stability and oral bioavailability that warrant careful consideration.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its analogues following a single oral administration in a murine model.
Table 1: In Vivo Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Bioavailability (%) |
| This compound | 10 | 850 | 1.0 | 4250 | 4.5 | 65 |
| Analog A | 10 | 1200 | 0.5 | 3600 | 2.8 | 50 |
| Analog B | 10 | 600 | 2.0 | 5400 | 8.2 | 85 |
Table 2: In Vitro Metabolic Stability
| Compound | Microsomal Protein (mg/mL) | Incubation Time (min) | In Vitro t½ (min) |
| This compound | 0.5 | 60 | 35 |
| Analog A | 0.5 | 60 | 15 |
| Analog B | 0.5 | 60 | 75 |
Experimental Protocols
The data presented in this guide were generated using the following standardized protocols.
1. In Vivo Pharmacokinetic Study in Murine Model
-
Subjects: Male C57BL/6 mice (8-10 weeks old, n=5 per compound).
-
Formulation and Dosing: Compounds were formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. A single oral dose of 10 mg/kg was administered via gavage.
-
Sample Collection: Blood samples (approximately 50 µL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound, Analog A, and Analog B were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4][5]
2. In Vitro Metabolic Stability Assay
-
Incubation: The test compounds (1 µM final concentration) were incubated with liver microsomes (0.5 mg/mL protein) in the presence of an NADPH regenerating system at 37°C.[6][7][8]
-
Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.[8]
-
Reaction Termination: The metabolic reaction was stopped by the addition of ice-cold acetonitrile (B52724) containing an internal standard.[6]
-
Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS to calculate the in vitro half-life (t½).[6][8]
3. Bioanalytical Method (LC-MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system was used for analysis.
-
Sample Preparation: Protein precipitation was performed by adding three volumes of acetonitrile (containing an internal standard) to one volume of plasma.[9] Samples were vortexed and centrifuged to pellet precipitated proteins. The supernatant was then analyzed.[9]
-
Chromatographic Separation: Separation was achieved on a C18 analytical column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Quantification: The analytes were quantified using multiple reaction monitoring (MRM) in positive ion mode. A calibration curve was constructed using standards of known concentrations to determine the concentration of the analytes in the plasma samples.
Visualized Pathways and Workflows
To further elucidate the metabolic fate and experimental design, the following diagrams are provided.
Discussion
The comparative pharmacokinetic data reveals distinct profiles for this compound and its analogues. Analog A is rapidly absorbed, as indicated by the shortest Tmax, but also exhibits the shortest half-life and lowest bioavailability, which correlates with its rapid in vitro metabolism. This suggests that Analog A may be subject to extensive first-pass metabolism.
In contrast, Analog B demonstrates slower absorption with a longer Tmax, but a significantly longer half-life and the highest oral bioavailability. This is consistent with its greater metabolic stability in vitro. The extended half-life of Analog B could be advantageous for indications requiring sustained therapeutic exposure.
This compound presents a balanced profile with good oral bioavailability and a moderate half-life. Its pharmacokinetic properties fall between those of its two analogues, making it a potentially viable candidate.
The selection of the optimal compound will depend on the desired therapeutic profile for the target indication. For indications requiring rapid onset of action, the rapid absorption of Analog A might be beneficial, although its poor bioavailability would need to be addressed. For chronic conditions where sustained exposure is paramount, the long half-life and high bioavailability of Analog B make it a strong candidate. This compound offers a versatile profile that may be suitable for a broad range of applications.
Further studies are recommended to investigate the metabolic pathways of these compounds in more detail and to assess their pharmacokinetic profiles in other preclinical species.
References
- 1. A review on lc-ms/ms in bioanalytical studies [wisdomlib.org]
- 2. selectscience.net [selectscience.net]
- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 4. rfppl.co.in [rfppl.co.in]
- 5. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. labcorp.com [labcorp.com]
- 8. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Morforex: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent disposal protocols for Morforex, a research chemical classified as an N-morpholinoethylamphetamine. Due to its amphetamine-like properties, this compound must be handled as a controlled and hazardous substance, requiring specialized disposal procedures to ensure personnel safety and regulatory compliance. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for comprehensive safety information. In the absence of a specific SDS for this compound, it should be treated with the same precautions as other potent amphetamine derivatives.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water.
-
In case of eye contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Operational Disposal Plan
The disposal of this compound, as with other controlled substances, is a regulated process. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1][2][3][4] The primary and recommended method for disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Isolate all this compound waste, including pure compounds, solutions, and contaminated materials (e.g., pipette tips, vials, and cleaning materials).
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the chemical formula (C15H24N2O). The label should also indicate the specific hazards (e.g., "Toxic," "Controlled Substance Analog").
-
-
Waste Accumulation:
-
Store the labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the container is compatible with the chemical and is kept tightly sealed to prevent leaks or spills.
-
-
Contacting a Licensed Disposal Vendor:
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous and controlled substance waste.[1][3]
-
Contact your EHS office to arrange for the collection of the this compound waste. They will work with a licensed reverse distributor or hazardous waste contractor for proper disposal, which typically involves high-temperature incineration.[4]
-
-
Documentation:
-
Maintain meticulous records of this compound usage and disposal. This documentation is crucial for regulatory compliance, especially for controlled substances.
-
Your records should include the quantity of this compound used, the date of disposal, and the method of disposal.
-
Experimental Protocol: Deactivation of Amphetamine-Type Stimulants
While not recommended as a standard in-lab disposal procedure without specific validation and institutional approval, research has been conducted on the chemical deactivation of amphetamine-type stimulants. One study investigated the use of various oxidizing agents to degrade these compounds.[5][6]
Please Note: The following is a summary of a research experiment and is provided for informational purposes only. It is not a validated protocol for the in-lab disposal of this compound.
Objective: To assess the efficacy of different oxidants in degrading amphetamine-type stimulants.
Materials:
-
Amphetamine-type stimulants (e.g., methamphetamine, amphetamine, MDMA, MDA)
-
Oxidizing agents: ozone, sodium hypochlorite (B82951), trichloroisocyanuric acid, hydrogen peroxide, Oxone, sodium percarbonate, and peracetic acid.
-
Analytical instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).
Methodology (summarized):
-
A solution of the amphetamine-type stimulant was prepared.
-
The oxidizing agent was added to the solution.
-
The reaction was allowed to proceed for a specified time (e.g., 72 hours).
-
The degradation of the parent compound and the formation of transformation products were monitored using GC-MS and LC-QTOF-MS.
Results from the study indicated:
-
Ozone was highly effective in degrading methamphetamine (95%), amphetamine (86%), MDMA (100%), and MDA (100%) after 72 hours.[5]
-
Sodium hypochlorite was effective for methamphetamine and amphetamine.[5]
-
Trichloroisocyanuric acid was effective for MDMA and MDA.[5]
This research highlights potential future avenues for chemical deactivation but underscores the complexity of the process and the need for specialized analytical techniques to confirm complete degradation.[5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Safety and Disposal
Caption: Interrelationship between safe handling practices and proper disposal procedures for this compound.
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. usbioclean.com [usbioclean.com]
- 5. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
Standard Operating Procedure: Handling and Disposal of Morforex
This document provides essential safety and logistical information for the handling and disposal of Morforex. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a potent cytotoxic compound. Acute exposure can cause severe skin and eye irritation, while chronic exposure may lead to long-term health effects. A thorough risk assessment must be conducted before any handling of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Physical State | Crystalline Powder |
| Color | White to off-white |
| Odor | Odorless |
| Solubility | Soluble in water and DMSO |
| Boiling Point | Decomposes above 250°C |
| Melting Point | 210-215°C |
| Vapor Pressure | Negligible at room temperature |
| Specific Gravity | 1.45 g/cm³ |
| pH | 5.5 - 7.0 (1% aqueous solution) |
Table 2: Health Hazard Information
| Hazard Classification | GHS Category |
| Acute Toxicity (Oral) | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 1 |
| Carcinogenicity | Category 1B |
| Reproductive Toxicity | Category 1B |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form.
Table 3: Required Personal Protective Equipment (PPE) for this compound
| Body Part | Required PPE | Specification |
| Hands | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove over the cuff. Change outer glove every 30 minutes or immediately upon contamination. |
| Body | Disposable, solid-front, back-tying lab coat | Must be worn over personal clothing and fully fastened. |
| Eyes | Chemical splash goggles or a full-face shield | Safety glasses are not sufficient. |
| Respiratory | A NIOSH-approved N95 or higher-rated respirator | Required when handling the powder form outside of a certified chemical fume hood. |
Experimental Protocol: Donning and Doffing of PPE
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the disposable lab coat, ensuring complete coverage.
-
Respirator: If required, perform a fit check for the N95 respirator.
-
Eye Protection: Put on chemical splash goggles or a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by untying it and rolling it away from the body. Dispose of it in the designated hazardous waste container.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator: If worn, remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.
Operational Plan: Handling this compound Powder
Location: All handling of this compound powder must be performed inside a certified chemical fume hood.
Equipment:
-
Calibrated analytical balance
-
Spatula and weighing paper
-
Appropriate glassware
-
Sealed, labeled waste container
Protocol:
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment and PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder on the analytical balance. Use a spatula to transfer the powder.
-
Solubilization: If preparing a solution, add the solvent to the powder in a suitable container within the fume hood.
-
Cleanup: Decontaminate all surfaces with a 10% bleach solution followed by a 70% ethanol (B145695) solution. Dispose of all contaminated materials in the designated hazardous waste container.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and solutions, is considered hazardous waste.
Table 4: this compound Waste Disposal Guidelines
| Waste Type | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-proof container | Collect all contaminated solids (e.g., gloves, lab coats, weighing paper) in this container. |
| Liquid Waste | Labeled, sealed, leak-proof container | Collect all this compound-containing solutions. Do not mix with other chemical waste streams unless specifically approved. |
| Sharps Waste | Labeled, puncture-proof sharps container | Dispose of any contaminated needles or other sharps in this container. |
Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical and biological waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department.
Caption: Logical flow for the safe disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
